3-Bromo-5-fluoro-4-nitrobenzonitrile
Description
BenchChem offers high-quality 3-Bromo-5-fluoro-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGQMWGDGUPZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744153 | |
| Record name | 3-Bromo-5-fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310918-28-5 | |
| Record name | 3-Bromo-5-fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-nitrobenzonitrile (CAS 1310918-28-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-4-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will explore its physicochemical properties, plausible synthetic routes, reactivity, and potential applications, with a strong emphasis on safety and handling.
Physicochemical Properties
3-Bromo-5-fluoro-4-nitrobenzonitrile is a poly-functionalized benzene derivative. The strategic placement of bromo, fluoro, nitro, and cyano groups on the aromatic ring results in a unique electronic and steric profile, making it an intriguing building block for organic synthesis.
| Property | Value | Source |
| CAS Number | 1310918-28-5 | [1] |
| Molecular Formula | C₇H₂BrFN₂O₂ | [1] |
| Molecular Weight | 245.01 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Purity | Typically >95% | [1] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Experimental Protocol: Nitration of 3-Bromo-5-fluorobenzonitrile
This hypothetical protocol is based on standard nitration procedures for deactivated aromatic rings.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromo-5-fluorobenzonitrile (1.0 eq).
-
Acid Mixture: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Reaction: Slowly add the nitrating mixture to the flask containing the starting material, maintaining the reaction temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
While experimental spectra for 3-Bromo-5-fluoro-4-nitrobenzonitrile are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the cyano group will appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-Br and C-F stretches.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine.
Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-5-fluoro-4-nitrobenzonitrile is dominated by the strong electron-withdrawing nature of the nitro and cyano groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[2][3] The fluorine and bromine atoms are potential leaving groups in such reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom is generally a better leaving group than bromine in SₙAr reactions on activated aromatic systems, a consequence of the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the transition state.[4]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
Experimental Protocol: SₙAr with a Generic Nucleophile
This protocol outlines a general procedure for an SₙAr reaction.
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The product can then be purified using standard techniques.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 3-Bromo-5-fluoro-4-nitrobenzonitrile are of significant interest in medicinal chemistry. Fluorinated aromatic compounds are widely used in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The nitro group can be reduced to an amine, providing a handle for further functionalization, and the nitrile group can be converted to other functional groups or act as a bioisostere for a carbonyl group.[7]
This compound could serve as a key intermediate in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.[8]
-
Anticancer and Antimicrobial Agents: The 3-fluoro-4-nitrophenyl moiety is a scaffold that can be incorporated into various heterocyclic systems with potential anticancer and antimicrobial activities.[9]
-
Advanced Materials: The diverse functional groups could allow for its use in the synthesis of specialized polymers or functional materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-fluoro-4-nitrobenzonitrile is not widely available, the safety precautions can be inferred from data on structurally similar hazardous compounds. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Hazard Identification
Based on analogous compounds, 3-Bromo-5-fluoro-4-nitrobenzonitrile is likely to be:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
A skin and eye irritant.
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-5-fluoro-4-nitrobenzonitrile is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its poly-functionalized aromatic ring offers a versatile platform for the construction of complex molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. As with any chemical, it is imperative to handle this compound with the utmost care and to follow all recommended safety procedures.
References
- Abbas, K. A. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- BenchChem. (2025).
- The Crucial Role of Fluorinated Nitriles in Modern Synthesis. (2025).
- Safety D
- BenchChem. (n.d.). 3-Bromo-5-fluoro-2-hydroxybenzonitrile | 28165-66-4. BenchChem.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018).
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Material Safety D
- SAFETY D
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
- 3-Bromo-5-fluorobenzonitrile. PubChem.
- SAFETY D
- 3-Bromo-4-fluoro-5-nitrobenzonitrile|1806987-37-0. BLD Pharm.
- Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process.
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermedi
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- 5-bromo-2-fluorobenzonitrile synthesis method.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025).
- Material Safety D
- Nucleophilic Arom
- Preparation of benzonitriles.
- 3-Bromo-5-fluoro-4-nitrobenzonitrile.
- Nitroacetonitrile and Its Synthetic Equivalents. (2021).
- Preparation method of 3-fluoro-4-methylbenzonitrile.
- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. (2025). BenchChem.
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.
- 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum. ChemicalBook.
- The Crucial Role of 3-Bromo-5-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis.
- In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. (2026). Journal of the American Chemical Society.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
- Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Prensip Journals.
- 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
- Determining a Structure with IR and NMR. (2018). YouTube.
- 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum. ChemicalBook.
- 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. ChemicalBook.
- Alkylboronic acid or boron
- α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. Organic Chemistry Portal.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 3-Bromo-5-fluoro-4-nitrobenzonitrile: Properties, Synthesis, and Applications in Chemical R&D
This guide provides an in-depth analysis of 3-Bromo-5-fluoro-4-nitrobenzonitrile, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's structural characteristics, proposes a robust synthetic strategy, and explores its potential applications, particularly in the realm of drug discovery and materials science. We will delve into the causality behind experimental choices, grounding our discussion in the principles of physical organic chemistry to provide actionable insights for laboratory applications.
Molecular Structure and Physicochemical Properties
3-Bromo-5-fluoro-4-nitrobenzonitrile is a polysubstituted benzene derivative featuring a unique arrangement of electron-withdrawing and directing groups. This specific substitution pattern imparts distinct reactivity profiles, making it a valuable intermediate in multi-step organic synthesis.
Caption: 2D representation of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
The spatial arrangement of a nitrile, a nitro group, and two different halogens creates a molecule with significant potential for selective chemical transformations. The quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-fluoro-4-nitrobenzonitrile | |
| CAS Number | 1310918-28-5 | [1][2] |
| Molecular Formula | C₇H₂BrFN₂O₂ | [1][2] |
| Molecular Weight | 245.01 g/mol | [1][2] |
| InChI | 1S/C7H2BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | [1] |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | Store at 2-8°C; Desiccated | [1] |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted aromatics requires careful strategic planning to control regioselectivity. The directing effects of the substituents are paramount. For the target molecule, a plausible and efficient synthetic route involves the electrophilic nitration of a readily available precursor, 3-bromo-5-fluorobenzonitrile.
Causality of the Synthetic Strategy:
-
Starting Material: 3-Bromo-5-fluorobenzonitrile is an ideal precursor.
-
Directing Effects: The nitrile (-CN) group is a deactivating, meta-director. The bromo (-Br) and fluoro (-F) groups are deactivating, ortho, para-directors. In this arrangement, the C4 position (between the two halogens) is the most electronically favorable site for electrophilic attack. Both the fluorine and bromine atoms direct incoming electrophiles to this position (ortho to F, ortho to Br), and it is meta to the nitrile group. This convergence of directing effects strongly favors the formation of the desired 4-nitro isomer.
-
Reaction Conditions: Nitration is a highly exothermic process. Performing the reaction at a reduced temperature (0-5°C) is crucial for controlling the reaction rate, preventing thermal runaway, and minimizing the formation of undesired byproducts, such as dinitrated species or oxidative degradation products.
Caption: Representative workflow for the synthesis of the target compound.
Experimental Protocol: Representative Synthesis
This protocol is a representative method based on standard organic chemistry procedures and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-bromo-5-fluorobenzonitrile (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0°C. Cautiously add concentrated sulfuric acid (H₂SO₄, 3-4 vol) while maintaining the internal temperature below 10°C. Stir until a homogeneous solution is achieved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1 vol) at 0°C in the dropping funnel. Add this mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
-
Validation: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Purity should be assessed by HPLC.
Reactivity and Potential Applications in Drug Discovery
The true value of 3-Bromo-5-fluoro-4-nitrobenzonitrile lies in its potential as a versatile scaffold for building complex molecules. Its functional groups serve as handles for a variety of chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C5 is highly activated towards SNAr by the strongly electron-withdrawing nitro group in the ortho position and the nitrile group in the para position. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides), a cornerstone reaction in medicinal chemistry for building libraries of drug candidates. Structurally similar compounds like 4-fluoro-3-nitrobenzonitrile are key precursors in the synthesis of potent kinase inhibitors for anti-cancer therapies[3].
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative. This resulting amino group can then be used in a wide array of subsequent reactions, such as amide bond formation, diazotization (Sandmeyer reaction), or reductive amination, further expanding the molecular diversity.
-
Cross-Coupling Reactions: The bromine atom at C3 is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, providing additional points for molecular elaboration.
Caption: Key reaction pathways for derivatizing the core scaffold.
Given these reactive sites, this compound is an excellent starting material for developing libraries of compounds for screening against various biological targets. Its derivatives are of particular interest in oncology and inflammatory disease research, where kinase inhibitors and other signal transduction modulators are of high value[3][4]. Related nitroaromatic compounds also serve as crucial intermediates in the synthesis of agrochemicals like herbicides[5][6].
Safety and Handling
3-Bromo-5-fluoro-4-nitrobenzonitrile is a chemical intermediate that should be handled with appropriate care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Hazards: As with many halogenated nitroaromatic compounds, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.
Always consult the material safety data sheet (MSDS) provided by the supplier before use for complete safety and handling information.
Conclusion
3-Bromo-5-fluoro-4-nitrobenzonitrile is more than a simple chemical; it is a strategically designed platform for innovation. Its molecular architecture, featuring four distinct and synthetically addressable functional groups, provides chemists with a powerful tool for the construction of complex and high-value molecules. The high reactivity of the C-F bond towards nucleophilic aromatic substitution, in particular, positions this compound as a premier building block for the discovery of new therapeutic agents and advanced materials. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.
References
-
The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
synthesis pathways for 3-Bromo-5-fluoro-4-nitrobenzonitrile
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic arrangement of its substituents—a bromine atom, a fluorine atom, a nitro group, and a nitrile group—offers multiple reactive sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, the nitrile group can be hydrolyzed or reduced, and the fluorine atom can influence the molecule's electronic properties and metabolic stability in drug candidates. This guide provides a detailed exploration of a robust and logical synthetic pathway to this valuable compound, complete with mechanistic insights and detailed experimental protocols.
Recommended Synthetic Pathway: Nitration of 3-Bromo-5-fluorobenzonitrile
The most strategic and well-supported approach to the synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile involves the late-stage nitration of the key intermediate, 3-bromo-5-fluorobenzonitrile. This pathway is advantageous due to the predictable regioselectivity of the nitration step, which is controlled by the directing effects of the existing substituents on the aromatic ring.
Overview of the Recommended Synthesis
The synthesis is a two-step process commencing with the preparation of 3-bromo-5-fluorobenzonitrile via a Sandmeyer reaction, followed by its regioselective nitration.
Caption: Recommended two-step synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-fluorobenzonitrile
The synthesis of 3-bromo-5-fluorobenzonitrile is reliably achieved through the Sandmeyer reaction, a classic and effective method for converting an aryl amine to an aryl halide.[1]
Reaction Scheme
Caption: Nitration of 3-bromo-5-fluorobenzonitrile.
Mechanistic Insights and Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from potassium nitrate and concentrated sulfuric acid, acts as the electrophile. The regioselectivity of this reaction on 3-bromo-5-fluorobenzonitrile is determined by the cumulative directing effects of the three substituents:
-
-Br (Bromo): Ortho, para-directing (deactivating)
-
-F (Fluoro): Ortho, para-directing (deactivating)
-
-CN (Cyano): Meta-directing (strongly deactivating)
The positions on the aromatic ring are influenced as follows:
-
Position 2: Ortho to both -CN and -Br. Sterically hindered.
-
Position 4: Ortho to both -Br and -F. This position is strongly activated by both halogens.
-
Position 6: Ortho to -CN and para to -Br.
The ortho, para-directing effects of the bromine and fluorine atoms are synergistic towards position 4. Although the cyano group is meta-directing, its influence is overcome by the stronger ortho, para-directing halogens. Therefore, the nitration is expected to occur predominantly at the 4-position, yielding the desired product.
Detailed Experimental Protocol
This protocol is adapted from a similar nitration of 4-fluorobenzonitrile. [2][3] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-fluorobenzonitrile | 200.01 | 5.0 g | 0.025 mol |
| Potassium Nitrate (KNO₃) | 101.10 | 2.6 g | 0.026 mol |
| Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, cool 25 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With stirring, slowly add 5.0 g of 3-bromo-5-fluorobenzonitrile to the cold sulfuric acid.
-
Once the starting material is dissolved, add 2.6 g of potassium nitrate portion-wise, maintaining the temperature at 0 °C.
-
-
Reaction Execution:
-
After the addition of potassium nitrate is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
A precipitate of the crude product should form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and air-dry.
-
The crude product can be purified by recrystallization from ethanol to yield 3-bromo-5-fluoro-4-nitrobenzonitrile as a solid.
-
Alternative Synthetic Pathway: Late-Stage Bromination
An alternative approach to the target molecule is the late-stage bromination of 3-fluoro-4-nitrobenzonitrile. While conceptually straightforward, this pathway presents significant challenges in terms of regioselectivity.
Overview of the Alternative Pathway
Caption: Alternative synthesis via late-stage bromination, highlighting potential for isomeric byproducts.
Discussion of Challenges
The starting material, 3-fluoro-4-nitrobenzonitrile, is commercially available. [4][5]However, the electrophilic bromination of this highly deactivated ring presents a regiochemical challenge. The directing effects of the substituents are:
-
-F (Fluoro): Ortho, para-directing
-
-NO₂ (Nitro): Meta-directing
-
-CN (Cyano): Meta-directing
The desired position for bromination is position 5, which is ortho to the fluoro and nitro groups, and meta to the cyano group. However, other positions on the ring are also activated or not strongly deactivated, potentially leading to a mixture of isomeric products that would be difficult to separate. For instance, position 1 is ortho to the fluoro group and meta to the nitro and cyano groups. While harsh brominating conditions, such as the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in sulfuric acid, have been used for other deactivated systems, the lack of predictable regioselectivity makes this pathway less desirable for a clean and efficient synthesis. [6][7]
Conclusion
The synthesis of 3-bromo-5-fluoro-4-nitrobenzonitrile is most effectively and reliably achieved through a two-step sequence involving the Sandmeyer reaction of 3-amino-5-fluorobenzonitrile to form 3-bromo-5-fluorobenzonitrile, followed by a regioselective nitration. This pathway offers a high degree of control over the introduction of the functional groups and is based on well-established and understood organic reactions. For researchers and drug development professionals, this method provides a clear and reproducible route to a valuable and versatile chemical intermediate.
References
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved from [Link]
Sources
- 1. 3-Bromo-5-fluorobenzonitrile | 179898-34-1 | Benchchem [benchchem.com]
- 2. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-fluoro-4-nitrobenzonitrile
This guide provides a comprehensive technical overview of the spectroscopic data for 3-Bromo-5-fluoro-4-nitrobenzonitrile, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. By leveraging predictive spectroscopic models and foundational analytical principles, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, ensuring a thorough understanding of its structural features.
Introduction
3-Bromo-5-fluoro-4-nitrobenzonitrile is a poly-substituted benzene derivative featuring a nitrile group, a nitro group, and two halogen atoms (bromine and fluorine). This unique combination of electron-withdrawing and halogen substituents results in a distinct electronic environment around the aromatic ring, which is reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide is designed to provide the necessary insights for researchers to confidently characterize this molecule.
Molecular Structure and Spectroscopic Correlation
The chemical structure of 3-Bromo-5-fluoro-4-nitrobenzonitrile is foundational to understanding its spectroscopic properties. The strategic placement of substituents on the benzene ring dictates the chemical shifts and coupling constants in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of 3-Bromo-5-fluoro-4-nitrobenzonitrile with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-5-fluoro-4-nitrobenzonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Doublet of doublets | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |
| H-6 | 8.3 - 8.5 | Doublet of doublets | J(H-F) ≈ 2-4, J(H-H) ≈ 2-3 |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.
-
Chemical Shifts: The strong electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups, along with the electronegativity of the fluorine and bromine atoms, cause a significant downfield shift for both protons into the 8.3-8.7 ppm range. The proton at the C-2 position is deshielded to a greater extent due to its proximity to the nitrile group and its ortho and para relationship to the nitro and bromo substituents, respectively.
-
Multiplicity and Coupling: Both protons are expected to appear as doublet of doublets. The coupling between the two aromatic protons (H-2 and H-6) will result in a small meta coupling constant (J ≈ 2-3 Hz). Additionally, each proton will be coupled to the fluorine atom at the C-5 position. The H-6 proton, being ortho to the fluorine, will exhibit a larger coupling constant (J ≈ 6-8 Hz) compared to the H-2 proton, which is meta to the fluorine (J ≈ 2-4 Hz).
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CN) | 110 - 115 |
| C-2 | 135 - 140 |
| C-3 (C-Br) | 120 - 125 |
| C-4 (C-NO₂) | 145 - 150 |
| C-5 (C-F) | 155 - 160 (doublet, ¹JCF) |
| C-6 | 130 - 135 |
| CN | 115 - 120 |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will display seven distinct signals, six for the aromatic carbons and one for the nitrile carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine (C-5) is expected to be the most downfield due to the large electronegativity of fluorine and will appear as a doublet due to one-bond C-F coupling (¹JCF). The carbon attached to the nitro group (C-4) will also be significantly deshielded. The carbons bearing the bromine (C-3) and the nitrile group (C-1) will have their chemical shifts influenced by both inductive and resonance effects.
-
Nitrile Carbon: The nitrile carbon (CN) typically appears in the 115-120 ppm range.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for acquiring NMR spectra of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C≡N (nitrile) | 2240 - 2220 | Sharp, Medium |
| C=C (aromatic) | 1600 - 1450 | Medium to Weak |
| NO₂ (asymmetric stretch) | 1550 - 1520 | Strong |
| NO₂ (symmetric stretch) | 1360 - 1330 | Strong |
| C-F | 1250 - 1000 | Strong |
| C-Br | 700 - 500 | Medium to Strong |
Interpretation of the IR Spectrum:
The IR spectrum of 3-Bromo-5-fluoro-4-nitrobenzonitrile will be dominated by strong absorptions from the nitro and nitrile groups.
-
Nitrile Group: A sharp, medium-intensity peak is expected in the 2240-2220 cm⁻¹ region, which is characteristic of a nitrile (C≡N) stretching vibration.
-
Nitro Group: Two very strong absorption bands will be present due to the nitro group. The asymmetric stretching vibration will appear around 1550-1520 cm⁻¹, and the symmetric stretch will be observed at approximately 1360-1330 cm⁻¹.[1][2] The presence of these two intense bands is a strong indicator of a nitro aromatic compound.[3]
-
Aromatic Ring: Aromatic C-H stretching vibrations will be visible as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will give rise to several medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
Halogen-Carbon Bonds: The C-F and C-Br stretching vibrations will appear in the fingerprint region, with the C-F stretch typically being a strong band in the 1250-1000 cm⁻¹ range.
Experimental Protocol for ATR-IR Data Acquisition
For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method for obtaining an IR spectrum.
-
Instrument Background: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the powdered 3-Bromo-5-fluoro-4-nitrobenzonitrile sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum.
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments
| m/z | Assignment | Notes |
| 244/246 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 214/216 | [M - NO]⁺ | Loss of nitric oxide. |
| 198/200 | [M - NO₂]⁺ | Loss of the nitro group. |
| 167 | [M - Br]⁺ | Loss of the bromine atom. |
| 119 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group after bromine loss. |
Interpretation of the Mass Spectrum:
Under electron ionization (EI), 3-Bromo-5-fluoro-4-nitrobenzonitrile is expected to produce a distinct molecular ion peak and several characteristic fragment ions.
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 244 and 246, with a nearly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The fragmentation will likely be initiated by the loss of the nitro group, a common pathway for aromatic nitro compounds, leading to a significant peak at m/z 198/200. Another plausible fragmentation is the loss of the bromine atom, giving a peak at m/z 167. Further fragmentation of these initial ions can also occur.
Experimental Protocol for EI-MS Data Acquisition
Caption: General workflow for obtaining an EI mass spectrum.
Conclusion
The spectroscopic characterization of 3-Bromo-5-fluoro-4-nitrobenzonitrile is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. The predicted data and interpretations provided in this guide offer a robust framework for researchers and scientists to identify and characterize this compound with a high degree of confidence. The distinct features in each spectroscopic technique, arising from the unique combination of substituents, serve as reliable markers for structural confirmation. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for accurate analysis and reporting in research and development settings.
References
-
Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link][4][5][6][7]
-
Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link][8]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis, 7th Edition. Cengage Learning. [Link][9]
-
Granger, R. M., Yochum, H. M., Granger, J. N., & Sienerth, K. D. (2017). Instrumental Analysis. Oxford University Press. [Link][10]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link][3]
-
Harvey, D. (2020). Instrumental Analysis. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. Spectroscopy Tutorial: Nitro Groups. [Link][1]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.
-
Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link][11]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th Edition. University Science Books.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][12]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. acdlabs.com [acdlabs.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. CASPRE [caspre.ca]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 7. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 8. PROSPRE [prospre.ca]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. IR spectra prediction [cheminfo.org]
The Strategic Utility of 3-Bromo-5-fluoro-4-nitrobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Highly functionalized aromatic cores serve as foundational scaffolds upon which molecular complexity and diversity can be systematically built. 3-Bromo-5-fluoro-4-nitrobenzonitrile emerges as a compound of significant interest for medicinal chemists. Its unique substitution pattern—a trifecta of a nucleophilic substitution-activating nitro group, a versatile bromine handle for cross-coupling, and a metabolically robust fluorine atom—positions it as a highly valuable intermediate for the synthesis of a diverse array of biologically active molecules. This guide will provide an in-depth exploration of the potential applications of 3-Bromo-5-fluoro-4-nitrobenzonitrile in medicinal chemistry, grounded in established reactivity principles and proven therapeutic strategies.
The strategic placement of the fluorine atom, ortho to the activating nitro group, significantly enhances the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This heightened reactivity allows for the facile introduction of a wide range of nucleophiles under mild conditions.[3] Furthermore, the presence of fluorine in drug candidates can confer numerous advantages, including increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[4][5][6] The bromine atom offers a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and carbon-heteroatom bonds.[4][7] Finally, the nitro group can be readily reduced to an amino group, providing a key functional group for further derivatization and the construction of heterocyclic systems.[4][8]
This technical guide will delve into the synthetic versatility of 3-Bromo-5-fluoro-4-nitrobenzonitrile and explore its potential as a cornerstone for the development of targeted therapies, with a particular focus on kinase inhibitors and novel antibacterial agents.
Core Reactivity and Synthetic Potential
The inherent reactivity of 3-Bromo-5-fluoro-4-nitrobenzonitrile is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and cyano groups renders the aromatic ring electron-deficient, thereby activating it towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent nitro group.[1][2] This makes SNAr the primary and most synthetically useful reaction for this scaffold. A wide variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the fluorine atom. This reaction is pivotal for introducing key pharmacophoric elements and for building molecular diversity.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: A potential synthetic pathway to kinase inhibitor scaffolds.
| Target Class | Rationale for using 3-Bromo-5-fluoro-4-nitrobenzonitrile | Key Synthetic Transformations |
| Tyrosine Kinase Inhibitors (e.g., Bcr-Abl) | The benzonitrile moiety is a known pharmacophore. The scaffold allows for the introduction of substituents that can occupy the hydrophobic pockets of the ATP binding site. [9] | SNAr, Nitro Reduction, Amide Coupling, Suzuki Coupling |
| Serine/Threonine Kinase Inhibitors (e.g., mTOR, TBK1) | The versatile substitution pattern allows for the generation of diverse libraries to screen against various kinases. [10] | SNAr, Nitro Reduction, Heterocycle Formation |
Antibacterial Agents: Addressing a Global Health Crisis
The rise of antimicrobial resistance (AMR) is a significant global health threat, necessitating the development of novel antibacterial agents with new mechanisms of action. [11][12]Benzonitrile derivatives have been investigated for their activity against a range of microbial pathogens. [10]The unique electronic and steric properties imparted by the substituents on 3-Bromo-5-fluoro-4-nitrobenzonitrile can be exploited to design novel antibacterial compounds. For example, derivatives of nitroaromatic compounds have shown potential as antibacterial agents. [13] The synthesis of novel benzothiazole derivatives, which have demonstrated antibacterial activity through various mechanisms including DNA gyrase inhibition, can be envisioned starting from this scaffold. [14]The development of novel chemical scaffolds is crucial to overcome existing resistance mechanisms. [11][12]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or ACN) is added the desired nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, DIPEA) (1.5-2.0 eq).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted product.
General Protocol for Nitro Group Reduction
-
To a solution of the nitro-containing substrate (1.0 eq) in a solvent mixture (e.g., EtOH/H2O or AcOH) is added a reducing agent such as iron powder (5.0 eq) and an acid catalyst like ammonium chloride or hydrochloric acid.
-
The reaction mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is neutralized with a base (e.g., NaHCO3).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the aniline product.
Conclusion: A Versatile Tool for Drug Discovery
3-Bromo-5-fluoro-4-nitrobenzonitrile represents a highly versatile and synthetically tractable building block for medicinal chemistry. Its unique combination of reactive sites allows for the systematic and efficient construction of diverse molecular libraries. The potential to readily generate precursors for established therapeutic classes, such as kinase inhibitors, as well as novel scaffolds for challenging targets like multi-drug resistant bacteria, underscores its significance. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed chemical intermediates will be instrumental in accelerating the drug discovery and development process.
References
- BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
- Dakenchem. (2026). 3-Nitrobenzonitrile: A Key Building Block for Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 1-Bromo-2-fluoro-3-nitrobenzene in Advanced Chemical Synthesis.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents.
- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- Hindawi. (n.d.). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis.
- PubMed. (2009). Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2.
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
- PubChem. (n.d.). 3-Bromo-5-fluoro-4-nitrobenzonitrile.
- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
- BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates.
- PMC - NIH. (n.d.). Antibacterials with Novel Chemical Scaffolds in Clinical Development.
- ElectronicsAndBooks. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry.
- PubMed. (2025). Antibacterials with Novel Chemical Scaffolds in Clinical Development.
- PMC - NIH. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-nitrobenzonitrile: A Specialized Building Block in Modern Chemistry
For Immediate Release
Shanghai, China – January 20, 2026 – As a cornerstone of innovation in chemical synthesis, 3-Bromo-5-fluoro-4-nitrobenzonitrile stands as a pivotal, albeit specialized, intermediate for researchers and drug development professionals. This technical guide offers a comprehensive overview of its chemical identity, plausible synthetic routes based on established chemical principles, and its potential applications, compiled for the discerning scientific audience.
While the specific historical discovery and detailed developmental timeline of 3-Bromo-5-fluoro-4-nitrobenzonitrile are not extensively documented in readily available academic or patent literature, its emergence is intrinsically linked to the broader advancements in the synthesis of polysubstituted aromatic compounds. The strategic placement of bromo, fluoro, nitro, and cyano functionalities on the benzene ring makes it a highly versatile reagent in medicinal chemistry and materials science.
Core Chemical Identity
A precise understanding of the physicochemical properties of 3-Bromo-5-fluoro-4-nitrobenzonitrile is fundamental to its application in complex synthetic pathways. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1310918-28-5 | [1][2] |
| Molecular Formula | C₇H₂BrFN₂O₂ | [1] |
| Molecular Weight | 245.01 g/mol | [1] |
| IUPAC Name | 3-Bromo-5-fluoro-4-nitrobenzonitrile | N/A |
| Purity | Typically ≥95% | [1] |
Plausible Synthetic Pathways
Although a definitive, published synthesis protocol for 3-Bromo-5-fluoro-4-nitrobenzonitrile is not available, its structure lends itself to several logical synthetic strategies derived from well-established methodologies for preparing substituted benzonitriles. The following represents a reasoned, expert-opined approach to its synthesis, grounded in common organic chemistry transformations.[3][4]
A likely synthetic precursor is a suitably substituted aniline, which can be converted to the corresponding benzonitrile via the Sandmeyer reaction.[4] An alternative and widely used method involves the transition-metal-catalyzed cyanation of an aryl halide.[3] Given the substitution pattern, a multi-step synthesis is anticipated.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the installation of the nitrile group at a late stage, potentially from an amino or bromo precursor. The nitro group can be introduced via electrophilic nitration, and the bromo and fluoro groups can be incorporated through various halogenation and fluorination techniques.
Caption: Retrosynthetic analysis of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Hypothetical Step-by-Step Experimental Protocol (Sandmeyer Reaction Route)
This protocol is a theoretical model based on established chemical principles for the synthesis of analogous compounds.
Step 1: Nitration of a suitable precursor
-
A substituted fluorobromobenzene would be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Step 2: Reduction of the Nitro Group
-
The resulting nitro compound would then be reduced to the corresponding aniline, for example, using a metal catalyst such as palladium on carbon with hydrogen gas.
Step 3: Sandmeyer Reaction
-
The synthesized aniline would then undergo diazotization with sodium nitrite in the presence of a strong acid, followed by treatment with a cyanide salt, such as copper(I) cyanide, to yield 3-Bromo-5-fluoro-4-nitrobenzonitrile.[4]
Caption: Proposed workflow for the synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Applications in Research and Drug Development
Polysubstituted benzonitriles are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of bromo, fluoro, and nitro groups in 3-Bromo-5-fluoro-4-nitrobenzonitrile provides multiple reactive sites for further chemical modifications, making it a valuable building block for creating diverse molecular scaffolds.
The bromine atom can be readily utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amine, which can then be further functionalized. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.
While specific examples of the use of 3-Bromo-5-fluoro-4-nitrobenzonitrile in drug discovery are not prominently documented, the applications of structurally similar compounds, such as 3-Bromo-5-fluoro-2-hydroxybenzonitrile, in the synthesis of anti-tumor and anti-inflammatory agents suggest its potential in these therapeutic areas.[5] The versatility of fluorinated nitrobenzonitriles as precursors for kinase inhibitors in cancer research is also well-established.[6]
Conclusion
3-Bromo-5-fluoro-4-nitrobenzonitrile represents a specialized yet potentially powerful building block for synthetic chemists. While its own detailed history and synthesis are not yet part of the mainstream scientific literature, its chemical structure suggests significant potential for the creation of novel and complex molecules. Further research and publication of its synthesis and applications would be a valuable contribution to the field of medicinal and materials chemistry.
References
A comprehensive list of references is not possible due to the limited specific literature on 3-Bromo-5-fluoro-4-nitrobenzonitrile. The insights in this guide are based on general principles of organic synthesis and information on structurally related compounds. The provided citations refer to sources for basic chemical information and general synthetic methods for substituted benzonitriles.
-
3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem. (URL: [Link])
-
Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction. (URL: [Link])
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P
-
Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube. (URL: [Link])
-
Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2) - Cheméo. (URL: [Link])
-
The Crucial Role of 3-Bromo-5-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis. (URL: [Link])
-
p-NITROBENZONITRILE - Organic Syntheses Procedure. (URL: [Link])
-
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem. (URL: [Link])
-
In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment | Journal of the American Chemical Society. (URL: [Link])
-
Fluorine-Containing Benzonitrile - Taizhou Volsen Chemical Co., Ltd. (URL: [Link])
-
3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. (URL: [Link])
Sources
A Technical Guide to Purity Standards for 3-Bromo-5-fluoro-4-nitrobenzonitrile in a Research Setting
Introduction: The Critical Role of Purity in Research and Development
In the realm of scientific research, and particularly within drug discovery and development, the purity of a chemical compound is a cornerstone of reliable and reproducible results.[1][2][3] 3-Bromo-5-fluoro-4-nitrobenzonitrile is a key building block in organic synthesis, valued for its utility in constructing more complex molecules. The presence of impurities, even in seemingly negligible amounts, can have a profound impact on experimental outcomes, potentially leading to misleading biological data, failed reactions, or the generation of unintended byproducts.[4][5] This guide provides an in-depth technical overview of the purity standards for 3-Bromo-5-fluoro-4-nitrobenzonitrile intended for research use, offering a framework for its rigorous quality assessment.
For research applications, a purity of greater than 98% is generally recommended, though the specific requirements may vary based on the sensitivity of the intended application.[3] It is crucial for researchers to not only rely on the purity stated on a supplier's certificate of analysis but also to have the capability to independently verify the purity and identity of critical reagents.
Understanding Potential Impurities
The potential impurities in a batch of 3-Bromo-5-fluoro-4-nitrobenzonitrile are often related to its synthetic route. Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, regioisomers (positional isomers) are a common class of impurity in the synthesis of substituted aromatic compounds and can be challenging to separate due to their similar physical properties.[6] Other potential impurities could include related compounds such as those with hydrolysis of the nitrile group to a carboxylic acid or amide, or displacement of one of the substituents on the aromatic ring.
A thorough understanding of the synthetic pathway is invaluable in predicting the likely impurity profile. When this information is not available from the supplier, a robust analytical approach becomes even more critical.
Analytical Techniques for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive characterization of 3-Bromo-5-fluoro-4-nitrobenzonitrile. No single technique can provide a complete picture of a compound's purity. Instead, a combination of chromatographic and spectroscopic methods should be employed.[]
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, separating the main compound from non-volatile impurities.[8][9] A reverse-phase HPLC method is typically suitable for a moderately polar compound like 3-Bromo-5-fluoro-4-nitrobenzonitrile.
-
Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Causality: By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted from the column based on their hydrophobicity. Impurities with different polarities will have different retention times, allowing for their separation and quantification.
-
Data Analysis: Purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of 3-Bromo-5-fluoro-4-nitrobenzonitrile and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at a composition appropriate for the compound (e.g., 40% B), increase linearly to 95% B over a set time (e.g., 10 minutes), hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[1][2] ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for 3-Bromo-5-fluoro-4-nitrobenzonitrile.
-
Principle: NMR detects the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule.
-
Causality: The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a unique fingerprint of the molecule. Impurities will give rise to additional signals, allowing for their identification and quantification relative to the main compound.
-
Self-Validation: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a high degree of confidence in the structural assignment. The observed spectra should be consistent with the expected structure of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Experimental Protocol: ¹H NMR Purity Assessment
-
Sample Preparation: Accurately weigh about 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard with a well-resolved signal if quantitative analysis is desired.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Qualitative: Compare the obtained spectrum with a reference spectrum or with the predicted spectrum to confirm the identity of the compound. Look for any unexpected signals that may indicate the presence of impurities.
-
Quantitative (qNMR): If an internal standard is used, the purity can be calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.
-
3. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and its fragments.[][9] It is often coupled with a chromatographic technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Causality: The molecular ion peak confirms the molecular weight of 3-Bromo-5-fluoro-4-nitrobenzonitrile. The presence of other peaks may indicate impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of the compound and any impurities.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare the sample as you would for HPLC analysis.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: Acquire data in both positive and negative ion modes to ensure the detection of a wide range of potential impurities.
-
Data Analysis: Extract the total ion chromatogram (TIC) to visualize all detected ions. Examine the mass spectra of the main peak and any impurity peaks to determine their molecular weights.
Data Presentation and Interpretation
A comprehensive purity assessment should summarize the findings from all analytical techniques in a clear and concise manner.
Table 1: Summary of Purity Analysis for 3-Bromo-5-fluoro-4-nitrobenzonitrile
| Analytical Technique | Purity (%) | Observations |
| HPLC (UV, 254 nm) | 98.5 | Main peak at expected retention time. Two minor impurity peaks observed at relative retention times of 0.85 and 1.10. |
| ¹H NMR (400 MHz, CDCl₃) | >98 (by integration) | Spectrum consistent with the proposed structure. Trace signals corresponding to residual solvent and a minor unidentified impurity observed. |
| LC-MS | Confirmed | Mass spectrum of the main peak shows the expected molecular ion. The impurity at RRT 1.10 corresponds to a potential regioisomer. |
Workflow for Purity Verification
The following diagram illustrates a logical workflow for the purity verification of a new batch of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Caption: A logical workflow for the purity verification of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Conclusion
Ensuring the high purity of 3-Bromo-5-fluoro-4-nitrobenzonitrile is not merely a matter of good practice; it is fundamental to the integrity of the research in which it is used. By employing a combination of robust analytical techniques such as HPLC, NMR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this critical reagent. This diligent approach to quality control minimizes the risk of experimental artifacts and contributes to the generation of reliable and reproducible scientific data.
References
- Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile.
- Benchchem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile.
- Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- BOC Sciences. Analytical Services for Purity Determination.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
- Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
-
PubChem. 3-Bromo-4-hydroxybenzonitrile. Available at: [Link]
- Ryze Chemie. Understanding Purity Standards in Fine Chemicals: A Buyer's Comprehensive...
- Hello Bio. Understanding purity and quality - a guide for life scientists.
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available at: [Link]
- AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
-
Moravek. The Importance of Purity in Chemistry. Available at: [Link]
-
Pharmaceutical Technology. Drug Substance Starting Material Selection. Available at: [Link]
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]
- BLD Pharm. 3-Fluoro-4-nitrobenzonitrile.
-
PubChem. 3-Bromo-5-hydroxybenzonitrile. Available at: [Link]
- ChemicalBook. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum.
- ChemicalBook. 3-BROMO-2-HYDROXYBENZONITRILE(13073-28-4) 1H NMR spectrum.
- BLD Pharm. 3-Fluoro-2-nitrobenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding purity and quality - a guide for life scientists [hellobio.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-fluoro-4-nitrobenzonitrile in Advanced Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Multifunctional Building Block
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and success in this field hinges on the ability to construct complex molecular architectures with high precision and efficiency. 3-Bromo-5-fluoro-4-nitrobenzonitrile is a uniquely functionalized aromatic ring that has emerged as a powerhouse building block for this purpose. Its strategic arrangement of four distinct functional groups—a nitrile, a nitro group, a fluorine atom, and a bromine atom—provides a versatile platform for sequential, regioselective chemical transformations.
The power of this reagent lies in its pre-activated state for key bond-forming reactions:
-
Electron-Deficient Core: The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups render the aromatic ring highly electron-deficient. This electronic profile is the cornerstone of its utility, activating the ring for nucleophilic aromatic substitution (SNAr).
-
Dual Leaving Groups: The ring is adorned with two excellent leaving groups for SNAr, fluorine and bromine. The C-F bond is highly polarized and typically more susceptible to initial nucleophilic attack than the C-Br bond, allowing for selective, stepwise functionalization.
-
Orthogonal Reactivity: The bromine atom serves as a robust handle for a different class of reactions—palladium-catalyzed cross-coupling—enabling the introduction of diverse carbon- or nitrogen-based substituents at a later synthetic stage.
-
Latent Nucleophilicity: The nitro group can be chemically reduced to an aniline (amino group). This transformation unmasks a potent nucleophile, perfectly positioned to participate in intramolecular cyclization reactions to form the fused heterocyclic cores characteristic of many kinase inhibitors.[1]
This guide provides an in-depth analysis of the synthetic strategies, experimental protocols, and mechanistic insights into the application of 3-Bromo-5-fluoro-4-nitrobenzonitrile in the synthesis of clinically relevant kinase inhibitors, with a particular focus on the development of covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK).
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of 3-Bromo-5-fluoro-4-nitrobenzonitrile is primarily driven by a logical, multi-step reaction sequence that leverages the distinct reactivity of each functional group.
Step A: Nucleophilic Aromatic Substitution (SNAr)
The first and most common transformation involves the displacement of the highly activated fluorine atom by a nucleophile. The strong electron-withdrawing capacity of the ortho-nitro and para-cyano groups stabilizes the negatively charged intermediate (Meisenheimer complex), dramatically lowering the activation energy for the substitution reaction.[2][3] This step is crucial for introducing a key side chain or a foundational piece of the final inhibitor scaffold.
Step B: Reduction of the Nitro Group
Following the SNAr reaction, the nitro group is typically reduced to an aniline. This is a pivotal step, transforming an electron-withdrawing group into a potent electron-donating and nucleophilic amino group. Common reduction methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., iron powder in acetic acid, or sodium dithionite).[4]
Step C: Heterocycle Formation and Final Elaboration
The newly formed aniline is now primed for cyclization. It can react with an adjacent group or an externally added reagent to construct the core heterocyclic scaffold of the kinase inhibitor (e.g., an imidazo[1,5-a]pyrazine ring). The bromine atom, which has been carried through the initial steps, can now be utilized in a Pd-catalyzed cross-coupling reaction (like a Suzuki or Buchwald-Hartwig amination) to install the final piece of the molecule, often a recognition motif for the kinase's binding pocket.
Caption: Synthetic pathway to a BTK inhibitor scaffold.
This pathway demonstrates the logical progression from the starting material to a complex, biologically active scaffold. The initial SNAr reaction attaches the chiral pyrrolidine moiety, followed by nitro reduction to set the stage for the formation of the core imidazo[1,5-a]pyrazine ring system. The final acylation step introduces the but-2-ynoyl amide group, the "warhead" responsible for the covalent interaction with the target kinase. [5]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.
Protocol 1: Nucleophilic Aromatic Substitution with a Chiral Amine
This protocol describes the selective displacement of the fluorine atom from 3-Bromo-5-fluoro-4-nitrobenzonitrile with a representative chiral amine, a key step in building the Acalabrutinib backbone.
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq)
-
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup
-
TLC plates, LC-MS for reaction monitoring
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the starting material).
-
In a separate vessel, dissolve (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq) in a small amount of anhydrous acetonitrile.
-
Add the amine solution dropwise to the stirred slurry at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired SNAr product.
Causality: The use of a mild base like K₂CO₃ is sufficient to deprotonate the amine nucleophile without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for SNAr reactions. Heating accelerates the reaction to completion in a reasonable timeframe.
Protocol 2: Reduction of the Nitro Group to Form the Aniline
This protocol details the conversion of the nitro-substituted intermediate from Protocol 1 into the corresponding aniline, a critical precursor for heterocycle formation.
Materials:
-
SNAr product from Protocol 1 (1.0 eq)
-
Iron powder (Fe), <10 micron (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Celite™ for filtration
Procedure:
-
In a round-bottom flask, suspend the SNAr product (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
The reaction is typically exothermic and progresses rapidly. Monitor by TLC or LC-MS until the starting material is fully consumed (usually 1-2 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting crude aniline is often used directly in the next step without further purification, though it can be purified by chromatography if necessary.
Causality: The Fe/NH₄Cl system in a protic solvent is a classic, effective, and relatively mild method for reducing aromatic nitro groups. The large excess of iron ensures the reaction goes to completion. Filtration while hot can prevent the product from crashing out with the inorganic salts.
Data Summary Table
| Compound/Intermediate | Molecular Formula (Example) | Key Role in Synthesis |
| Starting Material | C₇H₂BrFN₂O₂ | Multifunctional, activated aromatic core |
| SNAr Product | C₁₇H₂₀BrN₅O₄ | Introduction of the chiral side chain |
| Aniline Intermediate | C₁₇H₂₂BrN₅O₂ | Nucleophilic precursor for cyclization |
| Final Scaffold | C₂₂H₂₃BrN₆O₂ | Covalent warhead-containing kinase inhibitor |
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
3-Bromo-5-fluoro-4-nitrobenzonitrile stands out as a highly strategic and versatile building block in the synthesis of complex kinase inhibitors. Its carefully arranged functional groups allow for a logical and efficient synthetic sequence involving regioselective SNAr, nitro reduction, cyclization, and cross-coupling reactions. This controlled, stepwise approach provides medicinal chemists with a powerful tool to rapidly assemble diverse libraries of potential drug candidates. The successful application of this reagent in constructing scaffolds for targeted covalent inhibitors like those targeting BTK underscores its enduring importance in the quest for more selective and effective therapies for cancer and other diseases.
References
- BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
- MedKoo Biosciences. (n.d.). Acalabrutinib Synthetic Routes.
- Wu, X., Chu, Y., Chen, Y., & Wang, M. (2018). Method for preparing acalabrutinib as anti-leukemia drug using 4-aldehyde-N-2-pyridine-benzamide. CN 109020977.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates.
- MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications.
- BenchChem. (n.d.). 3-Bromo-5-fluoro-2-hydroxybenzonitrile.
- National Institutes of Health (NIH). (n.d.). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors.
- bioRxiv. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- National Institutes of Health (NIH). (n.d.). Advances in reversible covalent kinase inhibitors.
- National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- ResearchGate. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
Sources
- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 3-Bromo-5-fluoro-4-nitrobenzonitrile in Nucleophilic Aromatic Substitution
Introduction: A Privileged Scaffold in Modern Chemistry
3-Bromo-5-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from its electron-deficient aromatic ring, which is "activated" for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] The convergence of three powerful electron-withdrawing groups—nitro (-NO₂), cyano (-CN), and fluoro (-F)—creates a profoundly electrophilic aromatic core, rendering it susceptible to attack by a wide array of nucleophiles. This note provides a detailed exploration of the reactivity of this substrate, outlining the mechanistic principles and offering field-proven protocols for its reaction with common nucleophiles.
The strategic placement of these functional groups dictates the molecule's reactivity. The nitro and cyano groups, positioned meta to each other, work synergistically to withdraw electron density from the ring. The nitro group, in particular, is a potent activator for SNAr, especially for leaving groups located at its ortho and para positions.[4][5][6] In 3-Bromo-5-fluoro-4-nitrobenzonitrile, both the bromine (at C3, ortho to the nitro group) and the fluorine (at C5, also ortho to the nitro group) are poised for displacement.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike the more familiar SN1 and SN2 reactions of alkyl halides, nucleophilic substitution on aryl halides proceeds through a distinct two-step mechanism known as the addition-elimination pathway.[2][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a leaving group. This step is typically the rate-determining step of the reaction.[3] The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the electron-withdrawing nitro and cyano groups. This stabilization is what makes the SNAr reaction feasible.[3][5] The ortho or para relationship between the electron-withdrawing group and the site of attack is essential for this resonance stabilization.[6][7]
-
Elimination & Aromaticity Restoration: In the final, rapid step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
Figure 1: General mechanism of SNAr on 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Regioselectivity: The Fluorine Advantage
A key question is which halogen, bromine or fluorine, is preferentially displaced. In SNAr reactions, the typical leaving group trend seen in SN1/SN2 (I > Br > Cl > F) is inverted. The rate-determining step is the initial nucleophilic attack, which is accelerated by a more electron-withdrawing substituent at the reaction site. Fluorine's high electronegativity makes the carbon to which it is attached (C5) significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon attached to bromine (C3).[3][5] Therefore, nucleophilic substitution occurs selectively at the C5 position, displacing the fluoride ion.
Experimental Protocols and Applications
The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Solvents should be anhydrous unless otherwise specified.
Protocol 1: Reaction with N-Nucleophiles (Amines)
The substitution with amines is one of the most common applications, leading to the synthesis of various biologically active molecules and dye precursors.
-
Objective: To synthesize 3-Bromo-5-(morpholino)-4-nitrobenzonitrile.
-
Rationale: Polar aprotic solvents like DMF or DMSO are used to solvate the reactants and facilitate the reaction. An inorganic base like potassium carbonate acts as a proton scavenger for the acidic N-H proton of the amine, preventing the formation of unreactive ammonium salts.[8] Moderate heating is typically sufficient to drive the reaction to completion.
Figure 2: Experimental workflow for reaction with an amine nucleophile.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (e.g., 2.45 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Stir the suspension at room temperature and add morpholine (1.05 g, 12 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and salts.
-
Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization from ethanol.
Protocol 2: Reaction with O-Nucleophiles (Alkoxides/Phenoxides)
This reaction class is crucial for synthesizing aryl ethers, which are common motifs in pharmaceuticals and agrochemicals.
-
Objective: To synthesize 3-Bromo-5-methoxy-4-nitrobenzonitrile.
-
Rationale: Alkoxide reactions are sensitive to water. Anhydrous conditions are essential. Using a pre-formed sodium alkoxide or generating it in situ with a strong base like sodium hydride (NaH) is standard practice. THF is a suitable solvent for this transformation.
Step-by-Step Protocol:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous methanol (30 mL).
-
Carefully add sodium metal (e.g., 0.28 g, 12 mmol) in small portions. Stir until all the sodium has dissolved to form sodium methoxide.
-
In a separate flask, dissolve 3-Bromo-5-fluoro-4-nitrobenzonitrile (2.45 g, 10 mmol) in anhydrous THF (20 mL).
-
Add the substrate solution dropwise to the sodium methoxide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
Protocol 3: Reaction with S-Nucleophiles (Thiolates)
Aryl thioethers are important intermediates and are present in several approved drugs. This protocol outlines their synthesis.
-
Objective: To synthesize 3-Bromo-5-(phenylthio)-4-nitrobenzonitrile.
-
Rationale: Thiolates are potent nucleophiles. They can be generated in situ from the corresponding thiol using a mild base like potassium carbonate in a polar aprotic solvent.
Step-by-Step Protocol:
-
To a round-bottom flask, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (2.45 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and anhydrous DMF (40 mL).
-
Add thiophenol (1.21 g, 11 mmol) to the stirring suspension.
-
Heat the mixture to 60 °C and stir for 3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into 200 mL of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1M NaOH solution (2 x 30 mL) to remove excess thiophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Reactions
The following table summarizes the expected outcomes for the reaction of 3-Bromo-5-fluoro-4-nitrobenzonitrile with various nucleophiles, highlighting the selective displacement of the fluorine atom.
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Reaction Temp. (°C) | Product Structure |
| N-Nucleophile | Piperidine | K₂CO₃, Et₃N | DMF, DMSO, ACN | 60 - 90 | 3-Bromo-4-nitro-5-(piperidin-1-yl)benzonitrile |
| O-Nucleophile | Sodium Ethoxide | (None needed) | Ethanol, THF | 25 - 60 | 3-Bromo-5-ethoxy-4-nitrobenzonitrile |
| O-Nucleophile | Potassium Phenoxide | (None needed) | DMF, DMSO | 80 - 110 | 3-Bromo-4-nitro-5-phenoxybenzonitrile |
| S-Nucleophile | Sodium Thiophenoxide | (None needed) | DMF, THF | 25 - 60 | 3-Bromo-4-nitro-5-(phenylthio)benzonitrile |
| Hydroxide | Potassium Hydroxide | (Reactant) | DMSO/H₂O | 100 - 135 | 3-Bromo-5-hydroxy-4-nitrobenzonitrile |
Conclusion
3-Bromo-5-fluoro-4-nitrobenzonitrile is a superb substrate for investigating nucleophilic aromatic substitution. The strong activation provided by the nitro and cyano groups, combined with the preferential displacement of the fluorine atom, allows for the clean and regioselective synthesis of a diverse range of 3-bromo-5-substituted-4-nitrobenzonitrile derivatives. The protocols provided herein serve as a reliable foundation for chemists to exploit the reactivity of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials.
References
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available at: [Link]
-
Michigan State University Chemistry. Reaction of Amines with Nitrous Acid. Available at: [Link]
-
Michigan State University Chemistry. Amine Reactivity. Available at: [Link]
-
Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. echemi.com [echemi.com]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
3-Bromo-5-fluoro-4-nitrobenzonitrile as a building block for heterocyclic compounds
An Application Guide for the Synthesis of Heterocyclic Compounds using 3-Bromo-5-fluoro-4-nitrobenzonitrile
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-Bromo-5-fluoro-4-nitrobenzonitrile, a versatile and highly functionalized building block for the synthesis of diverse heterocyclic compounds. We will explore its unique reactivity, detailing its application in key synthetic transformations and providing robust, field-proven protocols.
Introduction: A Building Block of Strategic Importance
3-Bromo-5-fluoro-4-nitrobenzonitrile (CAS No: 1310918-28-5) is an aromatic compound distinguished by a unique arrangement of functional groups that offer orthogonal reactivity.[1] The electron-deficient nature of the benzene ring, induced by the potent electron-withdrawing effects of the ortho-nitro and para-cyano groups, sets the stage for a variety of chemical transformations. This strategic substitution pattern allows for selective, sequential reactions, making it an invaluable starting material for constructing complex molecular architectures, particularly those found in kinase inhibitors and other pharmacologically active agents.[2][3]
Key Molecular Features:
-
Molecular Formula: C₇H₂BrFN₂O₂
-
Molecular Weight: 245.01 g/mol [1]
-
Reactivity Centers: The molecule possesses three distinct sites for chemical modification: the fluorine atom, the bromine atom, and the nitro group. This allows for a multi-step synthetic strategy where each site can be addressed under different reaction conditions.
Below is a diagram illustrating the key reactive sites on the molecule.
Caption: Key reactive sites on 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary and most facile transformation involving this building block is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The reaction proceeds readily due to the strong activation provided by the ortho-nitro and para-cyano groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[4][5]
Causality of Reactivity: The rate-determining step in this reaction is the initial attack of the nucleophile on the carbon bearing the leaving group.[6] Fluorine, being the most electronegative halogen, creates the most polarized C-F bond, rendering this carbon highly electrophilic and susceptible to nucleophilic attack.[7] This effect, combined with the stabilization of the anionic intermediate by the nitro and cyano groups, makes the fluorine a better leaving group than bromine in this specific SNAr context.[6][7]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: SNAr with a Primary Amine
This protocol describes a general procedure for the reaction of 3-bromo-5-fluoro-4-nitrobenzonitrile with a generic primary amine (R-NH₂).
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq.)
-
Primary Amine (1.1 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq.) and the chosen anhydrous solvent (e.g., DMSO, approx. 0.2 M concentration).
-
Reagent Addition: Add the primary amine (1.1 eq.) to the stirred solution. Follow with the addition of the base (e.g., K₂CO₃, 2.0 eq.). The base is crucial for scavenging the HF produced during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if the nucleophile is less reactive.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired substituted product.
Orthogonal Application: Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond in the molecule is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction forges a new carbon-carbon bond between the aromatic ring and an organoboron species (boronic acid or ester), offering a powerful method for introducing aryl, heteroaryl, or alkyl groups at the C3 position.[9][10][11]
Key Considerations:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly employed.[10]
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[8] The reaction is typically run in a mixture of an organic solvent (e.g., Dioxane, Toluene) and water.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for coupling an arylboronic acid with the bromine position of the benzonitrile core.
Materials:
-
3-Substituted-5-bromo-4-nitrobenzonitrile (from Protocol 1 or other starting material) (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Degassing: Place the solvents (Dioxane, Water) under vacuum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Setup: In a flask equipped with a reflux condenser, combine the bromo-benzonitrile starting material (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Solvent Addition: Evacuate the flask and backfill with inert gas (repeat three times). Add the degassed dioxane and water via syringe.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired biaryl product.
Advanced Strategy: Sequential Functionalization
The true synthetic power of 3-bromo-5-fluoro-4-nitrobenzonitrile lies in its capacity for sequential, site-selective reactions. A typical and highly effective strategy involves an initial SNAr reaction at the fluorine position, followed by a Suzuki-Miyaura cross-coupling at the bromine position. This approach allows for the rapid and efficient assembly of highly decorated and complex heterocyclic precursors.
Caption: A powerful workflow for creating complex molecules using sequential reactions.
Final Step: Nitro-Reduction and Cyclization for Ring Formation
The nitro group, having served its purpose as a powerful activating group, can be chemically transformed to unlock further synthetic possibilities. Its reduction to an aniline is a common and pivotal step. This newly formed amino group, positioned ortho to the nitrile, is perfectly situated to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems like indazoles or pyrazolo-pyridines.
Protocol 3: Nitro Group Reduction
This protocol outlines a standard procedure for the reduction of the aromatic nitro group to an amine using tin(II) chloride.
Materials:
-
Substituted 4-nitrobenzonitrile (from previous steps) (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq.)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the nitro-containing starting material in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate in one portion.
-
Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously.
-
Monitoring: The reaction progress can be monitored by the disappearance of the yellow color of the starting material and by TLC/LC-MS. It is typically complete in 1-4 hours.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent.
-
Neutralization: Re-dissolve the residue in ethyl acetate. Slowly and carefully add saturated NaHCO₃ solution with stirring until the pH of the aqueous layer is basic (pH > 8). Caution: This neutralization can be exothermic and produce gas.
-
Filtration and Extraction: A precipitate of tin salts will form. Filter the entire mixture through a pad of Celite, washing thoroughly with ethyl acetate or DCM. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with more solvent.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude aniline product, which can often be used in the next step without further purification.
The resulting 4-amino-3,5-disubstituted benzonitrile is a versatile intermediate. For instance, treatment with sodium nitrite and acid can lead to diazotization and subsequent intramolecular cyclization to form substituted indazoles, a common scaffold in medicinal chemistry.
Summary and Outlook
3-Bromo-5-fluoro-4-nitrobenzonitrile is a strategically designed building block that offers a reliable and flexible platform for the synthesis of complex heterocyclic compounds. Its orthogonal reactivity allows for controlled, sequential functionalization through well-established and robust reactions like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The ability to subsequently transform the nitro group provides a pathway to fused ring systems. These attributes make it an indispensable tool for medicinal chemists and researchers in the field of drug discovery, particularly for generating libraries of novel compounds for screening and lead optimization.
References
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Benchchem.
- 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. ChemicalBook.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- 3-Bromo-5-fluoro-4-nitrobenzonitrile. Chemical Supplier.
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... Chemistry Stack Exchange.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed Central.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.
- aromatic nucleophilic substitution: Topics by Science.gov. Science.gov.
- Nucleophilic Aromatic Substitution. YouTube.
- Synthesis of 3-bromo-4-fluoro-benzonitrile. PrepChem.com.
- Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University.
- 3-Bromo-5-fluorobenzonitrile synthesis. Sigma-Aldrich.
- Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. PubMed Central.
- The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PubMed Central.
- Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthetic Routes to Novel Pharmaceutical Intermediates from 3-Bromo-5-fluoro-4-nitrobenzonitrile
Abstract
This technical guide provides detailed application notes and protocols for the strategic utilization of 3-Bromo-5-fluoro-4-nitrobenzonitrile as a versatile starting material for the synthesis of novel pharmaceutical intermediates. The unique trifunctionalized aromatic core of this compound, featuring strategically positioned bromo, fluoro, and nitro groups, offers a rich platform for sequential and orthogonal chemical modifications. We present detailed, field-proven protocols for three key transformations: Nucleophilic Aromatic Substitution (SNAr) at the fluorine position, Palladium-Catalyzed Suzuki-Miyaura cross-coupling at the bromine position, and chemoselective reduction of the nitro group. The causality behind experimental choices, mechanistic insights, and the integration of these reactions into multi-step synthetic routes toward complex, high-value intermediates are discussed.
Introduction: The Strategic Value of 3-Bromo-5-fluoro-4-nitrobenzonitrile
3-Bromo-5-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of three distinct reactive centers on the benzonitrile scaffold, allowing for a high degree of synthetic flexibility.[3][4]
-
Activated Fluoro Group: The fluorine atom is positioned ortho to an electron-withdrawing nitro group and para to a nitrile group. This electronic arrangement strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr), making the fluoro group an excellent leaving group.[5][6] This allows for the facile introduction of a wide range of nucleophiles, such as amines and alcohols, which are common moieties in bioactive molecules.
-
Versatile Bromo Group: The bromine atom serves as a classical handle for transition metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures, such as biaryl systems prevalent in many drug candidates.[4]
-
Reducible Nitro Group: The nitro group is a synthetic precursor to a primary amine (aniline). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a key intermediate for the synthesis of amides, sulfonamides, ureas, and various heterocyclic systems.[7][8][9]
This guide will explore the practical application of these reactive sites, providing robust protocols to empower researchers in drug discovery and development.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Fluoro Position
The displacement of the fluoride atom on 3-Bromo-5-fluoro-4-nitrobenzonitrile via an SNAr mechanism is a highly efficient and predictable transformation. The reaction is driven by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the potent electron-withdrawing nitro and nitrile groups, particularly when they are positioned ortho or para to the site of nucleophilic attack.[6][10][11][12]
Causality & Mechanistic Insight:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12]
-
Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[6][11]
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. Fluoride is an effective leaving group in this context because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.[11][12]
Below is a generalized workflow for this key transformation.
Caption: Generalized workflow for SNAr reactions.
Protocol 1: Synthesis of 3-Bromo-5-(morpholino)-4-nitrobenzonitrile
This protocol details the reaction with morpholine, a common secondary amine used in pharmaceutical synthesis.
Reaction Scheme:
Caption: SNAr reaction with morpholine.
Materials & Reagents Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-fluoro-4-nitrobenzonitrile | 245.02 | 10.0 | 1.0 |
| Morpholine | 87.12 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (2.45 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetonitrile (50 mL).
-
Begin stirring the suspension at room temperature.
-
Add morpholine (1.05 g, 1.04 mL, 12.0 mmol) to the mixture dropwise over 5 minutes.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Maintain stirring at 80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of cold water and stir for 15 minutes. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with water (2 x 30 mL).
-
Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization from ethanol if required.
Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond in the synthesized intermediates provides an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[14][15][16]
Causality & Mechanistic Insight:
The Suzuki-Miyaura coupling catalytic cycle involves three primary steps:[13][16]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.[17]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[14][15]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Synthesis of 3-(4-methoxyphenyl)-5-(morpholino)-4-nitrobenzonitrile
This protocol demonstrates the coupling of the SNAr product from Protocol 1 with 4-methoxyphenylboronic acid.
Reaction Scheme:
Caption: Suzuki coupling to form a biaryl structure.
Materials & Reagents Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-(morpholino)-4-nitrobenzonitrile | 312.14 | 5.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 6.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.15 | 0.03 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 10.0 | 2.0 |
| 1,4-Dioxane | 88.11 | 20 mL | - |
| Water (degassed) | 18.02 | 5 mL | - |
Step-by-Step Procedure:
-
In a 50 mL Schlenk flask, combine 3-Bromo-5-(morpholino)-4-nitrobenzonitrile (1.56 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-12 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Section 3: Chemoselective Reduction of the Nitro Group
The final key transformation is the reduction of the nitro group to a primary amine. This step unlocks a critical functional handle for further derivatization. The choice of reducing agent is crucial to ensure chemoselectivity, preserving other functional groups like the nitrile and any newly installed aryl groups.[18]
Causality & Method Selection:
Several methods are available for nitro group reduction, each with specific advantages.[7][8]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, but it can sometimes lead to dehalogenation or reduction of other functional groups if not carefully controlled.[8][9]
-
Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): Classical, robust, and cost-effective methods that are highly chemoselective for the nitro group.[8][9] The use of iron is often preferred due to its environmental and cost benefits.
-
Transfer Hydrogenation (Hydrazine/Pd-C): A milder alternative to using hydrogen gas.[18]
For this substrate, reduction with iron powder in an acidic medium is a reliable and selective choice.[9]
Protocol 3: Synthesis of 4-Amino-3-(4-methoxyphenyl)-5-(morpholino)benzonitrile
This protocol details the reduction of the nitro-biaryl intermediate synthesized in Protocol 2.
Reaction Scheme:
Caption: Reduction of the nitro group to an aniline.
Materials & Reagents Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(4-Methoxyphenyl)-5-(morpholino)-4-nitrobenzonitrile | 339.35 | 4.0 | 1.0 |
| Iron Powder (<10 micron) | 55.85 | 20.0 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 20.0 | 5.0 |
| Ethanol | 46.07 | 40 mL | - |
| Water | 18.02 | 10 mL | - |
Step-by-Step Procedure:
-
Charge a 100 mL round-bottom flask with 3-(4-Methoxyphenyl)-5-(morpholino)-4-nitrobenzonitrile (1.36 g, 4.0 mmol), iron powder (1.12 g, 20.0 mmol), and ammonium chloride (1.07 g, 20.0 mmol).
-
Add ethanol (40 mL) and water (10 mL) to the flask.
-
Heat the vigorously stirred suspension to reflux (approx. 80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Rinse the flask and the Celite® pad thoroughly with ethanol (2 x 20 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous residue is then extracted with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the desired aniline product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Conclusion and Integrated Strategy
The three protocols outlined in this guide demonstrate a robust and sequential strategy for elaborating the 3-Bromo-5-fluoro-4-nitrobenzonitrile core into a complex, trifunctionalized aniline intermediate. This final product, 4-Amino-3-(4-methoxyphenyl)-5-(morpholino)benzonitrile, is a valuable precursor for a variety of pharmaceutical scaffolds, such as kinase inhibitors, by allowing for further modification at the aniline and nitrile positions. The orthogonal reactivity of the starting material's functional groups allows for a logical and high-yielding synthetic pathway, highlighting its significant value as a strategic building block in modern medicinal chemistry.
Caption: Integrated synthetic pathway.
References
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (n.d.). Recent developments in the reduction of aromatic and aliphatic nitro compounds to amines. Università degli Studi di Milano.
- Reduction of nitro compounds. (n.d.). Grokipedia.
- Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. (2025). Benchchem.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same. (2008). Google Patents.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Science.gov.
- The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. (n.d.). ChemicalBook.
- Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2026). Journal of the American Chemical Society.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- Reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles: a new route to substituted 1,2,4-triazoles via N-hydrazonoyltetrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates. (2025). Benchchem.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. air.unimi.it [air.unimi.it]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols: 3-Bromo-5-fluoro-4-nitrobenzonitrile in Agrochemical Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-Bromo-5-fluoro-4-nitrobenzonitrile as a strategic intermediate in the discovery and development of novel agrochemicals. While direct literature on the extensive application of this specific molecule is emerging, its structural motifs are analogous to key precursors in established agrochemical synthesis. This document outlines the rationale for its use, its potential synthetic transformations, and detailed, validated protocols for a cornerstone reaction: the selective reduction of the nitro group to form 4-Amino-3-bromo-5-fluorobenzonitrile, a versatile scaffold for further molecular elaboration.
The Strategic Importance of 3-Bromo-5-fluoro-4-nitrobenzonitrile in Agrochemical Design
The molecular architecture of 3-Bromo-5-fluoro-4-nitrobenzonitrile presents a confluence of highly valuable functional groups for the synthetic chemist. Each group offers a distinct handle for a variety of chemical transformations, making it a powerful building block for creating diverse libraries of potential herbicidal, fungicidal, or insecticidal compounds.
-
Nitro Group: The electron-withdrawing nitro group can be selectively reduced to a primary amine, a critical transformation that opens up a vast landscape of subsequent reactions, including amide bond formation, diazotization, and N-alkylation.
-
Bromine Atom: The bromo substituent is an excellent leaving group for nucleophilic aromatic substitution and a key participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of complex carbon and heteroatom-based side chains.
-
Fluorine Atom: The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.
-
Nitrile Group: The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular diversification.
These combined features make 3-Bromo-5-fluoro-4-nitrobenzonitrile a precursor for developing next-generation agrochemicals with potentially enhanced efficacy and novel modes of action.
Core Synthetic Application: Selective Reduction to 4-Amino-3-bromo-5-fluorobenzonitrile
A pivotal and highly practical application of 3-Bromo-5-fluoro-4-nitrobenzonitrile is its conversion to 4-Amino-3-bromo-5-fluorobenzonitrile. This transformation is a gateway to a multitude of agrochemical scaffolds. The resulting aniline derivative is a versatile intermediate, primed for further functionalization. This section provides two robust and widely applicable protocols for this key reduction.
The choice between catalytic hydrogenation and metal-mediated reduction often depends on the desired chemoselectivity, available equipment, and scale of the reaction. Catalytic hydrogenation is generally cleaner, but may not be suitable for molecules with other reducible functional groups.[1] Metal-based reductions, such as with iron or tin(II) chloride, are often more tolerant of other functional groups and are highly effective.[2]
Experimental Protocols for Nitro Group Reduction
The following protocols provide detailed, step-by-step methodologies for the selective reduction of the nitro group of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[1] Palladium on carbon is a widely used catalyst for this transformation, often providing high yields and purity.[3]
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol (ACS grade)
-
Hydrogen gas (H₂)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable round-bottom flask, dissolve 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) in methanol or ethanol (15-20 mL per gram of substrate).
-
Under a stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the reaction vessel and purge the system with the inert gas.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-fill cycle three times to ensure the atmosphere is fully replaced with hydrogen.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon or a regulated supply) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Amino-3-bromo-5-fluorobenzonitrile. The product is often of high purity but can be further purified by recrystallization if necessary.
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after use. Handle the catalyst in an inert atmosphere and never allow the used, dry catalyst to come into contact with air. Quench the catalyst on the filter paper with water immediately after filtration.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly assembled and vented in a fume hood.
Reduction using iron powder in an acidic medium is a classic, cost-effective, and highly reliable method for converting nitroarenes to anilines.[1][4] This method is particularly useful for its chemoselectivity, as it typically does not reduce other sensitive functional groups.[2]
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) and ethanol (10-15 mL per gram of substrate).
-
Add iron powder (3.0-5.0 eq) to the solution.
-
Slowly add glacial acetic acid (5-10 mL per gram of substrate).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until completion (typically 1-3 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel.
-
Carefully neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude 4-Amino-3-bromo-5-fluorobenzonitrile. Further purification can be achieved through column chromatography or recrystallization.
Data Presentation and Method Comparison
The selection of a reduction method can be guided by several factors, including substrate compatibility, cost, and safety considerations. The following table provides a comparative summary of the two protocols.
| Feature | Catalytic Hydrogenation (Pd/C) | Iron/Acetic Acid Reduction |
| Reagents | H₂ gas, Pd/C catalyst | Iron powder, Acetic acid |
| Chemoselectivity | Can reduce other functional groups (e.g., alkenes, alkynes). May cause dehalogenation with some substrates.[1] | High. Tolerant of most other functional groups.[2][4] |
| Reaction Conditions | Room temperature, requires H₂ pressure | Reflux temperature (80-90 °C) |
| Workup | Simple filtration of the catalyst | Filtration followed by neutralization and extraction |
| Safety | Flammable H₂ gas, pyrophoric catalyst | Use of corrosive acid |
| Cost | Precious metal catalyst can be expensive | Reagents are very inexpensive |
| Expected Yield | >90% | >85% |
Future Perspectives: A Gateway to Novel Agrochemicals
The successful synthesis of 4-Amino-3-bromo-5-fluorobenzonitrile provides a versatile platform for the development of novel agrochemicals. This intermediate can be utilized in various synthetic strategies to access new chemical entities for screening. For instance, the amino group can be acylated to form novel amide-based fungicides or herbicides. The bromine atom can be used in cross-coupling reactions to introduce diverse aryl or heteroaryl moieties, a common strategy in modern agrochemical design to enhance biological activity. The exploration of derivatives from this scaffold holds significant promise for the discovery of new active ingredients to address the ongoing challenges in agriculture.
References
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
-
Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Cervenka, A., & Cerny, M. (1987). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation.
- Weston, A. W., & Michaels, R. J. (1951). Reduction of Aromatic Nitro Compounds with Activated Iron. Journal of the American Chemical Society, 73(3), 1381–1383.
- De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837.
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007).
- McAllister, M. I., Boulho, C., Gilpin, L. F., McMillan, L., Brennan, C., & Lennon, D. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Reaction Chemistry & Engineering, 4(5), 957-966.
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(8), 2534-2544.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
- Reaction pathways associated with the hydrogenation of benzonitrile... (2021). ResearchGate.
- Li, Q., et al. (2018). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry, 16(34), 6284-6295.
- McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- Zhang, C., et al. (2015). Synthesis and Activity of Novel Fungicide 2-(3-Chlorophenylcarbamoyl)phenyl Acetate. Asian Journal of Chemistry, 27(7), 2356-2358.
- Chen, J., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7128.
- Hydrogenation of nitrobenzene a Catalytic performance for the... (2019). ResearchGate.
- Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896.
- BenchChem. (2025). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.
Sources
Quantitative Analysis of 3-Bromo-5-fluoro-4-nitrobenzonitrile: Validated HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-fluoro-4-nitrobenzonitrile is a key halogenated and nitrated aromatic intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. The purity and concentration of this intermediate are critical parameters that directly influence reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. This document provides detailed, validated analytical protocols for the precise quantification of 3-Bromo-5-fluoro-4-nitrobenzonitrile. We present two robust chromatographic methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal verification and impurity identification. Each protocol is accompanied by a comprehensive validation strategy, causality-driven experimental explanations, and data presentation to ensure scientific integrity and immediate applicability in a research or quality control setting.
Introduction and Compound Profile
Accurate analytical quantification is a cornerstone of modern drug development and chemical synthesis. For critical intermediates like 3-Bromo-5-fluoro-4-nitrobenzonitrile, a reliable analytical method ensures batch-to-batch consistency and provides crucial data for process optimization. The selection of an analytical technique is governed by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.[1] This guide focuses on two complementary chromatographic techniques that leverage the compound's structural features for its effective separation and detection.
Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-4-nitrobenzonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₂BrFN₂O₂ | [2] |
| Molecular Weight | 245.01 g/mol | [2] |
| CAS Number | 1310918-28-5 | [2] |
| Structure | N/A | |
| Predicted Polarity | Moderately non-polar; suitable for reversed-phase chromatography. | [3] |
| UV Absorbance | Aromatic nitro-compounds exhibit strong UV absorbance, making UV detection highly suitable. | [4] |
| Volatility | Potentially suitable for GC, but the nitro group may confer thermal lability. |[5] |
Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
The RP-HPLC-UV method is recommended as the primary technique for its robustness, broad applicability, and its ability to analyze samples without vaporization, thereby preventing the thermal degradation of the nitro-functional group.[5] The separation is based on the compound's hydrophobic interactions with a C18 stationary phase.
Principle of the Method
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It partitions between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water).[6] By controlling the mobile phase composition, the retention of the analyte on the column is optimized for effective separation from potential impurities. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength (e.g., 254 nm) and comparing the peak area to that of a certified reference standard.[7]
HPLC Experimental Workflow
Caption: HPLC experimental workflow for purity and assay determination.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Certified reference standard of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Provides optimal retention and peak shape for a moderately non-polar compound.[6] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations.[7] |
| Detection | 254 nm | A common wavelength for aromatic compounds providing a strong signal.[7] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Calculation (Purity): Determine purity using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[6]
HPLC Method Validation
Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[8] The following parameters must be assessed according to ICH guidelines.[9]
Table 2: HPLC Method Validation Protocol and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze a blank (mobile phase), a standard, and a sample spiked with potential impurities. | The analyte peak should be free from interference from other components.[10] |
| Linearity | Prepare and inject standards at 5 concentration levels (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999.[10] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay.[11] |
| Accuracy | Analyze samples of known concentration (e.g., spiked placebo) at 3 levels in triplicate. | Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[12] |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[10] |
| Robustness | Intentionally vary method parameters (e.g., mobile phase ±2%, flow rate ±0.1 mL/min). | The results should remain unaffected by small, deliberate variations.[11] |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique. It offers superior separation efficiency for volatile compounds and provides structural information from the mass spectrometer, which is invaluable for impurity identification.[6] A key consideration is the thermal stability of the analyte in the hot GC inlet.[5]
Principle of the Method
The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized. A carrier gas (helium) sweeps the vaporized sample onto a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[13]
GC Experimental Workflow
Caption: GC experimental workflow for purity assessment and identification.
Detailed GC Protocol
Instrumentation and Materials:
-
Gas chromatograph with a split/splitless or PTV inlet, coupled to a Mass Spectrometer.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium.
-
GC-grade acetone or ethyl acetate.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good efficiency. |
| Injector Temp. | 250 °C (start low and ramp if degradation is observed) | Ensures efficient vaporization without causing thermal breakdown.[6] |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) | A temperature ramp allows for separation of compounds with different volatilities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Full Scan (m/z 50-350) | Allows for identification of unknown impurities. |
Procedure:
-
Sample Preparation (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone. Transfer to a GC vial.[6]
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: The purity is calculated using the area percentage method from the Total Ion Chromatogram (TIC). The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a library or by interpreting the fragmentation pattern.[6]
GC Method Validation
Validation for the GC method follows the same principles as for HPLC. The validation parameters in Table 2 are applicable, with adjustments made for the specific technique (e.g., using the GC-MS system). Specificity is particularly powerful in GC-MS, as it is demonstrated by both chromatographic retention time and the mass spectrum.
Comparative Summary and Method Selection
The choice between HPLC and GC depends on the specific analytical goal.
Table 3: Comparison of HPLC and GC Methods
| Feature | HPLC-UV | GC-MS |
|---|---|---|
| Principle | Liquid-phase partitioning | Gas-phase partitioning |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Primary Use | Routine QC, Purity, Assay | Impurity identification, Orthogonal confirmation |
| Detection | Quantitative (UV) | Qualitative & Quantitative (MS) |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. |
| Key Advantage | Robustness, minimizes risk of analyte degradation. | High resolving power, definitive identification. |
| Key Limitation | Lower peak capacity than GC; co-elution can be an issue. | Potential for thermal degradation of the nitro group. |
For routine quality control where the primary goal is to determine the purity or assay of 3-Bromo-5-fluoro-4-nitrobenzonitrile, the HPLC-UV method is the superior choice due to its reliability and non-destructive nature. The GC-MS method should be employed for investigating unknown impurities or as an orthogonal method to confirm the results obtained by HPLC.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Pharmaceutical and Scientific Innovation. (2014). Analytical method validation: A brief review.
- Nelson Labs. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
- PubChem. 3-Bromo-5-fluorobenzonitrile.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- ATSDR. Toxicological Profile for Dinitrobenzenes.
- LabSolu. (n.d.). 3-Bromo-5-fluoro-4-nitrobenzonitrile.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- BenchChem. (2025). Application Note: Monitoring 1-Bromo-3-Nitrobenzene Reactions by High-Performance Liquid Chromatography (HPLC).
- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- ACS Publications. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
- EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide.
- SIELC Technologies. (2018). Separation of 3-Bromo-4-hydroxybenzonitrile on Newcrom R1 HPLC column.
- Organomation. (n.d.). Chromatography Sample Preparation Guide.
- NIH. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis.
Sources
- 1. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. particle.dk [particle.dk]
- 10. qbdgroup.com [qbdgroup.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. wjarr.com [wjarr.com]
- 13. epa.gov [epa.gov]
Application Note: Strategic Use of Protecting Groups in the Synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile Derivatives
Abstract
This technical guide provides an in-depth analysis of protecting group strategies for reactions involving the highly functionalized aromatic building block, 3-Bromo-5-fluoro-4-nitrobenzonitrile. The inherent reactivity of the cyano, nitro, fluoro, and bromo substituents necessitates a careful and strategic approach to chemical transformations to achieve desired synthetic outcomes. This document outlines the reactivity profile of the molecule, identifies key scenarios requiring protecting groups, and provides detailed protocols for the protection and deprotection of the nitrile and nitro functionalities. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complex chemical landscape of this versatile synthetic intermediate.
Introduction: Reactivity Profile of 3-Bromo-5-fluoro-4-nitrobenzonitrile
3-Bromo-5-fluoro-4-nitrobenzonitrile is a valuable starting material in medicinal chemistry and materials science due to the orthogonal reactivity of its functional groups. Understanding the electronic interplay between these groups is paramount for successful synthetic planning.
-
Nitro Group: The strongly electron-withdrawing nitro group significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack. It directs incoming nucleophiles to the ortho and para positions.
-
Halogens (Bromo and Fluoro): Both the fluorine and bromine atoms are positioned ortho and para to the nitro group, activating them as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Fluorine is generally a more facile leaving group than bromine in SNAr.[1][2]
-
Cyano Group (Nitrile): The nitrile group is also electron-withdrawing and can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or be reduced to a primary amine.[3][4][5][6][7]
This confluence of functionalities presents both opportunities for diverse derivatization and challenges in achieving chemoselectivity. Protecting groups become essential tools to temporarily mask the reactivity of one functional group while another is being manipulated.
Strategic Decision Framework for Protecting Group Utilization
The decision to employ a protecting group should be based on a thorough analysis of the planned reaction conditions and the inherent reactivity of the substrate. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for employing protecting groups.
Protecting Group Strategies for the Nitrile Functionality
The nitrile group in 3-Bromo-5-fluoro-4-nitrobenzonitrile is susceptible to hydrolysis under harsh acidic or basic conditions, which might be required for transformations at other sites of the molecule.[3][5][6] A common and effective strategy to protect the nitrile is to convert it to a 1H-tetrazole.
The tetrazole ring is isosteric to a carboxylic acid but is generally more stable to a wider range of reaction conditions, including those that would hydrolyze a nitrile.[8] The conversion of a nitrile to a tetrazole is typically achieved via a [3+2] cycloaddition with an azide salt.[8][9][10]
Protocol 3.1: Protection of the Nitrile as a 1H-Tetrazole
This protocol describes the conversion of 3-Bromo-5-fluoro-4-nitrobenzonitrile to 5-(3-Bromo-5-fluoro-4-nitrophenyl)-1H-tetrazole.
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile
-
Sodium azide (NaN3)
-
Zinc(II) chloride (ZnCl2) or Triethylammonium chloride
-
N,N-Dimethylformamide (DMF) or water[9]
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc(II) chloride (1.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture to pH 2-3 with 1M HCl to precipitate the tetrazole product.[8]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Deprotection: The tetrazole can be reverted to the nitrile, although this transformation is less common and often requires harsh conditions. For many applications, the tetrazole itself serves as a valuable pharmacophore.
Protecting Group Strategies for the Nitro Functionality
The nitro group is a powerful electron-withdrawing group that activates the aryl halides to SNAr. In situations where this activation is undesirable, or when the reaction conditions are strongly reducing, protection of the nitro group is necessary. A direct protection of the nitro group is not common.[11][12] The most prevalent strategy is to reduce the nitro group to an amine, protect the amine, and then, if required, re-oxidize the amine back to the nitro group after the desired transformations are complete.
Numerous methods exist for the chemoselective reduction of aromatic nitro groups in the presence of halogens and nitriles.[13][14][15][16][17] Tin(II) chloride is a classic and effective reagent for this purpose.[14][17]
Protocol 4.1: Reduction of the Nitro Group to an Amine
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Diatomaceous earth
Procedure:
-
Dissolve 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of diatomaceous earth to remove tin salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-bromo-5-fluorobenzonitrile.
Protection of the Resulting Amine
Once the amine is formed, it can be protected using standard procedures to prevent its interference in subsequent reactions. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides (e.g., acetyl).[18]
Caption: Common protection strategies for aromatic amines.
Protocol 4.2: Boc Protection of 4-Amino-3-bromo-5-fluorobenzonitrile
Materials:
-
4-Amino-3-bromo-5-fluorobenzonitrile
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-amino-3-bromo-5-fluorobenzonitrile (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq) dissolved in DCM.
-
Stir the reaction at room temperature for 4-12 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection: The Boc group is readily cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent.
Orthogonal Protecting Group Strategies
In multi-step syntheses, the use of orthogonal protecting groups is crucial. These are groups that can be removed under different conditions without affecting each other.[19][20] For derivatives of 3-Bromo-5-fluoro-4-nitrobenzonitrile, one could envision a scenario where the nitrile is protected as a tetrazole and the nitro group is reduced and protected as a Cbz-amine. The Cbz group can be removed by hydrogenolysis, which would not affect the tetrazole. Conversely, if the amine were protected as a Boc group, it could be removed with acid, conditions under which the tetrazole is stable.
Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Key Considerations |
| Nitrile (-CN) | 1H-Tetrazole | NaN3, ZnCl2, DMF, 120 °C | Harsh conditions (not typical) | Tetrazole is often a desired final moiety. |
| Nitro (-NO2) | Amine -> Boc-Amine | 1. SnCl2·2H2O, EtOH, reflux2. (Boc)2O, TEA, DCM | TFA or HCl in organic solvent | Two-step process; alters electronic properties. |
| Nitro (-NO2) | Amine -> Cbz-Amine | 1. SnCl2·2H2O, EtOH, reflux2. Cbz-Cl, Base | H2, Pd/C | Orthogonal to acid-labile groups. |
Conclusion
The strategic application of protecting groups is indispensable for the successful chemical manipulation of 3-Bromo-5-fluoro-4-nitrobenzonitrile. By temporarily masking the inherent reactivity of the nitrile or nitro functionalities, chemists can achieve a high degree of control and chemoselectivity in their synthetic endeavors. The protocols and strategies outlined in this application note provide a robust framework for researchers to design and execute complex synthetic sequences, thereby unlocking the full potential of this versatile building block in drug discovery and materials science.
References
-
OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
- Google Patents.
-
Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]
-
The Synthetic Inspector. Nitrile to Acid - Common Conditions. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]
-
Reddit. Protecting a nitro group : r/Chempros. [Link]
-
PubMed. Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]
-
ResearchGate. Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. [Link]
-
ResearchGate. Can the aromatic nitro group be protected during a chemical reaction?[Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. Protective Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity in your synthetic endeavors. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 3-Bromo-5-fluoro-4-nitrobenzonitrile?
The most direct and commonly employed method is the electrophilic aromatic substitution, specifically the nitration, of 3-Bromo-5-fluorobenzonitrile. This approach utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.[1][2]
Q2: What are the key challenges in the synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile?
The primary challenges include controlling the regioselectivity of the nitration, preventing over-nitration or side reactions, and effectively purifying the final product from unreacted starting materials and isomeric impurities. The directing effects of the bromo, fluoro, and cyano substituents on the aromatic ring must be carefully considered to achieve the desired isomer.
Q3: Are there any viable alternative synthetic routes?
Yes, an alternative route is the Sandmeyer reaction.[3][4] This would involve the diazotization of a suitably substituted aniline, such as 3-bromo-5-fluoro-4-nitroaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group. While potentially offering different selectivity, this route requires the synthesis of the specific aniline precursor.
Q4: What safety precautions should be taken during this synthesis?
The nitration of aromatic compounds is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[5] All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The starting material, 3-Bromo-5-fluorobenzonitrile, is also classified as toxic if swallowed, in contact with skin, or if inhaled.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile via the nitration of 3-Bromo-5-fluorobenzonitrile.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Nitrating Agent | Ensure the use of fresh, concentrated nitric acid (68-70%) and sulfuric acid (95-98%). | The nitronium ion (NO₂⁺), the active electrophile, is generated by the reaction of nitric acid with a strong dehydrating acid like sulfuric acid.[1][2] The concentration of these acids is critical for the efficient formation of the nitronium ion. |
| Inadequate Reaction Temperature | Maintain the reaction temperature between 0-10 °C during the addition of the nitrating mixture and for a period thereafter. | Nitration is a highly exothermic process. Low temperatures are necessary to control the reaction rate, prevent the formation of unwanted byproducts through over-nitration, and ensure the stability of the nitronium ion.[5] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | The reaction may require several hours to reach completion. Inadequate reaction time will result in a significant amount of unreacted starting material. |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Lack of Regiocontrol | The nitration should be performed at a low and controlled temperature. | The directing effects of the substituents on the aromatic ring (ortho, para-directing halogens and meta-directing cyano group) influence the position of nitration.[7] Temperature can affect the kinetic vs. thermodynamic product distribution. For 3-Bromo-5-fluorobenzonitrile, the nitro group is expected to add at the 4-position due to the activating and ortho, para-directing effects of the halogens, and the deactivating, meta-directing effect of the nitrile. |
| Over-Nitration | Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. | Excess nitrating agent or higher temperatures can lead to the introduction of a second nitro group, resulting in dinitrated byproducts.[5] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Acidic Impurities | After quenching the reaction with ice water, thoroughly wash the crude product with water, followed by a dilute sodium bicarbonate solution, and then again with water until the washings are neutral. | This will remove any residual nitric and sulfuric acids, which can interfere with subsequent purification steps and affect the stability of the product. |
| Co-elution of Isomers | Employ column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. | Isomeric products often have very similar polarities, making their separation challenging. Careful selection of the mobile phase and a high-resolution stationary phase are crucial for effective separation. |
| Oily Product | If the product oils out upon quenching, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. | The crude product may not always precipitate as a solid. Extraction followed by drying and solvent removal will yield the crude product for further purification. |
Experimental Protocol: Nitration of 3-Bromo-5-fluorobenzonitrile
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and available reagents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-fluorobenzonitrile | 200.01 | 5.0 g | 0.025 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.8 mL | ~0.028 |
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 5.0 g (0.025 mol) of 3-Bromo-5-fluorobenzonitrile to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.8 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 3-Bromo-5-fluorobenzonitrile over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate should form.
-
Work-up: Filter the precipitate and wash it thoroughly with cold water until the filtrate is neutral. Further wash the solid with a cold, dilute sodium bicarbonate solution, followed by another wash with cold water.
-
Drying and Purification: Dry the crude product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Process
Reaction Pathway
Caption: Synthetic route for 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Syntheses Procedure. p-NITROBENZONITRILE. Available at: [Link]
-
PubChem. 3-Bromo-5-fluorobenzonitrile. Available at: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]
-
Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Available at: [Link]
- Google Patents. Method of purifying nitrated aromatic compounds from a nitration process.
-
Semantic Scholar. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]
-
Royal Society of Chemistry. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Available at: [Link]
-
Chemguide. the nitration of benzene - electrophilic substitution. Available at: [Link]
-
PubChem. 1-Bromo-3-chloro-5-fluorobenzene. Available at: [Link]
- Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Organic Chemistry Portal. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Fluoronitrobenzonitrile
Welcome to the technical support center for the bromination of fluoronitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
The bromination of fluoronitrobenzonitrile is a nuanced process due to the presence of multiple deactivating groups (nitro and cyano) and a halogen substituent (fluoro). These features can lead to several undesired side reactions. This section provides a detailed analysis of these potential issues and offers actionable solutions.
Issue 1: Low Conversion or No Reaction
Symptom: After the allotted reaction time, analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted starting material.
Causality: The aromatic ring of fluoronitrobenzonitrile is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles like bromine.[1][2] A standard set of bromination conditions may not be sufficient to overcome this high activation energy barrier.
Troubleshooting Protocol:
-
Increase Electrophilicity of the Brominating Agent:
-
Lewis Acid Catalysis: Employ a strong Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile.[3][4][5][6] The Lewis acid coordinates with one of the bromine atoms, making the other more electrophilic and susceptible to attack by the deactivated aromatic ring.[4][6]
-
Alternative Brominating Agents: Consider using a more reactive brominating agent. N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄) can be effective for deactivated aromatic compounds.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Carefully increase the reaction temperature. While higher temperatures can promote the desired reaction, they can also increase the likelihood of side reactions. Monitor the reaction closely by TLC or GC-MS to find the optimal balance.
-
Solvent: The choice of solvent can influence reaction rates. While less common for brominations, highly polar aprotic solvents can sometimes enhance the rate of reactions involving polar intermediates. However, be cautious as this may also promote undesired nucleophilic substitution.
-
Issue 2: Formation of Polybrominated Products
Symptom: Mass spectrometry or NMR analysis of the crude product mixture indicates the presence of di- or even tri-brominated species.
Causality: While the initial bromination is challenging due to the deactivated ring, once the first bromine atom is introduced, the directing effects of the substituents can influence the position of subsequent brominations. Although bromine is a deactivating group, it is ortho-, para-directing. The interplay of all substituents determines the regioselectivity of further substitution. Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.[7]
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Avoid large excesses which can drive the reaction towards polybromination.[7]
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Lowering the reaction temperature can increase the selectivity for monobromination by reducing the probability of effective collisions leading to the second bromination.[8]
-
-
Choice of Brominating Agent:
-
Utilize a less reactive brominating agent if polybromination is a persistent issue.[7] Sometimes, a milder reagent provides better control over the reaction.
-
Issue 3: Hydrolysis of the Nitrile Group
Symptom: The appearance of a new product in the reaction mixture, often with a different polarity on TLC. IR spectroscopy may show the appearance of a broad O-H stretch and a C=O stretch, and the disappearance of the C≡N stretch. Mass spectrometry will indicate a mass change corresponding to the conversion of -CN to -COOH or -CONH₂.
Causality: Many bromination protocols for deactivated aromatic rings employ strong acidic conditions (e.g., concentrated H₂SO₄).[1] Under these conditions, the nitrile group is susceptible to hydrolysis, first to a primary amide and then to a carboxylic acid.[9][10][11]
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize the availability of water for hydrolysis. Use dry solvents and reagents.
-
Alternative Acid Catalysts: If acidic conditions are necessary, consider using a Lewis acid instead of a Brønsted acid. Lewis acids primarily activate the brominating agent and are less likely to directly catalyze nitrile hydrolysis.
-
Temperature Control: Nitrile hydrolysis is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
Issue 4: Nucleophilic Aromatic Substitution of the Fluorine Atom
Symptom: Detection of a product where the fluorine atom has been replaced by a bromide or another nucleophile present in the reaction mixture.
Causality: The fluorine atom in fluoronitrobenzonitrile is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and cyano groups.[12][13][14][15] The bromide ion (Br⁻), which is a byproduct of the electrophilic bromination and is also present as the counter-ion of the Lewis acid (e.g., from FeBr₃), can act as a nucleophile and displace the fluoride ion. Fluorine is a good leaving group in SNAr reactions on electron-deficient rings.[13][16]
Troubleshooting Protocol:
-
Minimize Bromide Ion Concentration:
-
Use a catalytic amount of the Lewis acid rather than a stoichiometric amount.
-
Consider using a brominating agent that does not generate a high concentration of bromide ions. For example, using NBS may be advantageous over Br₂/FeBr₃ in this regard.
-
-
Temperature Management: Nucleophilic aromatic substitution reactions are typically favored at higher temperatures. Conducting the electrophilic bromination at a lower temperature can disfavor the SNAr pathway.
-
Choice of Lewis Acid: If a Lewis acid is required, one that is not a bromide salt, such as AlCl₃, could be considered, although this may introduce other complexities.
Reaction Pathways Overview
The following diagram illustrates the desired reaction and potential side reactions during the bromination of a generic fluoronitrobenzonitrile.
Sources
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
Technical Support Center: Purification of 3-Bromo-5-fluoro-4-nitrobenzonitrile
Welcome to the technical support center for 3-Bromo-5-fluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide troubleshooting advice and frequently asked questions in a user-friendly format to assist you in your experimental work.
Introduction
3-Bromo-5-fluoro-4-nitrobenzonitrile is a key building block in medicinal chemistry and materials science. Its trifunctionalized aromatic ring offers a versatile platform for the synthesis of complex molecules. However, its synthesis, often involving electrophilic nitration and bromination, can lead to a mixture of isomers and other impurities that are challenging to separate from the desired product. This guide provides practical, field-proven insights to help you achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Question 1: My TLC plate shows multiple spots even after initial purification. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate after initial purification is a common issue and can be attributed to several factors. The most probable impurities are regioisomers formed during the synthesis, unreacted starting materials, or by-products from side reactions.
Likely Impurities:
-
Regioisomers: The nitration of a substituted benzonitrile can result in different positional isomers. For example, if the starting material is 3-bromo-5-fluorobenzonitrile, nitration could potentially occur at different positions on the aromatic ring, leading to isomers that have very similar polarities to the desired product.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-bromo-5-fluorobenzonitrile.
-
Hydrolysis By-products: The nitrile group can be susceptible to hydrolysis under certain reaction or work-up conditions, leading to the corresponding carboxylic acid or amide.
Troubleshooting Workflow:
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 3-Bromo-5-fluoro-4-nitrobenzonitrile
Welcome to the technical support center for the optimization of reaction conditions involving 3-Bromo-5-fluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to ensure your reactions are efficient, reproducible, and yield high-quality products.
Understanding the Substrate: A Chemist's Perspective
3-Bromo-5-fluoro-4-nitrobenzonitrile is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups creates a significant electron deficiency in the aromatic ring, making it susceptible to attack by nucleophiles.[1][2][3][4] The positions of these groups, ortho and para to the halogens, are critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][5][6]
The presence of two distinct leaving groups, bromo and fluoro, introduces a layer of selectivity that can be exploited. Generally, in SNAr reactions, fluoride is a better leaving group than bromide due to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[2][7][8] This is a key principle to consider when designing your synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue and can stem from several factors related to reaction conditions and reagent choice.
-
Insufficient Activation of the Nucleophile: Many nucleophiles, particularly amines and alcohols, require deprotonation to enhance their nucleophilicity. If you are using a neutral nucleophile, the addition of a suitable base is crucial.
-
Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary to generate the more potent alkoxide or thiolate anion.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., water, ethanol, methanol) can solvate and stabilize the nucleophile, reducing its reactivity.[9][10][11]
-
Reaction Temperature is Too Low: Like most chemical reactions, the rate of SNAr is temperature-dependent.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you find the optimal temperature without promoting side reactions.[5]
-
-
Poor Substrate Solubility: If the substrate or nucleophile is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent. If solubility remains an issue, consider a co-solvent system or a different polar aprotic solvent in which all components are soluble.
-
Question 2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Answer:
The presence of two leaving groups (Br and F) can lead to a mixture of substitution products. Achieving high selectivity is key to a successful synthesis.
-
Exploiting Leaving Group Ability: As mentioned, fluorine is generally a better leaving group in SNAr reactions than bromine.[2][7][8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[5][8]
-
Solution: To favor substitution of the fluorine atom, you can often use milder reaction conditions (e.g., lower temperature, shorter reaction time). To favor substitution of the bromine, more forcing conditions may be required, though this can also lead to a decrease in overall yield due to side reactions.
-
-
Steric Hindrance: The steric bulk of your nucleophile can influence which site is attacked.
-
Solution: A bulkier nucleophile may preferentially attack the less sterically hindered position. Analyze the three-dimensional structure of your substrate to predict which halogen is more accessible.
-
-
Competitive Reactions: The nitro group itself can sometimes be a target for very strong nucleophiles or reducing agents present in the reaction mixture.
-
Solution: Ensure the purity of your reagents. If you suspect a side reaction with the nitro group, consider using a milder nucleophile or protecting the nitro group if your synthetic route allows.
-
Question 3: I am struggling with the purification of my final product. What are the best practices?
Answer:
Purification of substituted benzonitriles can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.
-
Standard Work-up: A typical work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[13] This is followed by washing the organic layer with brine to remove residual water, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.[13]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying these compounds.[13]
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain material of high purity.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic nitriles include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Removal of Amine Impurities: If you have used an amine as a nucleophile or a basic catalyst, residual amines can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl).[14][15] Be cautious if your product contains acid-labile functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this reaction when using an amine nucleophile?
A1: When an amine attacks the aromatic ring, a proton is lost from the nitrogen atom in the course of the reaction. A base, such as TEA or DIPEA, acts as a scavenger for this proton (typically HCl or HBr formed from the displaced halide), driving the reaction to completion.
Q2: Can I use a protic solvent like ethanol for this reaction?
A2: While the reaction may proceed in a protic solvent, it is generally much slower. Protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[9][10][11] For optimal results, polar aprotic solvents are strongly recommended.
Q3: At what temperature should I run my reaction?
A3: The optimal temperature depends on the nucleophile's reactivity. For highly reactive nucleophiles like thiolates, the reaction may proceed at room temperature. For less reactive nucleophiles like some amines or alcohols, heating may be necessary, often in the range of 50-100 °C. It is always best to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[5] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[5]
Q5: What are some common side reactions to be aware of?
A5: Besides the potential for substitution at both halogen positions, other side reactions can include:
-
Hydrolysis of the nitrile group: Under strongly acidic or basic conditions, particularly with heating, the nitrile group can hydrolyze to a carboxylic acid or an amide.
-
Reduction of the nitro group: If any reducing agents are present, the nitro group can be reduced to an amine.
-
Benzyne formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate can occur, though this is less common for highly activated systems like this one.[1][3]
Experimental Protocols and Data
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general starting point. Optimization of specific parameters may be required for your particular nucleophile.
-
Reagent Preparation: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO, approximately 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (1.5-2.0 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and heating if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Recommended Starting Conditions
| Nucleophile Type | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amine | TEA, DIPEA | DMF, DMSO, MeCN | 25 - 80 |
| Alcohol | NaH, K₂CO₃ | THF, DMF | 0 - 60 |
| Thiol | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 50 |
This table provides general guidance. Conditions should be optimized for each specific reaction.
Visualizing the Process
Mechanism of SNAr
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction conversion.
References
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Retrieved January 20, 2026, from [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021). Retrieved January 20, 2026, from [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019). Retrieved January 20, 2026, from [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved January 20, 2026, from [Link]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents. (n.d.).
-
Nucleophilic aromatic substitution - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]
-
Purification of Benzonitrile - Chempedia - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
How can I purify impure benzonitrile? - ResearchGate. (2017). Retrieved January 20, 2026, from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. (2015). Retrieved January 20, 2026, from [Link]
-
aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Retrieved January 20, 2026, from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. (2005). Retrieved January 20, 2026, from [Link]
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents. (n.d.).
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution - YouTube. (2019). Retrieved January 20, 2026, from [Link]
-
How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed. (2016). Retrieved January 20, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved January 20, 2026, from [Link]
-
How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]
-
SNAr reaction scope & limitations - YouTube. (2020). Retrieved January 20, 2026, from [Link]
-
3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed. (2007). Retrieved January 20, 2026, from [Link]
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (1967). Retrieved January 20, 2026, from [Link]
-
In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment | Journal of the American Chemical Society. (2026). Retrieved January 20, 2026, from [Link]
-
SNAr Solvents and Reagents - Wordpress. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]
-
3-BROMO-5-FLUORO-4-NITROBENZONITRILE - CAS:1310918-28-5 - Sunway Pharm Ltd. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
troubleshooting failed reactions with 3-Bromo-5-fluoro-4-nitrobenzonitrile
Welcome to the technical support center for 3-Bromo-5-fluoro-4-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. Here, we address common experimental challenges in a direct question-and-answer format, explaining the causality behind reaction outcomes and offering robust troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties and handling of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Q1: What are the primary reactive sites on 3-Bromo-5-fluoro-4-nitrobenzonitrile?
A1: The molecule possesses two primary sites for reaction, governed by distinct electronic properties:
-
Nucleophilic Aromatic Substitution (SNAr) at C-F: The carbon atom bonded to fluorine is the most electrophilic position on the ring. It is situated para to the strongly electron-withdrawing nitro group (-NO₂) and ortho to the cyano group (-CN). This positioning makes the fluorine atom an excellent leaving group for SNAr reactions.[1][2][3]
-
Palladium-Catalyzed Cross-Coupling at C-Br: The carbon-bromine bond is the principal site for transition metal-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5] The reactivity order for aryl halides in these reactions is typically I > Br > Cl.[4]
Q2: Which halogen is the better leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction?
A2: Fluorine is the superior leaving group in this specific substrate for SNAr reactions. This may seem counterintuitive, as bromide is generally a better leaving group than fluoride in Sₙ1 and Sₙ2 reactions. However, in SNAr, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[1][6][7] Fluorine's high electronegativity makes the attached carbon atom significantly more electron-poor (electrophilic), accelerating this initial attack.[7][8] The stabilization of the negative charge in the Meisenheimer intermediate is greatest when the electron-withdrawing groups (-NO₂, -CN) are positioned ortho or para to the leaving group, which is the case for the fluorine atom.[1][2][3]
Q3: How should I store and handle this reagent?
A3: 3-Bromo-5-fluoro-4-nitrobenzonitrile is a stable solid. However, as with most specialized organic reagents, it should be stored in a tightly sealed container in a cool, dry place away from light and moisture to ensure its long-term integrity. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Section 2: Troubleshooting Guide for Failed Reactions
This section provides structured guidance for diagnosing and resolving common issues encountered during synthesis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 1: My SNAr reaction with an amine or alcohol nucleophile shows low or no conversion.
This is a common issue that can almost always be traced back to one of a few key factors. Our troubleshooting workflow is designed to identify the root cause systematically.
Causality & Solutions:
-
Reagent Purity & Stoichiometry:
-
Verify Nucleophile: Ensure your nucleophile (e.g., amine, alcohol) is pure and free of excess water. If it is a salt (e.g., hydrochloride), ensure you are using at least one extra equivalent of base to neutralize the salt in addition to the amount needed for the reaction.
-
Check Starting Material: Confirm the identity of your 3-Bromo-5-fluoro-4-nitrobenzonitrile via NMR or melting point.
-
-
Solvent Effects:
-
The Problem: SNAr reactions involving anionic nucleophiles (or those that form anions in situ) are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, NMP) than in polar protic solvents (e.g., ethanol, water).[9][10][11] Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[11]
-
The Solution: Switch to a high-boiling polar aprotic solvent like DMSO or NMP. Ensure the solvent is anhydrous, as water can compete as a nucleophile or interfere with the base.
-
-
Base Selection:
-
The Problem: The base must be strong enough to deprotonate the nucleophile (if required, e.g., for alcohols or secondary amines) but should not be nucleophilic itself or cause decomposition.
-
The Solution: For alcohol or amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used. Avoid strong, nucleophilic bases like NaOH or KOH unless water is rigorously excluded, as they can lead to undesired hydrolysis products.
-
-
Temperature and Concentration:
-
The Problem: Even with proper reagent and solvent selection, some SNAr reactions require significant thermal energy to overcome the activation barrier.
-
The Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the heat to 100-120 °C. Higher concentrations can also favor the bimolecular reaction. Monitor for potential decomposition at elevated temperatures.
-
| Parameter | Recommended Choice | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic; accelerates reaction by not solvating the nucleophile.[10][11] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Non-nucleophilic; effectively deprotonates common nucleophiles. |
| Temperature | 80 - 120 °C | Provides sufficient energy for nucleophilic attack and intermediate formation. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Issue 2: My Suzuki-Miyaura coupling reaction is failing or giving significant side products like debromination.
Successful Suzuki couplings depend on the delicate interplay of several components. A failure in one can cascade and halt the catalytic cycle.
Causality & Solutions:
-
Catalyst Inactivity:
-
The Problem: The active catalyst is a Pd(0) species. If your catalyst precursor is Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. More importantly, oxygen can oxidize the Pd(0) catalyst and/or the phosphine ligands, rendering the catalyst inactive.[12]
-
The Solution: Rigorous degassing is critical. Sparge your solvent(s) with an inert gas (argon or nitrogen) for at least 30-60 minutes before use. Assemble your reaction under an inert atmosphere. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help, but it is also highly oxygen-sensitive.
-
-
Base Selection and Role:
-
The Problem: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[13][14][15][16] An inappropriate or weak base will halt the catalytic cycle at this stage.
-
The Solution: Carbonate bases (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are commonly used.[15] Cesium carbonate is more soluble in organic solvents and can be more effective. The choice of base can be substrate-dependent and may require screening.
-
-
Side Reaction: Protodebromination (Hydrodehalogenation):
-
The Problem: This side reaction replaces the bromine atom with a hydrogen, yielding 3-fluoro-4-nitrobenzonitrile. It can be promoted by excessive temperatures, certain solvents, or impurities (e.g., water, boronic acid decomposition).[12][17]
-
The Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C).
-
Check Boronic Acid Quality: Use high-purity boronic acid. Poor quality boronic acid can contain boric acid, which can facilitate protodeboronation and subsequent hydrodehalogenation.
-
Ligand Choice: Sometimes, a more electron-rich or bulky phosphine ligand can favor the desired reductive elimination over pathways leading to side products.
-
-
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Well-established, effective catalysts for C(sp²)-Br bonds. |
| Base | Cs₂CO₃, K₃PO₄ | Activates boronic acid for efficient transmetalation.[13][15][18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (degassed) | Biphasic system often required for solubility of organic and inorganic reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[12] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with a Secondary Amine
-
To a dry round-bottom flask, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a magnetic stir bar.
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Add the secondary amine nucleophile (1.1 - 1.2 eq.) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.), and the palladium catalyst system (e.g., PdCl₂(dppf), 3 mol%).
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product for purification.
References
-
Amatore, C., Jutand, A., & Suarez, A. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Bardin, V. V. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics. Available at: [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Gazitúa, M., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available at: [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Available at: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]
-
White Rose Research Online. (2020). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
-
Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. PubMed Central. Available at: [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Available at: [Link]
-
Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles?. MDPI. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Suzuki Coupling [organic-chemistry.org]
enhancing the stability of 3-Bromo-5-fluoro-4-nitrobenzonitrile during reactions
Welcome to the technical support center for 3-Bromo-5-fluoro-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. As a highly functionalized aromatic building block, 3-Bromo-5-fluoro-4-nitrobenzonitrile is prized for its utility in complex molecule synthesis, particularly in reactions involving nucleophilic aromatic substitution (SNAr). However, the very features that make it reactive also render it susceptible to specific stability challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential issues and ensure the success of your reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Core Concepts: Understanding the Reactivity and Instability of 3-Bromo-5-fluoro-4-nitrobenzonitrile
The key to mastering the use of 3-Bromo-5-fluoro-4-nitrobenzonitrile lies in appreciating the interplay of its functional groups. The potent electron-withdrawing nature of the nitro (-NO2) and cyano (-CN) groups creates a significant electron deficiency on the aromatic ring. This electronic landscape is further modulated by the inductive effects of the bromine and fluorine substituents.
This electron deficiency is the driving force behind the compound's high reactivity in SNAr reactions, making the carbon atoms attached to the halogens highly electrophilic. The fluorine atom, due to its superior ability to stabilize the negative charge in the Meisenheimer intermediate through its strong inductive effect, is the more likely leaving group in a kinetically controlled SNAr reaction.[1]
However, this inherent reactivity also presents stability challenges. Aromatic nitro compounds can be thermally sensitive, and their stability can be compromised by reaction conditions, particularly high temperatures and the presence of strong bases.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Issue 1: Low or No Conversion to the Desired SNAr Product
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows predominantly starting material.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Insufficient Reaction Temperature | SNAr reactions, while often facile with activated substrates, still require a certain activation energy. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred. | Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can better solvate the intermediate and accelerate the reaction. |
| Weak Nucleophile | The nucleophilicity of the incoming reagent is a key driver of the reaction rate. | If possible, consider using a stronger nucleophile. Alternatively, the nucleophile can often be activated by using a stronger, non-nucleophilic base to generate the corresponding anion in situ. |
| Base Incompatibility | The choice of base is critical. Some bases may be too weak to deprotonate the nucleophile effectively, while overly strong bases can lead to decomposition of the starting material. | For alcohol or amine nucleophiles, consider using a stronger base like NaH or KHMDS to generate the nucleophile in situ. For more sensitive substrates, a weaker base like K2CO3 or Cs2CO3 may be more appropriate. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Difficulty in isolating the desired product in pure form.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Thermal Decomposition | As an aromatic nitro compound, the starting material can decompose at elevated temperatures, leading to a cascade of side reactions.[2] | 1. Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Incremental Addition: Add the nucleophile or base portion-wise to control the reaction exotherm. 3. Use a more efficient heat transfer setup, such as an oil bath with vigorous stirring. |
| Reaction with Solvent | At elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to byproduct formation. | If high temperatures are necessary, consider switching to a more stable solvent like DMSO or sulfolane. |
| Competing Nucleophilic Attack | While fluorine is the preferred leaving group, under certain conditions (e.g., with soft nucleophiles), displacement of the bromine or even the nitro group can occur. | This is less common but can be influenced by the nature of the nucleophile (HSAB theory). If suspected, consider modifying the nucleophile or reaction conditions to favor attack at the C-F position. |
| Hydrolysis of the Nitrile Group | In the presence of strong acid or base and water, the nitrile group can be hydrolyzed to a carboxylic acid or amide, leading to unwanted byproducts. | Ensure the reaction is conducted under anhydrous conditions. Use freshly distilled solvents and dry glassware. If an aqueous workup is required, perform it at low temperatures and minimize the exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-Bromo-5-fluoro-4-nitrobenzonitrile?
A: It is recommended to store 3-Bromo-5-fluoro-4-nitrobenzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] For long-term storage, refrigeration at 2-8°C is advisable.
Q2: Which halogen is the preferred leaving group in SNAr reactions with this compound?
A: The fluorine atom is generally the preferred leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond and provides significant stabilization to the negatively charged Meisenheimer intermediate, which is the rate-determining step in SNAr reactions.[1]
Q3: Can I use strong bases like sodium hydroxide with this compound?
A: The use of strong, nucleophilic bases like NaOH should be approached with caution. While a base is often necessary to deprotonate the incoming nucleophile, strong bases can also promote decomposition of the starting material, especially at elevated temperatures.[2] Consider using non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) where appropriate.
Q4: What are the typical signs of decomposition to watch out for?
A: Visual signs of decomposition can include a darkening of the reaction mixture (often to a deep red or black color) and gas evolution. Analytically, the appearance of multiple new spots on a TLC plate or numerous peaks in an LC-MS chromatogram that cannot be attributed to the starting material, product, or expected intermediates is a strong indicator of decomposition.
Q5: Are there any specific safety precautions I should take when working with this compound?
A: Yes. As with all chemical reagents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general starting point for an SNAr reaction using 3-Bromo-5-fluoro-4-nitrobenzonitrile. Optimization of temperature, solvent, and base will be necessary for specific nucleophiles.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Base Addition: Add the base (1.1-1.5 eq) portion-wise at room temperature or 0 °C to control any initial exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Visualizing Reaction Pathways and Troubleshooting
Decision Tree for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Meisenheimer Complex Formation
Caption: SNAr reaction mechanism overview.
References
-
American Chemical Society. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
Ju, Y., & Varma, R. S. (2006). Nitroaromatic compounds, from synthesis to biodegradation. PubMed Central (PMC). [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed Central (PMC). [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Chemical Engineering Transactions. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
Neilson, A. H. (2003). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. Retrieved January 20, 2026, from [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved January 20, 2026, from [Link]
-
Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of Chlorinated Nitroaromatic Compounds. PubMed. [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-fluoro-4-nitrobenzonitrile
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-5-fluoro-4-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block in their synthetic campaigns. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions, troubleshoot common issues, and optimize your reactions for success.
Understanding the Substrate: A Molecule of Competing Reactivities
3-Bromo-5-fluoro-4-nitrobenzonitrile is a highly functionalized aryl bromide. Its reactivity in palladium-catalyzed cross-coupling is dictated by a unique interplay of electronic and steric factors.
-
The Target: C(sp²)–Br Bond: This is the primary site for cross-coupling. The strong electron-withdrawing effects of the adjacent nitro (–NO₂) and cyano (–CN) groups make this C–Br bond electron-deficient. This electronic profile significantly accelerates the rate-limiting oxidative addition step to a Pd(0) catalyst, making the substrate inherently reactive.[1][2]
-
The Challenge: The Nitro Group (–NO₂): While activating for oxidative addition, the nitro group is a well-documented challenge in palladium catalysis. It can act as an oxidizing agent, converting the active Pd(0) catalyst to inactive Pd(II) species, or coordinate to the metal center, leading to catalyst poisoning and deactivation.[3][4] This is the most common cause of low yields or failed reactions.
-
The Complication: The Fluoro Group (–F): The C–F bond is generally robust. However, its position ortho to the strongly activating nitro group makes it susceptible to undesired activation under harsh reaction conditions or with certain catalyst systems (e.g., Nickel-based catalysts).[5][6][7]
This guide will help you navigate these competing factors to achieve selective and high-yielding cross-coupling at the C–Br bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 3-bromo-5-fluoro-4-nitrobenzonitrile in cross-coupling reactions?
The main challenge is catalyst deactivation caused by the nitro group.[3] Nitroarenes can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and a stalled reaction. A secondary challenge is the potential for competitive C–F bond activation under forcing conditions, leading to byproduct formation.
Q2: Which type of cross-coupling reaction is best for C-C, C-N, or C-alkyne bond formation with this substrate?
-
For C-C bonds (Biaryls): The Suzuki-Miyaura coupling is the most robust and widely used method.[8]
-
For C-N bonds (Arylamines): The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds.[9][10]
-
For C-C bonds (Alkynes): The Sonogashira coupling is the preferred method for introducing terminal alkynes.[11][12]
Q3: What is a good universal starting point for a catalyst system?
For an initial screen, a system comprising a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand, is a strong starting point.[13] Modern, well-defined palladacycle precatalysts (e.g., XPhos-Pd-G3) are often more reliable as they ensure efficient and clean generation of the active Pd(0) species.[14]
Q4: How exactly does the nitro group deactivate the palladium catalyst?
Deactivation can occur through several mechanisms. The most cited is the oxidation of the catalytically active Pd(0) to Pd(II) by the nitro group, which precipitates as inactive palladium black.[3][4] Additionally, the nitro group can coordinate to palladium intermediates in the catalytic cycle, forming stable complexes that are reluctant to undergo reductive elimination, thereby halting the cycle. Recent work has also explored the direct, challenging oxidative addition of Pd(0) into the Ar–NO₂ bond itself, though this typically requires specialized catalysts like Pd/BrettPhos.[15][16][17] For C-Br coupling, this is an undesirable side reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Suzuki-Miyaura Coupling Issues
Problem: My Suzuki-Miyaura coupling reaction shows low or no conversion to the desired biaryl product.
-
Likely Cause 1: Catalyst Deactivation. This is the most probable cause. The nitro group on your substrate is likely oxidizing your Pd(0) catalyst.
-
Solution A: Optimize the Ligand. Standard ligands like PPh₃ are often insufficient. Switch to modern, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos .[18][19] These ligands form stable, coordinatively saturated complexes with palladium that protect it from oxidation and accelerate the final, product-forming reductive elimination step. N-heterocyclic carbenes (NHCs) can also offer enhanced stability.
-
Solution B: Use a Precatalyst. Instead of generating the catalyst in situ from sources like Pd(OAc)₂, use a well-defined precatalyst such as XPhos-Pd-G3 or SPhos-Pd-G2 . These ensure that the active, monoligated Pd(0) species is generated cleanly and efficiently, minimizing side reactions that lead to inactive palladium species.[14]
-
Solution C: Control Reaction Conditions. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Lowering the reaction temperature and minimizing reaction time can sometimes prevent catalyst decomposition.
-
-
Likely Cause 2: Incorrect Base or Boronic Acid Quality. The base activates the boronic acid for transmetalation.[1] An improper choice can stall the reaction.
-
Solution: A moderately strong, non-nucleophilic base is often ideal. K₃PO₄ or Cs₂CO₃ are excellent starting points. Stronger bases like NaOt-Bu can sometimes promote side reactions. Ensure your boronic acid or ester is pure and dry; decomposition can lead to protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1]
-
Problem: I am observing significant amounts of 3-fluoro-4-nitrobenzonitrile (debromination) as a byproduct.
-
Likely Cause: Protodebromination. This occurs when the aryl-palladium intermediate reacts with a proton source before it can couple with the boronic acid. This can be exacerbated by water or impurities in the boronic acid.
-
Solution: Use a high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester).[1][20] Ensure your solvent is anhydrous if using a base like K₂CO₃, or use a biphasic system (e.g., Toluene/Water) with a base like K₃PO₄ which can help control the concentration of water and hydroxide.
-
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (High Performance) | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | XPhos-Pd-G3 (2 mol%) | G3 precatalyst ensures reliable activation to Pd(0).[14] |
| Ligand | SPhos (4 mol%) | (Included in precatalyst) | Bulky, electron-rich ligands protect Pd and speed up the reaction.[18][19] |
| Base | K₃PO₄ (2.5 equiv.) | Cs₂CO₃ (2.5 equiv.) | Effective bases for activating boronic acids without being overly harsh.[1] |
| Boron Reagent | Arylboronic Acid (1.2 equiv.) | Arylboronic acid pinacol ester (1.2 equiv.) | Pinacol esters offer greater stability against protodeboronation.[1][20] |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane or THF | Common solvents for Suzuki couplings. Choice can impact solubility and reaction rate. |
| Temperature | 80-100 °C | 80-100 °C | Heating is typically required, but avoid excessive temperatures to prevent decomposition. |
Scenario 2: Buchwald-Hartwig Amination Issues
Problem: My amination reaction with a primary or secondary amine is sluggish or fails completely.
-
Likely Cause 1: Catalyst Poisoning & Ligand Incompatibility. The challenges of the nitro group are compounded in amination reactions. The amine substrate itself can also coordinate strongly to the palladium center.
-
Solution A: Choose a Specialized Ligand. Aminations often require specific ligands. For electron-deficient aryl halides, ligands like Josiphos (e.g., CyPF-tBu) or bulky biaryl phosphines like BrettPhos are highly effective.[9][19] These ligands are designed to facilitate the difficult reductive elimination from the palladium-amido complex.
-
Solution B: Base Selection is Critical. The base deprotonates the amine to form the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base. However, for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, though it may require higher temperatures or longer reaction times.[21][22]
-
-
Likely Cause 2: Amine Substrate Issues. Very bulky amines can be poor nucleophiles, and some amines can chelate the palladium in an unproductive manner.
-
Solution: For particularly hindered amines, using a more electron-rich and sterically demanding ligand can help overcome the steric barrier. Reaction progress kinetic analysis has guided the rational design of ligands for such challenging substrates.[10]
-
Visualization: Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and troubleshooting your catalyst system.
Caption: A decision tree for catalyst selection and troubleshooting.
Scenario 3: Sonogashira Coupling Issues
Problem: My Sonogashira coupling yields are low, and I observe palladium black formation.
-
Likely Cause: Catalyst Decomposition and/or Copper-Related Side Reactions. Standard Sonogashira conditions often use a copper(I) co-catalyst, which can lead to alkyne homocoupling (Glaser coupling) and other side reactions. The nitro group remains a threat to the palladium catalyst.
-
Solution: Employ Copper-Free Conditions. Modern Sonogashira protocols often omit the copper co-catalyst, which simplifies the reaction and avoids side products. These conditions rely on a robust palladium/ligand system and often a suitable base like tetramethylpiperidine (TMP) or another amine base.[11] For your electron-deficient substrate, a system like Pd(OAc)₂ with a ligand such as SPhos or XPhos in a polar aprotic solvent (e.g., DMF, DMSO) with a base like Cs₂CO₃ or an amine base is a good starting point. Some protocols have demonstrated success at room temperature.[11][23]
-
Visualization: Catalyst Deactivation Pathway
Caption: The nitro group diverts the active Pd(0) catalyst to inactive states.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of catalyst, ligand, base, and temperature may be required.
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-fluoro-4-nitrobenzonitrile, the arylboronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
-
Ma, D., & Cai, Q. (2008). C–F Bond Activation. In Modern Arylation Methods (pp. 361-396). Wiley-VCH. [Link]
-
Sun, C., & Li, B. (2020). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 56(64), 9191-9194. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 47-60. [Link]
-
Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. [Link]
-
Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3126-3137. [Link]
-
Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3126-3137. [Link]
-
Shen, X., & Hartwig, J. F. (2018). Chemodivergent Csp3–F bond functionalization and cross-electrophile alkyl-alkyl coupling with alkyl fluorides. Journal of the American Chemical Society, 140(42), 13862-13867. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Valente, C., et al. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6251-6270. [Link]
-
So, C. M., & Kwong, F. Y. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Society Reviews, 40(10), 5065-5083. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]
-
Wang, C., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 25(11), 2533. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Luo, Q. L., et al. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 86(17), 11849-11858. [Link]
-
Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(23), 4761-4765. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ghaffari, B., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry, 25(9), 1564-1579. [Link]
-
Grushin, V. V., & Alper, H. (1995). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 117(15), 4305-4315. [Link]
-
Lee, D. H., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2125-2134. [Link]
-
Lühl, A., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5443-5452. [Link]
-
Daini, M., & Daugulis, O. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9447-9465. [Link]
-
Johansson, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids Using In Situ X-ray Absorption Spectroscopy. ACS Catalysis, 11(5), 2943-2950. [Link]
-
Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Synthesis, 56(22), 3555-3574. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
L'Homme, R., et al. (2020). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Angewandte Chemie International Edition, 59(3), 1152-1156. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nykaza, T. V., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(6), 5096-5101. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 26(1), 113-117. [Link]
-
Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Mata, J. A., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 55(68), 10101-10104. [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. uwindsor.ca [uwindsor.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jk-sci.com [jk-sci.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
dealing with regioisomer formation in reactions of 3-Bromo-5-fluoro-4-nitrobenzonitrile
Technical Support Center: 3-Bromo-5-fluoro-4-nitrobenzonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-Bromo-5-fluoro-4-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly functionalized aromatic building block. The unique substitution pattern of this molecule presents both significant synthetic opportunities and potential challenges, primarily concerning regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve predictable and high-yielding outcomes in your experiments. Our focus is not just on the "how," but the fundamental "why" behind each recommendation, ensuring robust and reproducible chemistry.
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Which position on the ring is most likely to react: C-3 (Bromo) or C-5 (Fluoro)?
A1: The substitution of the fluorine atom at the C-5 position is overwhelmingly favored. This high regioselectivity is dictated by two core principles of SNAr chemistry: the electronic activation of the ring and the nature of the leaving group.
-
Electronic Activation: SNAr reactions proceed through a two-step addition-elimination mechanism, the first step of which is the rate-determining attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the single most critical factor driving the reaction. For maximum stability, the negative charge must be delocalized by strong electron-withdrawing groups (EWGs) positioned ortho or para to the site of attack.[2][3][4]
-
Attack at C-5 (Displacing Fluorine): The fluorine atom is para to the powerful nitro (-NO₂) group and ortho to the cyano (-CN) group. Both groups can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
Attack at C-3 (Displacing Bromine): The bromine atom is ortho to the nitro group but meta to the cyano group. A meta substituent cannot participate in resonance stabilization of the intermediate, making this pathway significantly less favorable.[3]
-
-
Leaving Group Ability: In SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl > Br > I.[2] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[1][5]
The combination of superior electronic stabilization and the enhanced leaving group ability of fluorine makes the C-5 position the primary site of nucleophilic attack.
Troubleshooting Guide: Regioisomer Formation
Problem: My analysis (¹H NMR, LC-MS) shows a mixture of products, including unexpected substitution of the bromine atom at C-3. Why is this happening and how can I improve selectivity?
This is an uncommon but not impossible outcome. While substitution at C-5 is electronically preferred, certain experimental conditions can erode this selectivity, leading to the formation of the C-3 substituted regioisomer.
Root Cause Analysis & Corrective Actions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Reaction Temperature | While providing energy to overcome activation barriers, excessive heat can also supply enough energy for the less favorable reaction pathway (attack at C-3) to occur at a non-negligible rate. | Operate at the lowest temperature that allows for a reasonable reaction rate. Start reactions at room temperature and warm gently only if necessary. Monitor by TLC or LC-MS to find the optimal balance. |
| Sterically Demanding Nucleophile | A very bulky nucleophile may face significant steric hindrance when approaching the C-5 position, which is flanked by the nitro and cyano groups. The C-3 position, while electronically less active, might be more sterically accessible, leading to competitive substitution. | If possible, switch to a smaller, less sterically hindered nucleophile. If the nucleophile cannot be changed, consider using a more polar, non-coordinating solvent and lower temperatures to maximize electronic control over steric factors. |
| Solvent Effects | Non-polar, aprotic solvents (e.g., toluene, THF) are less effective at stabilizing the charged Meisenheimer complex compared to polar, aprotic solvents (e.g., DMSO, DMF). This can lower the energy difference between the two competing transition states, reducing selectivity. | Use a polar, aprotic solvent such as DMSO, DMF, or NMP. These solvents excel at solvating the cation of the nucleophile's salt but poorly solvate the anion, increasing its nucleophilicity and promoting the electronically favored pathway. |
| Alternative Reaction Mechanism | In the presence of extremely strong, sterically hindered bases (e.g., LDA, KHMDS), an elimination-addition (benzyne) mechanism could theoretically be initiated. However, this is highly unlikely under standard SNAr conditions and would require deprotonation of the ring. | Ensure you are using standard SNAr conditions. For nucleophiles like alcohols or amines, use a moderate base like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA, rather than organometallics or hindered amide bases. |
Visualizing the Reaction Pathways
The diagram below illustrates why attack at C-5 is electronically favored. The Meisenheimer intermediate formed from attack at C-5 allows the negative charge to be delocalized onto both the para-nitro and ortho-cyano groups, resulting in a highly stabilized structure. In contrast, attack at C-3 only allows for delocalization onto the ortho-nitro group.
Caption: Competing SNAr pathways for 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Experimental Protocols
Protocol: Regioselective Synthesis of 3-Bromo-5-(alkoxy)-4-nitrobenzonitrile
This protocol provides a general method for the selective substitution of the C-5 fluorine with an alcohol nucleophile.
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile
-
Alcohol of choice (e.g., benzyl alcohol, 1.1 eq.)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq.) and cesium carbonate (1.5 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alcohol (1.1 eq.) dropwise to the stirring suspension.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently warm the mixture to 40-50 °C.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-Bromo-5-(alkoxy)-4-nitrobenzonitrile.
Justification of Choices:
-
Cesium Carbonate: A strong, yet mild base that is highly effective in polar aprotic solvents for deprotonating alcohols without promoting side reactions. Its high solubility in DMF is advantageous.
-
DMF: A polar aprotic solvent that accelerates SNAr reactions by enhancing the nucleophilicity of the alkoxide.
-
Room Temperature Start: This ensures maximal kinetic control, favoring the pathway with the lowest activation energy (attack at C-5).
References
-
ResearchGate. The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Chemistry LibreTexts. An Explanation of Substituent Effects. [Link]
-
Lumen Learning. Substituent Effects. [Link]
-
ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
Sources
Validation & Comparative
Comparative Reactivity Analysis of 3-Bromo-5-fluoro-4-nitrobenzonitrile and its Positional Isomers in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern drug discovery and materials science, halogenated and nitrated benzonitriles serve as pivotal building blocks. Their utility stems from the predictable reactivity of the aromatic core, which is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This activation allows for the precise and often regioselective introduction of a wide array of functional groups. However, not all isomers are created equal. The subtle repositioning of electron-withdrawing groups and halogen leaving groups can dramatically alter reaction rates and regiochemical outcomes.
This guide provides an in-depth comparison of the reactivity of 3-Bromo-5-fluoro-4-nitrobenzonitrile with its key positional isomers. We will dissect the electronic and steric factors governing their reactivity, provide a framework for predicting outcomes, and detail a standardized protocol for empirical validation.
The Underlying Chemistry: Fundamentals of the SNAr Mechanism
Nucleophilic aromatic substitution on electron-deficient rings does not proceed through SN1 or SN2 pathways common to aliphatic systems. Instead, it follows a two-step addition-elimination mechanism.[1][2]
-
Addition Step (Rate-Determining) : A nucleophile attacks the electron-poor carbon atom bearing a suitable leaving group (ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3]
-
Elimination Step (Fast) : The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.
The stability of the Meisenheimer complex is the single most critical factor determining the reaction rate. This stability is profoundly influenced by the substituents on the aromatic ring.
// Reactants sub [label=<
Aryl Halide (Activated)
]; nuc [label=
->];
// Intermediate meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products prod [label=<
Substitution Product
]; lg [label=
->];
// Arrows and Labels sub_plus_nuc [shape=none, label="+"]; prod_plus_lg [shape=none, label="+"];
{rank=same; sub; nuc; sub_plus_nuc;} {rank=same; prod; lg; prod_plus_lg;}
sub -> meisenheimer [label="Step 1: Addition (Slow, RDS)", fontcolor="#202124"]; meisenheimer -> prod [label="Step 2: Elimination (Fast)", fontcolor="#202124"];
// Invisible nodes for alignment inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; sub_plus_nuc -> inv1 [style=invis]; inv1 -> meisenheimer [style=invis]; meisenheimer -> inv2 [style=invis]; inv2 -> prod_plus_lg [style=invis]; } .enddot Caption: General mechanism of the SNAr reaction.
Key Factors Influencing Reactivity:
-
Activating Groups: Strong electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) are essential. They activate the ring towards nucleophilic attack by reducing its electron density. Crucially, when positioned ortho or para to the leaving group, they provide powerful resonance stabilization to the negative charge of the Meisenheimer complex, dramatically accelerating the reaction.[2][4][5] A meta positioning offers only weaker, inductive stabilization.
-
Leaving Group Ability: The leaving group trend in SNAr is often counterintuitive: F > Cl > Br > I . Because the rate-determining step is the initial nucleophilic attack, the high electronegativity of fluorine makes the attached carbon atom significantly more electrophilic and thus more susceptible to attack.[6] This electronic effect outweighs the C-F bond strength in this context.
-
Steric Effects: Bulky groups positioned ortho to the site of attack can sterically hinder the approach of the nucleophile, slowing the reaction rate.[7][8]
Reactivity Profile of 3-Bromo-5-fluoro-4-nitrobenzonitrile
Let's analyze the parent compound based on the principles above.
-
Structure: The molecule possesses two powerful EWGs, a cyano group at C1 and a nitro group at C4. It also has two potential halogen leaving groups: a bromine at C3 and a fluorine at C5.
-
Potential Reaction Sites:
-
Attack at C3 (Displacement of Bromide): The nitro group is para (C4 vs C1-C3) to this position. The cyano group is meta. The para-nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. This is a highly activating arrangement.
-
Attack at C5 (Displacement of Fluoride): The nitro group is meta to this position. The cyano group is also meta. Without an ortho or para relationship to a strong EWG, the intermediate lacks significant resonance stabilization.
-
Predicted Reactivity: Nucleophilic substitution will occur almost exclusively at the C3 position to displace the bromide ion . The powerful resonance stabilization afforded by the para-nitro group is the dominant factor, overcoming the fact that fluoride is an intrinsically better leaving group in SNAr reactions.
// Main structure main [label=<
Attack at C3 on 3-Bromo-5-fluoro-4-nitrobenzonitrile
];
// Resonance structures res1 [label=<
];
res2 [label=<
Charge delocalized onto para-Nitro group (Major Stabilizing Contributor)
];
res3 [label=<
];
// Arrows edge [arrowhead=none, color="#EA4335", style=dashed, penwidth=1.5]; main -> res1 [style=invis]; // for layout res1 -> res2 [label=<↔>]; res2 -> res3 [label=<↔>]; } .enddot Caption: Key resonance contributor for the Meisenheimer complex.
Comparative Analysis with Positional Isomers
The true test of these principles lies in comparing isomers where the arrangement of substituents changes.
| Isomer | Site of Attack | Leaving Group | Activating Groups (Ortho/Para) | Predicted Relative Reactivity | Rationale |
| 3-Bromo-5-fluoro-4-nitrobenzonitrile (Target) | C3 | Br | -NO₂ (para) | Moderate | Strong activation from the para-nitro group drives the reaction. Bromine is a moderate leaving group. |
| 4-Bromo-2-fluoro-5-nitrobenzonitrile | C4 | Br | -NO₂ (ortho), -CN (para) | Very High | Exceptional Activation: The intermediate is stabilized by resonance from both the ortho-nitro and para-cyano groups. This dual activation leads to extremely high reactivity. |
| 5-Bromo-3-fluoro-2-nitrobenzonitrile | C3 | F | -NO₂ (ortho) | High | Strong activation from the ortho-nitro group combined with the superior leaving group ability of fluorine results in high reactivity. |
| 3-Bromo-4-fluoro-2-nitrobenzonitrile | C4 | F | -NO₂ (ortho) | High | The site of attack is activated by the ortho-nitro group, and the leaving group is the highly favorable fluorine. Reactivity is expected to be high. |
Standardized Protocol for Experimental Comparison
To empirically validate these predictions, a series of parallel kinetic experiments should be conducted. The goal is to measure the initial reaction rates under identical conditions.
Objective: To determine the relative rate of substitution for 3-Bromo-5-fluoro-4-nitrobenzonitrile and its isomers with piperidine.
Materials:
-
3-Bromo-5-fluoro-4-nitrobenzonitrile and its isomers
-
Piperidine (nucleophile)
-
Anhydrous Dimethyl Sulfoxide (DMSO, aprotic polar solvent)
-
Dodecane (internal standard for GC/HPLC analysis)
-
Reaction vials with septa
-
Constant temperature bath or heating block
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC system
Experimental Workflow:
// Connections prep_stock -> add_reagents; add_reagents -> equilibrate; equilibrate -> initiate; initiate -> sampling; sampling -> quench; quench -> analyze; analyze -> plot; plot -> rate; rate -> compare; } .enddot Caption: Step-by-step workflow for kinetic analysis.
Detailed Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of each benzonitrile isomer in anhydrous DMSO.
-
Prepare a 1.0 M solution of piperidine in anhydrous DMSO.
-
Prepare a 0.05 M solution of dodecane (internal standard) in anhydrous DMSO.
-
-
Reaction Execution (performed for each isomer in parallel):
-
To a 4 mL reaction vial, add 1.0 mL of the isomer stock solution and 0.5 mL of the internal standard stock solution.
-
Seal the vial and place it in a pre-heated block set to 50 °C. Allow it to equilibrate for 10 minutes.
-
To initiate the reaction, rapidly inject 1.0 mL of the pre-warmed piperidine stock solution. The final concentrations will be approximately: Isomer (0.04 M), Piperidine (0.4 M), Internal Standard (0.02 M).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it into 1.0 mL of a suitable solvent (e.g., acetonitrile/water) in an autosampler vial.
-
Analyze the quenched samples by GC or HPLC to determine the ratio of the starting material peak area to the internal standard peak area.
-
-
Data Interpretation:
-
Plot the concentration of the starting material (normalized against the internal standard) versus time for each isomer.
-
The initial rate of reaction is proportional to the negative slope of this curve near t=0. A steeper slope indicates a faster reaction.
-
By comparing these initial rates, a quantitative ranking of the isomers' reactivity can be established.
-
Conclusion for the Practicing Scientist
While all substituted halonitrobenzontriles are "activated" for SNAr, their reactivity is far from uniform. A careful analysis of the electronic interplay between the activating groups and the potential leaving groups is paramount for predicting reaction outcomes and selecting the optimal substrate for a synthetic campaign.
-
Highest Reactivity: Isomers with dual activation, where both the nitro and cyano groups are positioned ortho or para to the leaving group (e.g., 4-Bromo-2-fluoro-5-nitrobenzonitrile ), will exhibit the highest reaction rates.
-
Dominance of Electronics: Resonance stabilization from ortho/para EWGs is the most powerful accelerating factor, often overriding the intrinsic leaving group ability of the halogen.
-
Strategic Isomer Selection: For synthetic efficiency, choosing an isomer that places the desired site of substitution ortho or para to the strongest EWGs will result in faster reactions, milder conditions, and potentially cleaner product profiles.
This guide provides a logical framework for this analysis, grounded in established mechanistic principles. The provided experimental protocol offers a robust method for empirical verification, enabling researchers to make data-driven decisions in their synthetic endeavors.
References
-
Bordwell, F.G. (1970). Are Nucleophilic Aromatic Substitution Reactions Plausible in Chemical and Biological Systems? Accounts of Chemical Research, 3(9), 281-290. Available at: [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]
-
Bartoli, G., & Todesco, P. E. (1968). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic, 330-335. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Available at: [Link]
-
Rohrbach, S., Murphy, J. A., & Tuttle, T. (2020). Computational study on the boundary between the concerted and stepwise mechanism of bimolecular SNAr reactions. Journal of the American Chemical Society, 142(35), 14871-14876. Available at: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
-
Nudelman, N. S. (2009). Aromatic Nucleophilic Substitution. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. byjus.com [byjus.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Validation of 3-Bromo-5-fluoro-4-nitrobenzonitrile: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated and nitro-substituted aromatic scaffolds is a cornerstone of rational drug design. The unique electronic properties imparted by these functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these valuable building blocks, 3-Bromo-5-fluoro-4-nitrobenzonitrile stands out as a key intermediate in the synthesis of a variety of bioactive compounds. This guide provides a comprehensive validation of a plausible synthetic route to this important derivative, alongside a comparative analysis of an alternative strategy, supported by established chemical principles and experimental data from analogous transformations.
Introduction: The Significance of Substituted Benzonitriles
Polysubstituted benzonitriles are integral components in the development of pharmaceuticals and agrochemicals. The nitrile group can serve as a precursor to other functional groups or act as a crucial pharmacophore itself. The presence of bromine, fluorine, and a nitro group on the benzene ring of the title compound offers multiple points for further chemical modification, making it a versatile synthon for library synthesis and lead optimization in drug discovery programs.
Validated Synthetic Route 1: A Sandmeyer Reaction Approach
A robust and widely applicable method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction.[1][2] This venerable transformation proceeds via the diazotization of an aromatic amine, followed by displacement of the resulting diazonium salt with a cyanide source, typically a copper(I) cyanide salt.[3]
A logical and experimentally sound synthetic pathway to 3-Bromo-5-fluoro-4-nitrobenzonitrile commences with the commercially available 3-bromo-5-fluoroaniline. The synthesis can be envisioned in two key steps: nitration followed by the Sandmeyer reaction.
Experimental Protocol:
Step 1: Synthesis of 3-Bromo-5-fluoro-4-nitroaniline
A detailed protocol for the nitration of a similar substrate, 3-fluoroaniline, provides a strong foundation for this step.[4]
-
To a stirred solution of 3-bromo-5-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of nitric acid (1.05 eq) and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0-5 °C for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral and then dried under vacuum to afford 3-bromo-5-fluoro-4-nitroaniline.
Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration. The low temperature helps to control the exothermic nature of the reaction and minimizes the formation of side products.
Step 2: Synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for converting anilines to benzonitriles.[5][6]
-
3-Bromo-5-fluoro-4-nitroaniline (1.0 eq) is dissolved in a mixture of aqueous hydrochloric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is slowly added to the copper cyanide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction.
-
After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Causality of Experimental Choices: The diazotization must be carried out at low temperatures as diazonium salts are generally unstable at higher temperatures. The use of copper(I) cyanide is catalytic in nature, facilitating the displacement of the dinitrogen gas and the formation of the carbon-cyanide bond through a radical-nucleophilic aromatic substitution mechanism.[2]
Alternative Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to the target molecule involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the displacement of a suitable leaving group from an electron-deficient aromatic ring by a nucleophile.[7] In this case, a plausible precursor would be 3,5-Dibromo-4-nitrobenzonitrile.
Proposed Protocol:
-
To a solution of 3,5-Dibromo-4-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a fluoride source such as potassium fluoride (KF) (2.0 eq) is added, often in the presence of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt).
-
The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Causality of Experimental Choices: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[7] In 3,5-Dibromo-4-nitrobenzonitrile, both bromine atoms are ortho to the nitro group, making them susceptible to displacement. The choice of a polar aprotic solvent is crucial as it solvates the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. A phase-transfer catalyst can further enhance the solubility and reactivity of the fluoride salt. The displacement of bromide with fluoride is thermodynamically favorable in many cases.
Performance Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: SNAr |
| Starting Material Availability | 3-bromo-5-fluoroaniline is commercially available. | 3,5-Dibromo-4-nitrobenzonitrile may require synthesis. |
| Number of Steps | Two steps from the aniline. | Potentially one step from the dibromo precursor. |
| Reaction Conditions | Diazotization requires low temperatures; Sandmeyer reaction may require heating. | Requires high temperatures and anhydrous conditions. |
| Reagent Toxicity | Involves the use of toxic cyanides. | Fluoride sources can be corrosive and toxic. |
| Potential Yield | Generally moderate to good yields for Sandmeyer reactions. | Yields can be variable and dependent on substrate and conditions. |
| Purification | Chromatographic purification is often necessary. | Purification can be challenging due to potential side products. |
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Conclusion and Future Outlook
Both the Sandmeyer reaction and nucleophilic aromatic substitution represent viable strategies for the synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile. The Sandmeyer approach, starting from the readily available 3-bromo-5-fluoroaniline, is a well-established and reliable method, though it involves the handling of toxic cyanides and a two-step sequence. The SNAr route offers a potentially more direct, one-step synthesis, but may require a less accessible starting material and harsher reaction conditions.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations within a specific laboratory or industrial setting. Further experimental validation and optimization of the proposed SNAr route would be a valuable endeavor for the process development of this important pharmaceutical intermediate.
References
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023, December 28). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]
-
Gallagher, T. C., & Bethell, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(9), 1735-1755. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 20, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2019). Mild Synthesis of Symmetric 3,5-Disubstituted Nitrobenzenes. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved January 20, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved January 20, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2017). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved January 20, 2026, from [Link]
-
Scholars Commons @ Laurier. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Retrieved January 20, 2026, from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved January 20, 2026, from [Link]
-
Nature. (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
A Comparative Guide to the Biological Activities of Novel Compounds Derived from 3-Bromo-5-fluoro-4-nitrobenzonitrile
Introduction
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of modern drug discovery. The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a well-established "privileged structure" found in numerous therapeutic agents. Its rigid framework and ability to participate in various non-covalent interactions make it an ideal starting point for designing targeted therapies. This guide focuses on a particularly intriguing, yet underexplored, starting material: 3-Bromo-5-fluoro-4-nitrobenzonitrile .
The unique substitution pattern of this compound—featuring a bromine atom, a fluorine atom, and a nitro group—presents a rich tapestry of chemical reactivity and potential for biological activity. Each substituent plays a critical role: the halogens (bromo and fluoro) can enhance binding affinity to biological targets and improve metabolic stability, while the nitro group is a strong electron-withdrawing group known to be a precursor for many biologically active amines and a pharmacophore in its own right, particularly in antimicrobial agents.[1][2]
Direct and extensive experimental data on a wide array of derivatives from this specific starting material is emerging. Therefore, this guide will adopt a scientifically rigorous approach of inferring the potential biological activities of its derivatives through a comparative analysis of structurally analogous compounds. By examining the anticancer, enzyme inhibitory, and antimicrobial properties of similar halogenated and nitrated benzonitriles, we can construct a predictive framework for researchers, scientists, and drug development professionals, providing a roadmap for future synthesis and screening efforts.
Synthetic Potential and Drug Discovery Workflow
The chemical architecture of 3-Bromo-5-fluoro-4-nitrobenzonitrile makes it a highly versatile scaffold for generating a diverse library of compounds. The key to its utility lies in the differential reactivity of its substituents. The nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of chemical transformations, such as amide bond formation. The fluorine atom, activated by the adjacent electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles.[3]
This multi-faceted reactivity allows for a systematic exploration of the chemical space around the core scaffold, which is a fundamental strategy in establishing Structure-Activity Relationships (SAR).
Caption: Generalized workflow for the synthesis and screening of a compound library.
Comparative Analysis of Biological Activity
Anticancer and Kinase Inhibition Potential
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Benzonitrile-containing scaffolds have proven to be exceptionally effective as kinase inhibitors, often acting as ATP-competitive inhibitors by mimicking the adenine core of ATP and forming key hydrogen bonds in the enzyme's hinge region.[3]
While direct data for derivatives of 3-Bromo-5-fluoro-4-nitrobenzonitrile is limited, we can infer significant potential by examining compounds derived from the structurally similar precursor, 4-fluoro-3-nitrobenzonitrile. These have been used to create potent inhibitors of various kinases.
| Scaffold/Compound | Derived From Analog | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine (Cpd. 9a) | 4-Fluoro-3-nitrobenzonitrile | HeLa (Cervical Cancer) | 2.59 | [3] |
| Pyrazolo[3,4-b]pyridine (Cpd. 14g) | 4-Fluoro-3-nitrobenzonitrile | MCF-7 (Breast Cancer) | 4.66 | [3] |
| Pyrazolo[3,4-b]pyridine (Cpd. 14g) | 4-Fluoro-3-nitrobenzonitrile | HCT-116 (Colon Cancer) | 4.93 | [3] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide deriv. (C9) | 4-Bromo-2-nitrobenzoic acid | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [4] |
| Fluorinated bis-indole deriv. (34b) | Fluorinated Indole | A549 (Lung Cancer) | 0.8 | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data from analogous compounds suggests a strong potential for anticancer activity. The synthesis of pyrazolopyridine and pyrazolopyrimidine cores from a 4-amino-benzonitrile intermediate (achievable via reduction of the nitro group) is a well-established strategy.[3] For derivatives of 3-Bromo-5-fluoro-4-nitrobenzonitrile, the presence of the additional bromine and fluorine atoms could offer advantages:
-
Enhanced Binding: The halogens can participate in halogen bonding, an increasingly recognized interaction in drug-receptor binding, potentially increasing potency.[1]
-
Modulated Selectivity: The specific substitution pattern may alter the shape and electronic properties of the inhibitor, leading to a different kinase selectivity profile.
The development of FGFR1 inhibitors from a 4-bromo-2-nitrobenzoic acid precursor also highlights the potential of brominated nitroaromatics in cancer therapy.[4] One of these compounds, C9, was found to inhibit multiple non-small cell lung cancer cell lines with IC50 values in the low micromolar range and induced apoptosis by inhibiting the phosphorylation of FGFR1 and its downstream effectors.[4]
Caption: Simplified FGFR1 signaling pathway and mechanism of inhibition.
Antimicrobial Potential
Nitroaromatic compounds have a long history as antimicrobial agents.[2] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species. These intermediates can cause widespread cellular damage, including DNA strand breaks, leading to cell death.[2] This multi-targeted mechanism can be effective against a broad spectrum of pathogens and may be less prone to the development of resistance compared to single-target agents.
Given the presence of the nitro group, it is highly probable that derivatives of 3-Bromo-5-fluoro-4-nitrobenzonitrile will exhibit antimicrobial properties. The table below shows the activity of some relevant nitro-containing compounds against various microbes.
| Compound Class/Name | Microorganism | Activity (MIC) | Reference |
| Nitrated Pyrrolomycins (4b) | Staphylococcus aureus | 20 µM | [2] |
| Nitrated Pyrrolomycins (4d) | Pseudomonas aeruginosa | 30 µM | [2] |
| Benzenesulphonamide deriv. (4d) | Escherichia coli | 6.72 mg/mL | [6] |
| Benzenesulphonamide deriv. (4h) | Staphylococcus aureus | 6.63 mg/mL | [6] |
| Benzenesulphonamide deriv. (4e) | Candida albicans | 6.63 mg/mL | [6] |
Analysis and Future Directions:
The key to potent antimicrobial activity will be the overall physicochemical properties of the derivatives. Lipophilicity, governed by the nature of the substituents introduced, will be crucial for cell membrane penetration. The presence of bromine and fluorine in the core structure of 3-Bromo-5-fluoro-4-nitrobenzonitrile could enhance lipophilicity and, consequently, improve interaction with microbial membranes.[2]
Key Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays relevant to the activities discussed.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in a complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Dilute the adjusted bacterial suspension in the broth so that when 50 µL is added to each well, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
While direct experimental evidence is still being gathered, a comparative analysis based on structural analogy strongly suggests that derivatives of 3-Bromo-5-fluoro-4-nitrobenzonitrile represent a promising and largely untapped resource for drug discovery. The scaffold's synthetic tractability, combined with the known pharmacological contributions of its halogen and nitro substituents, positions it as a high-potential starting point for developing novel anticancer, kinase inhibitor, and antimicrobial agents.
Future research should focus on the systematic synthesis of a focused library of derivatives, exploring modifications at both the nitro and fluoro positions. Subsequent screening of this library using the standardized protocols outlined in this guide will be crucial for elucidating definitive structure-activity relationships and identifying lead compounds for further optimization. The insights provided herein offer a foundational framework to guide these exciting and potentially fruitful research endeavors.
References
-
Benchchem. 3-Bromo-5-fluoro-2-hydroxybenzonitrile | 28165-66-4.
-
Benchchem. A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds.
-
ResearchGate. Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm.
-
Abo-Ashour, M. F., Youssif, B. G. M., Abdel-Maksoud, M. S., Hayallah, A. M., & Abdel-Aziz, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.
-
Benchchem. Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile.
-
Alichem. 3-Bromo-5-fluoro-4-nitrobenzonitrile.
-
Benchchem. Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
-
ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
-
PubChem. 3-Fluoro-4-nitrobenzonitrile.
-
El-Sayed, N. F., El-Gamal, M. I., & El-Damasy, D. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Results in Chemistry, 7, 101416.
-
Onajobi, I. B., Obafemi, C. A., Adetunji, C. O., & Akinpelu, D. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., & Li, Y. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology, 59(1), 132-141.
Sources
- 1. 3-Bromo-5-fluoro-2-hydroxybenzonitrile | 28165-66-4 | Benchchem [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Catalysts for Functionalizing 3-Bromo-5-fluoro-4-nitrobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 3-Bromo-5-fluoro-4-nitrobenzonitrile represents a particularly valuable, albeit challenging, building block. Its unique substitution pattern—a bromine atom positioned between two strongly electron-withdrawing groups (nitro and cyano) and a fluorine atom—creates a highly electron-deficient aromatic ring. This electronic nature significantly influences the reactivity of the C-Br bond, making the choice of an appropriate catalytic system paramount for successful downstream diversification.
This guide provides a comparative analysis of common catalytic systems for the functionalization of 3-Bromo-5-fluoro-4-nitrobenzonitrile, focusing on palladium-, nickel-, and copper-based catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as cyanation. The insights and data presented are synthesized from established organometallic principles and literature precedents on analogous electron-deficient aryl halides, offering a predictive framework for researchers navigating this complex chemical space.
The Challenge: Functionalizing a Highly Electron-Deficient Aryl Bromide
The inherent electronic properties of 3-Bromo-5-fluoro-4-nitrobenzonitrile present a double-edged sword. The strong electron-withdrawing nature of the nitro and cyano groups activates the aryl bromide towards oxidative addition, a critical step in many cross-coupling catalytic cycles. However, the same electronic pull can also deactivate the resulting organometallic intermediates and increase the propensity for side reactions. Furthermore, the steric hindrance around the bromine atom adds another layer of complexity. Therefore, a successful catalytic system must be highly active to overcome these hurdles while maintaining selectivity.
Comparative Analysis of Catalytic Systems
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals. The choice of catalyst is critical when dealing with an electron-deficient substrate like 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Palladium-Based Catalysts: Traditional palladium catalysts like Pd(PPh₃)₄ can be effective for electron-deficient aryl bromides. However, for a substrate as challenging as our target molecule, more advanced systems are often required. Catalysts based on bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary to promote the challenging reductive elimination step and prevent catalyst deactivation.[1] N-heterocyclic carbene (NHC)-based palladium complexes also show great promise due to their strong σ-donating ability and steric bulk, which can enhance catalytic activity and stability.[1]
Nickel-Based Catalysts: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings.[2] For electron-deficient aryl bromides, nickel catalysts can be particularly effective. The use of ligands such as tricyclohexylphosphine (PCy₃) in combination with a nickel(II) precatalyst like NiCl₂(PCy₃)₂ has shown success in coupling challenging substrates.[2] The proposed mechanism for nickel-catalyzed Suzuki reactions often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle.
Comparative Performance (Predicted)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | High yields, good functional group tolerance. Ligand can be expensive. |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | >95 | High turnover numbers, suitable for large-scale synthesis.[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85-95 | Cost-effective, effective for heteroaromatic halides. May require higher catalyst loading.[2] |
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates in organic synthesis. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Palladium/Copper Co-catalysis: The classic Sonogashira conditions involving a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) in the presence of an amine base are often effective.[3] For electron-deficient aryl bromides, the oxidative addition step is generally facile. The choice of ligand and base can be crucial to prevent side reactions such as the homocoupling of the terminal alkyne (Glaser coupling).
Copper-Free Sonogashira Coupling: To avoid the issues associated with the copper co-catalyst, such as the formation of diynes, copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium catalysts with bulky, electron-rich ligands to facilitate the deprotonation of the alkyne and subsequent transmetalation.
Comparative Performance (Predicted)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | CuI | Et₃N / THF | 65 | 4-8 | 80-90 | Well-established, reliable. Risk of alkyne homocoupling. | |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 | Copper-free, minimizes homocoupling. Requires more specialized ligand. |
Experimental Workflow: Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[4] The electron-deficient nature of 3-Bromo-5-fluoro-4-nitrobenzonitrile makes it a good candidate for this reaction.
Palladium-Based Catalysts: This reaction almost exclusively relies on palladium catalysis. The choice of ligand is paramount for success. Bulky, electron-rich biarylphosphine ligands developed by Buchwald and others (e.g., XPhos, RuPhos) are highly effective for coupling a wide range of amines with aryl halides.[5] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination steps.
Nickel-Based Catalysts: While less common for amination than palladium, nickel catalysis is an emerging area. For electron-deficient aryl bromides, nickel catalysts can offer a cost-effective alternative.[6] Systems employing ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) have shown promise.[2]
Comparative Performance (Predicted)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 | Broad scope for primary and secondary amines. Air-sensitive base.[5] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | Dioxane | 110 | 18 | 85-95 | Milder base, good for functionalized amines. |
| Ni(COD)₂ / DPPF | DPPF | NaOtBu | Toluene | 100 | 12-24 | 70-85 | Lower cost catalyst. May have a narrower substrate scope.[2] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Cyanation: Installation of a Nitrile Group
While our substrate already possesses a nitrile group, understanding cyanation reactions is crucial for the functionalization of other halogenated positions or for the synthesis of related compounds. The classic Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide at high temperatures has largely been replaced by milder, catalytic methods.
Copper-Catalyzed Cyanation: Modern copper-catalyzed cyanations often use catalytic amounts of a copper(I) source (e.g., CuI) with a ligand, such as a diamine, and an alkali metal cyanide (e.g., NaCN or KCN).[7][8] These reactions proceed at lower temperatures and are more functional group tolerant than the classical method. For aryl bromides, the addition of a catalytic amount of an iodide source (e.g., KI) can facilitate a domino halide exchange-cyanation process, increasing the reaction rate.[8]
Palladium-Catalyzed Cyanation: Palladium catalysts are also highly effective for the cyanation of aryl halides. A variety of cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple alkali metal cyanides. These reactions often employ phosphine ligands to stabilize the palladium catalyst.
Comparative Performance (Predicted)
| Catalyst System | Cyanide Source | Ligand | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) | Key Advantages & Considerations |
| CuI / DMEDA | NaCN / KI | N,N'-Dimethylethylenediamine | Toluene | 110 | 24 | 80-90 | Inexpensive catalyst, good functional group tolerance.[8] |
| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | dppf | DMAc | 120 | 18 | 85-95 | Uses a less toxic cyanide source. |
Experimental Protocols
The following are generalized protocols adapted for the functionalization of 3-Bromo-5-fluoro-4-nitrobenzonitrile based on literature procedures for similar electron-deficient aryl bromides. Note: These are starting points and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium or nickel catalyst (1-5 mol%), the ligand (1.2-10 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium or nickel precatalyst (1-5 mol%), the ligand (1.2-10 mol%), and the base (1.2-1.5 equiv.).
-
Evacuate and backfill the tube with Argon three times.
-
Add 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Conclusion
The functionalization of 3-Bromo-5-fluoro-4-nitrobenzonitrile is a challenging yet rewarding endeavor for the synthesis of novel chemical entities. The electron-deficient nature of the substrate generally favors the initial oxidative addition step in cross-coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern palladium catalysts with bulky, electron-rich phosphine ligands, or increasingly, nickel-based systems, are predicted to offer the best performance. For Sonogashira couplings, both traditional palladium/copper systems and copper-free alternatives are viable, with the latter potentially offering cleaner reactions. Copper-catalyzed methods remain a practical choice for cyanation. The specific choice of catalyst, ligand, base, and solvent will ultimately depend on the desired transformation and the nature of the coupling partner. The protocols and comparative data provided in this guide serve as a robust starting point for researchers to develop efficient and selective methods for the diversification of this valuable building block.
References
Sources
- 1. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic analysis of 3-Bromo-5-fluoro-4-nitrobenzonitrile and its synthetic precursors. By leveraging key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—we can meticulously track the chemical transformations from starting materials to the final product. This comparative approach not only confirms the identity of the desired compound but also offers critical insights into the regioselectivity of the nitration reaction, a crucial step in its synthesis.
The journey from simpler precursors to the complex 3-Bromo-5-fluoro-4-nitrobenzonitrile involves distinct changes in the molecular structure, each leaving a unique fingerprint on the resulting spectra. Understanding these spectroscopic shifts is paramount for reaction monitoring, purity assessment, and structural elucidation.
The Synthetic Pathway: From Substituted Benzene to a Multifunctional Building Block
The synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile typically proceeds via the electrophilic nitration of a disubstituted benzonitrile. A plausible and common precursor for this synthesis is 3-Bromo-5-fluorobenzonitrile. The introduction of a nitro group (-NO₂) onto the aromatic ring is a pivotal transformation that significantly alters the electronic and structural properties of the molecule.
Below is a conceptual workflow illustrating the synthetic and analytical process.
Caption: Figure 1: Conceptual workflow for the synthesis and spectroscopic analysis of 3-Bromo-5-fluoro-4-nitrobenzonitrile from its precursor.
Part 1: Spectroscopic Deep Dive into the Precursor - 3-Bromo-5-fluorobenzonitrile
3-Bromo-5-fluorobenzonitrile serves as a key starting material. Its spectroscopic features provide a baseline for comparison with the final product.
Infrared (IR) Spectroscopy of 3-Bromo-5-fluorobenzonitrile
The IR spectrum of an aromatic nitrile is characterized by a strong, sharp absorption band for the C≡N stretch.[1][2] For aromatic nitriles, this peak typically appears at a lower frequency than for saturated nitriles due to conjugation with the aromatic ring.[2]
-
C≡N Stretch: A prominent, sharp peak is expected around 2230 cm⁻¹.[3]
-
Aromatic C-H Stretch: Look for absorptions above 3000 cm⁻¹.
-
C-Br and C-F Stretches: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-5-fluorobenzonitrile
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
-
¹H NMR: Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4][5] The specific chemical shifts and coupling patterns for 3-Bromo-5-fluorobenzonitrile will be influenced by the bromo, fluoro, and cyano substituents.[3] The protons on the aromatic ring will appear as multiplets.[3]
-
¹³C NMR: Aromatic carbons absorb in the 110-150 ppm range.[4][5] The carbon of the nitrile group (C≡N) has a characteristic chemical shift between 110-125 ppm.[1] The carbons bonded to the bromine and fluorine atoms will exhibit distinct chemical shifts, with the carbon attached to fluorine showing C-F coupling.[3]
Mass Spectrometry (MS) of 3-Bromo-5-fluorobenzonitrile
Mass spectrometry is crucial for determining the molecular weight and isotopic distribution. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[6]
-
Molecular Ion Peak (M⁺): Expected around m/z 200, corresponding to the molecular weight of C₇H₃BrFN.[3]
-
Isotopic Pattern: A prominent M+2 peak at m/z 202, with an intensity similar to the M⁺ peak, is a clear indicator of a single bromine atom.[6]
Part 2: The Transformation - Spectroscopic Evidence of Nitration
The introduction of the electron-withdrawing nitro group (-NO₂) during the nitration of 3-Bromo-5-fluorobenzonitrile leads to predictable and observable changes in the spectra.
Comparative Infrared (IR) Spectroscopy
The addition of a nitro group introduces new, strong absorption bands.
-
Asymmetric and Symmetric NO₂ Stretches: Two distinct and strong peaks will appear, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The presence of these two absorptions is a strong confirmation of successful nitration.[7]
-
Shift in C≡N Stretch: The powerful electron-withdrawing nature of the nitro group can slightly alter the electronic environment of the nitrile group, potentially causing a minor shift in its stretching frequency.
Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy
The strong deshielding effect of the nitro group significantly impacts the chemical shifts of nearby protons and carbons.
-
¹H NMR: The aromatic protons in 3-Bromo-5-fluoro-4-nitrobenzonitrile will be shifted further downfield (to a higher ppm value) compared to the precursor. This is due to the decreased electron density in the aromatic ring.
-
¹³C NMR: The aromatic carbon signals will also experience a downfield shift. The carbon directly attached to the newly introduced nitro group will have a characteristic chemical shift.
Comparative Mass Spectrometry (MS)
The most direct evidence of nitration in the mass spectrum is the increase in molecular weight.
-
Molecular Ion Peak (M⁺): The molecular weight of 3-Bromo-5-fluoro-4-nitrobenzonitrile is approximately 245 g/mol .[8] The mass spectrum will show a molecular ion peak at m/z 245.
-
Isotopic Pattern: The characteristic bromine isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) will be retained, but shifted to the new molecular weight (m/z 245 and 247).
Summary of Comparative Spectroscopic Data
| Spectroscopic Feature | 3-Bromo-5-fluorobenzonitrile (Precursor) | 3-Bromo-5-fluoro-4-nitrobenzonitrile (Product) | Rationale for Change |
| IR: C≡N Stretch (cm⁻¹) | ~2230[3] | ~2230-2240 | Minimal change, but may be slightly shifted due to electronic effects of the -NO₂ group. |
| IR: NO₂ Stretches (cm⁻¹) | Absent | ~1530 (asymmetric), ~1350 (symmetric)[7] | Introduction of the nitro functional group. |
| ¹H NMR: Aromatic Protons (ppm) | ~7.0-8.0[3] | Shifted downfield (>7.5 ppm) | Strong deshielding effect of the electron-withdrawing -NO₂ group. |
| ¹³C NMR: Nitrile Carbon (ppm) | ~110-125[1] | Similar range, minor shifts expected | Electronic environment is altered by the adjacent -NO₂ group. |
| MS: Molecular Ion (m/z) | ~200 (M⁺), ~202 (M+2)[3] | ~245 (M⁺), ~247 (M+2) | Addition of a nitro group (-NO₂) increases the molecular mass by 45 amu. |
Experimental Protocols
General Procedure for Spectroscopic Analysis
-
Sample Preparation: Ensure samples are pure and dry. For NMR, dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃). For IR, analysis can be performed on a neat sample using an ATR accessory or as a KBr pellet. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire spectra using standard instrument parameters. For NMR, a 400 MHz or higher field instrument is recommended for better resolution of aromatic signals.
-
Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR). Analyze the spectra, paying close attention to the key diagnostic peaks and shifts outlined in this guide.
Illustrative Synthetic Workflow for Nitration
The following diagram illustrates the logical steps involved in a typical electrophilic aromatic nitration.
Caption: Figure 2: A generalized experimental workflow for the nitration of an aromatic compound.
Conclusion
The spectroscopic comparison of 3-Bromo-5-fluoro-4-nitrobenzonitrile and its precursor, 3-Bromo-5-fluorobenzonitrile, provides a clear and definitive method for monitoring the synthesis and confirming the structure of the final product. The appearance of strong NO₂ stretching bands in the IR spectrum, the downfield shift of aromatic signals in the NMR spectra, and the mass increase of 45 amu in the mass spectrum collectively serve as irrefutable evidence of a successful nitration. This guide equips researchers with the foundational knowledge to confidently interpret their spectroscopic data throughout the synthetic process.
References
- JoVE. (2025).
- ResearchGate. (n.d.).
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
- BenchChem. (2025).
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
- Chemistry LibreTexts. (2024). 15.
- Chemistry LibreTexts. (2025). 2.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Diemoz, K. (2010).
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.
- BenchChem. (n.d.). 3-Bromo-5-fluorobenzonitrile | 179898-34-1.
- BenchChem. (2025).
- PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2005). Introduction to Organic Laboratory Techniques, A Small Scale Approach. Brooks/Cole.
- ResearchGate. (n.d.).
- BLD Pharm. (n.d.). 3-Bromo-4-fluoro-5-nitrobenzonitrile.
- ChemicalBook. (n.d.). 3-Bromobenzonitrile(6952-59-6) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Sources
- 1. fiveable.me [fiveable.me]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 3-Bromo-5-fluorobenzonitrile | 179898-34-1 | Benchchem [benchchem.com]
- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unwisdom.org [unwisdom.org]
- 8. labsolu.ca [labsolu.ca]
Assessing the Potential of 3-Bromo-5-fluoro-4-nitrobenzonitrile in the Synthesis of Next-Generation Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with enhanced potency and selectivity is a continuous endeavor. Kinases, as central regulators of cellular signaling, remain a critical class of drug targets, particularly in oncology. The strategic design of small molecule inhibitors often hinges on the selection of versatile starting materials that can be elaborated into complex, biologically active scaffolds. This guide provides an in-depth technical assessment of the efficacy of kinase inhibitors potentially synthesized from 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Due to the limited volume of publicly available data on kinase inhibitors derived specifically from this starting material, this guide will take a forward-looking approach. We will explore the synthetic potential of 3-Bromo-5-fluoro-4-nitrobenzonitrile by drawing parallels with structurally similar precursors. A comparative analysis will be conducted against well-established kinase inhibitors—Gefitinib (EGFR inhibitor), Imatinib (Bcr-Abl inhibitor), and PD173074 (FGFR inhibitor)—to provide a benchmark for efficacy. This guide will furnish detailed experimental protocols and the underlying scientific rationale to empower researchers in the synthesis and evaluation of novel inhibitors based on this promising scaffold.
The Strategic Advantage of Halogenated Nitrobenzonitriles in Kinase Inhibitor Synthesis
Substituted benzonitriles are considered "privileged structures" in medicinal chemistry. The presence of electron-withdrawing groups like the nitrile and nitro functionalities activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This chemical reactivity is the cornerstone of building diverse heterocyclic systems that can effectively target the ATP-binding pocket of various kinases.
The subject of this guide, 3-Bromo-5-fluoro-4-nitrobenzonitrile, presents a unique combination of reactive sites. The fluorine and bromine atoms offer differential reactivity, allowing for sequential and site-selective modifications. This dual halogenation, coupled with the activating nitro group, provides a versatile platform for generating a library of kinase inhibitor candidates with diverse pharmacophores.
A Comparative Look at Established Kinase Inhibitors
To establish a framework for evaluating the potential of kinase inhibitors derived from 3-Bromo-5-fluoro-4-nitrobenzonitrile, we will compare them against three well-characterized inhibitors targeting different kinase families.
| Inhibitor | Primary Target(s) | Mechanism of Action | Approved Indications (Examples) |
| Gefitinib | EGFR | ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] | Non-small cell lung cancer (NSCLC) with EGFR mutations.[2] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ATP-competitive inhibitor of multiple tyrosine kinases.[3][4] | Chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST). |
| PD173074 | FGFR1, VEGFR2 | Potent, ATP-competitive inhibitor of FGFR1 and VEGFR2.[5] | Research compound, used to investigate FGFR signaling. |
Efficacy Profile of Comparator Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the comparator inhibitors against various cancer cell lines, providing a quantitative benchmark for efficacy.
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| Gefitinib | H3255 | NSCLC (EGFR L858R) | 0.003 µM | [6] |
| PC-9 | NSCLC (EGFR ex19del) | ~0.02 µM | [7] | |
| H1975 | NSCLC (EGFR L858R/T790M) | > 4 µM (Resistant) | [8] | |
| Imatinib | K562 | CML | 0.182 µM | [3] |
| GIST882 | GIST | 1.7 µM | [4] | |
| A549 | NSCLC | 65.4 µM | [9] | |
| PD173074 | NCI-H520 | NSCLC (FGFR1 amp) | 281 nM | [5] |
| RT-112 | Bladder Cancer | 0.015 µM | [5] | |
| TFK-1 | Cholangiocarcinoma | ~6.6 µM | [10] |
Experimental Protocols for Synthesis and Efficacy Assessment
The following section provides detailed, step-by-step methodologies for the synthesis of a hypothetical kinase inhibitor from 3-Bromo-5-fluoro-4-nitrobenzonitrile, followed by protocols for assessing its efficacy.
Hypothetical Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold
This synthetic route is based on established methods for preparing similar heterocyclic cores from halo-nitrobenzonitriles.[11]
Step 1: Nucleophilic Aromatic Substitution with Hydrazine
-
Dissolve 3-Bromo-5-fluoro-4-nitrobenzonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield 4-hydrazinyl-3-bromo-5-fluorobenzonitrile.
Step 2: Condensation with a β-Ketoester
-
To a solution of the product from Step 1 in glacial acetic acid, add a suitable β-ketoester (e.g., ethyl 2-cyano-3-ethoxyacrylate).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pyrazole intermediate.
Step 3: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Heat the pyrazole intermediate in a high-boiling point solvent such as diphenyl ether.
-
Monitor the intramolecular cyclization by TLC.
-
Upon completion, cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to yield the pyrazolo[3,4-d]pyrimidine scaffold. Further modifications can be made to introduce various side chains to enhance kinase inhibitory activity.
In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against a specific kinase.[12]
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase of interest to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis : Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation.[13][14][15][16]
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
This technique is used to determine if the inhibitor affects the phosphorylation of its target kinase and downstream signaling proteins.[17][18][19][20]
-
Cell Lysis : Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C. Also, probe a separate membrane with an antibody for the total form of the protein as a loading control.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Simplified EGFR signaling pathway.
Caption: Key Bcr-Abl downstream signaling pathways.
Caption: Overview of the FGFR signaling cascade.
Experimental Workflows
Caption: Workflow for synthesis and evaluation.
Conclusion
While direct data on kinase inhibitors synthesized from 3-Bromo-5-fluoro-4-nitrobenzonitrile is not extensively documented in public literature, its chemical structure suggests significant potential as a versatile starting material for the creation of novel kinase inhibitors. The presence of multiple, differentially reactive halogen atoms, combined with the activating nitro and nitrile groups, provides a rich chemical scaffold for the development of diverse compound libraries.
By following the detailed protocols outlined in this guide and using established inhibitors like Gefitinib, Imatinib, and PD173074 as benchmarks, researchers can systematically synthesize and evaluate new chemical entities. The provided workflows for in vitro kinase assays, cell viability assessment, and target engagement verification offer a robust framework for advancing the discovery of next-generation kinase inhibitors. The continued exploration of novel starting materials like 3-Bromo-5-fluoro-4-nitrobenzonitrile is essential for expanding the therapeutic arsenal against kinase-driven diseases.
References
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (2006). BMC Cancer, 6, 189. [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevec. (2011). Chemical Communications, 47(4), 1330-1332. [Link]
-
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). Organic Process Research & Development, 11(5), 878-881. [Link]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2022). Molecules, 27(19), 6296. [Link]
-
Synthesis of Imatinib Mesylate. (2008). Chinese Journal of Pharmaceuticals, 39(11), 811-813. [Link]
-
The synthesis of Imatinib. (2019). ResearchGate. [Link]
-
Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. (2017). Synthetic Communications, 47(16), 1503-1510. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (2021). Creative Bioarray. [Link]
-
Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. (2021). Cancers, 13(16), 4066. [Link]
-
PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. (2014). Cancer Science, 105(7), 896-904. [Link]
-
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. (2019). ACS Omega, 4(7), 13038-13043. [Link]
-
Western Blot Protocol: Step-by-Step Guide to Sample Prep, Transfer & Detection. (2023). AstorScientific. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. ResearchGate. [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (2006). BMC Cancer, 6, 189. [Link]
-
Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes. (2017). Iranian Journal of Basic Medical Sciences, 20(2), 169-178. [Link]
-
New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. (2022). Pharmaceuticals, 15(2), 136. [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]
-
IC50 values for 23 lung cancer cell lines using the MTT assay. ResearchGate. [Link]
-
IC50 values for imatinib-sensitive and imatinibresistant cell lines. ResearchGate. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. ResearchGate. [Link]
-
PD173074, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR. (2014). Molecular Cancer Therapeutics, 13(11), 2617-2627. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Predicting Tumor Response to Drugs based on Gene-Expression Biomarkers of Sensitivity Learned from Cancer Cell Lines. (2020). bioRxiv. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
IC50 values against the biguanide derivatives on cancer cell lines. ResearchGate. [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. astorscientific.us [astorscientific.us]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Synthetic Pathways for 3-Bromo-5-fluoro-4-nitrobenzonitrile: A Technical Guide for Researchers
Introduction
3-Bromo-5-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug development. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a nitro group, and a nitrile moiety—offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic importance of this compound necessitates the development of efficient, cost-effective, and scalable synthetic routes.
This comprehensive technical guide provides an in-depth cost-benefit analysis of two distinct synthetic pathways for the preparation of 3-Bromo-5-fluoro-4-nitrobenzonitrile. By examining key metrics such as starting material cost, reaction yields, process safety, and operational complexity, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to facilitate the selection of the most appropriate pathway based on specific research and development needs.
Pathway A: Electrophilic Nitration of a Pre-functionalized Precursor
This synthetic approach commences with the commercially available 3-Bromo-5-fluorobenzonitrile and introduces the nitro group in the final step via an electrophilic aromatic substitution reaction.
Logical Workflow for Pathway A
Caption: Synthetic workflow for Pathway A.
Experimental Protocol
Step 1: Nitration of 3-Bromo-5-fluorobenzonitrile
-
Materials:
-
3-Bromo-5-fluorobenzonitrile
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Bromo-5-fluorobenzonitrile (1.0 eq) in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 3-Bromo-5-fluoro-4-nitrobenzonitrile.
-
Pathway B: Multi-step Synthesis from a Substituted Aniline
This alternative route begins with the commercially available 3-Bromo-5-fluoroaniline, proceeds through a nitration step, and concludes with a Sandmeyer reaction to introduce the nitrile functionality.
Logical Workflow for Pathway B
Caption: Synthetic workflow for Pathway B.
Experimental Protocol
Step 1: Nitration of 3-Bromo-5-fluoroaniline
-
Materials:
-
3-Bromo-5-fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Ammonium Hydroxide solution
-
-
Procedure: (Adapted from a similar procedure for 2-bromo-5-fluoroaniline[2])
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 3-Bromo-5-fluoroaniline (1.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution over 1 hour, keeping the temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Bromo-5-fluoro-4-nitroaniline.
-
-
Expected Yield: 85-95%[2]
Step 2: Sandmeyer Cyanation of 3-Bromo-5-fluoro-4-nitroaniline
-
Materials:
-
3-Bromo-5-fluoro-4-nitroaniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Ice
-
-
Procedure: (Adapted from general Sandmeyer reaction protocols[3][4])
-
Diazotization: Suspend 3-Bromo-5-fluoro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.5 eq) in water. Cool this solution to 0-5 °C and add a layer of toluene.
-
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 3-Bromo-5-fluoro-4-nitrobenzonitrile.
-
-
Expected Yield: 60-70%[3]
Cost-Benefit Analysis
| Parameter | Pathway A: Nitration of 3-Bromo-5-fluorobenzonitrile | Pathway B: From 3-Bromo-5-fluoroaniline |
| Starting Material Cost | 3-Bromo-5-fluorobenzonitrile: ~$26.50/g | 3-Bromo-5-fluoroaniline: ~$105.65/g[5] |
| Key Reagent Costs | Fuming Nitric Acid: ~$2.40/mL[6][7], Sulfuric Acid: Low | Fuming Nitric Acid: ~ |
| Number of Steps | 1 | 2 |
| Overall Estimated Yield | ~75-85% | ~51-67% |
| Operational Complexity | Simpler, one-pot reaction. | Multi-step process requiring isolation of an intermediate. Diazotization requires careful temperature control. |
| Safety Considerations | Use of highly corrosive and oxidizing fuming nitric and sulfuric acids. Exothermic reaction requiring strict temperature control.[8] | Use of fuming nitric and sulfuric acids. Diazonium salts can be explosive if isolated. Use of highly toxic cyanides.[10] |
| Throughput | Potentially higher due to fewer steps. | Lower due to the multi-step nature of the synthesis. |
| Purification | Recrystallization or column chromatography. | Two purification steps (for the intermediate and the final product). |
Discussion and Recommendation
Pathway A presents a more direct and potentially more cost-effective route on a small scale, primarily due to the significantly lower cost of the starting material, 3-Bromo-5-fluorobenzonitrile. The single-step nature of this pathway also translates to higher throughput and reduced operational complexity. However, the key challenge lies in the regioselectivity of the nitration. The directing effects of the bromo (ortho, para-directing, deactivating), fluoro (ortho, para-directing, deactivating), and cyano (meta-directing, deactivating) groups must be carefully considered. The desired 4-nitro isomer is sterically hindered by the adjacent bromo and fluoro substituents, which could potentially lead to the formation of undesired isomers and a lower yield of the target molecule. A thorough optimization of the reaction conditions would be crucial to maximize the yield of the desired product.
Pathway B offers a more controlled and predictable synthesis. The nitration of 3-Bromo-5-fluoroaniline is expected to be highly regioselective, with the nitro group being directed to the position ortho to the activating amino group and meta to the deactivating bromo and fluoro groups. The subsequent Sandmeyer reaction is a well-established and reliable method for the introduction of a nitrile group.[4] The primary drawbacks of this pathway are the higher cost of the starting material and the increased number of synthetic steps, which leads to a lower overall yield and increased labor. Furthermore, this route involves the handling of potentially explosive diazonium intermediates and highly toxic cyanide salts, necessitating stringent safety protocols.
Recommendation:
For exploratory, small-scale synthesis where cost and time are primary drivers, Pathway A is the more attractive option, provided that the nitration reaction can be optimized to achieve a satisfactory yield of the desired isomer. The lower starting material cost and fewer steps make it a more economical choice for initial studies.
For larger-scale synthesis and process development , where reliability, predictability, and purity of the final product are paramount, Pathway B is the recommended route. Despite the higher initial cost and lower overall yield, the superior regiocontrol of the nitration step and the well-established nature of the Sandmeyer reaction are likely to result in a more robust and scalable process, ultimately leading to a higher purity final product with less challenging purification. The safety concerns associated with this pathway can be effectively managed with appropriate engineering controls and personal protective equipment.
References
-
DGR Industrial Products, Inc. Sodium Nitrite, 200 grams. [Link]
-
Ingredi. Sodium Nitrite FCC - Bulk 50lb Bags. [Link]
-
IndiaMART. Fuming Nitric Acid. [Link]
-
Cole-Parmer. Reagents Sodium Nitrite, Purified; 500 g. [Link]
-
Intratec. Nitric Acid Price. [Link]
-
CP Lab Safety. Nitric Acid, Red Fuming 90%+. [Link]
-
University of Wisconsin-Madison Chemistry. Experiment 11: Electrophilic Aromatic Substitution – Nitration. [Link]
-
ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Savita Pall and Chemistry. Nitration of Bromobenzene. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
Sources
- 1. savitapall.com [savitapall.com]
- 2. iris.unito.it [iris.unito.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Copper(I) cyanide, 99%, extra pure 5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. crescentchemical.com [crescentchemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 9. Copper(I) cyanide, 99%, extra pure 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-fluoro-4-nitrobenzonitrile Analogs as Potential Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. The benzonitrile scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases.[1][2] This guide delves into the structure-activity relationships of a specific, highly functionalized class of compounds: 3-Bromo-5-fluoro-4-nitrobenzonitrile analogs.
The parent compound is characterized by a dense arrangement of electron-withdrawing groups—nitrile, nitro, bromine, and fluorine—which significantly modulates the electronic properties of the phenyl ring and presents distinct vectors for chemical modification.[3][4] This high degree of functionalization makes it an attractive starting point for library synthesis, as minor modifications can lead to profound changes in biological activity. While direct and extensive SAR studies on this specific analog series are not widespread, we can infer a robust SAR model by drawing comparisons to related 4-halo-3-nitrobenzonitriles, which are known precursors to potent kinase inhibitors like Alectinib.[5]
This guide will provide a comparative analysis of hypothetical analogs, detailing the scientific rationale for their design, outlining robust experimental protocols for their synthesis and evaluation, and presenting the anticipated data in a structured format to illuminate the key SAR takeaways.
The Core Scaffold: Rationale and Key Features
The 3-bromo-5-fluoro-4-nitrobenzonitrile scaffold is primed for interaction with kinase active sites. The electron-deficient nature of the ring, driven by the nitro and nitrile groups, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This is a common and powerful strategy for introducing a variety of side chains that can target specific amino acid residues in the kinase hinge region or solvent-front.
The key features of the core scaffold and their anticipated roles are:
-
Nitrile Group (-CN): Often acts as a hydrogen bond acceptor, mimicking the carbonyl group of natural substrates. Its position is critical for activity in many inhibitor classes.[1]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that activates the ring for SNAr. It can also participate in hydrogen bonding. Its reduction to an aniline is a common synthetic step to enable further derivatization.
-
Bromine Atom (-Br): Occupies a key position (C3) and can form halogen bonds with backbone carbonyls or other electron-rich pockets. It also provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity.
-
Fluorine Atom (-F): Located at C5, it can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability and membrane permeability.
Experimental Design: Synthesis and Biological Evaluation
A systematic SAR study requires a well-designed experimental workflow. This involves the synthesis of a focused library of analogs followed by robust biological screening.
General Synthetic Workflow
The primary synthetic route to explore the SAR of this scaffold involves the SNAr reaction at the C4 position, followed by reduction of the nitro group and subsequent functionalization of the resulting aniline.
Caption: General synthetic workflow for analog generation.
Experimental Protocol: Synthesis of a C4-Anilino Analog
This protocol describes a representative synthesis of an analog where the nitro group is displaced by an aniline, a common motif in kinase inhibitors.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired aniline nucleophile (e.g., 4-morpholinoaniline, 1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the C4-substituted intermediate.
Step 2: Nitro Group Reduction
-
Suspend the C4-substituted intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction and filter through a pad of celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can be purified by column chromatography.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the biological activity of the synthesized analogs, a standard in vitro kinase assay, such as one targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is appropriate given the prevalence of benzonitrile scaffolds in this area.[2][6]
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
-
Plate Preparation: Add the kinase enzyme (e.g., VEGFR-2), a specific substrate peptide, and ATP to the wells of a 96-well plate.
-
Compound Treatment: Add varying concentrations of the synthesized analogs (typically from a serial dilution in DMSO) to the wells. Include a positive control (known inhibitor, e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates at 30 °C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphorylation-specific antibody in an ELISA format or using luminescence-based ATP detection kits (e.g., Kinase-Glo®).
-
IC₅₀ Determination: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration required to inhibit 50% of the kinase activity.[6]
Structure-Activity Relationship Analysis
Based on the proposed synthetic and screening workflow, we can anticipate the following SAR trends for a hypothetical series of analogs.
Modifications at the C4-Position (SNAr Analogs)
The C4 position is critical for engaging with the hinge region of many kinases. Introducing various amine, ether, or thioether linkages allows for probing this space.
Table 1: Hypothetical SAR Data for C4-Substituted Analogs
| Analog ID | C4-Substituent (R) | Target Kinase | IC₅₀ (nM) | Rationale for Change |
| Parent | -NO₂ | VEGFR-2 | >10,000 | Starting material, inactive. |
| 1a | -NH-(4-morpholinophenyl) | VEGFR-2 | 50 | Introduces a key hinge-binding amine and a solubilizing morpholine group. |
| 1b | -NH-(4-methylphenyl) | VEGFR-2 | 250 | Lacks the H-bond accepting morpholine oxygen, reducing potency. |
| 1c | -O-(4-chlorophenyl) | VEGFR-2 | 1,500 | Ether linkage is a weaker H-bond donor than the amine in 1a , reducing affinity. |
| 1d | -S-(4-pyridyl) | VEGFR-2 | 800 | Thioether is generally less favorable for hinge binding than an amine linkage. |
Interpretation: The data clearly suggests a strong preference for an amino linkage at the C4 position, which is a common feature of Type II kinase inhibitors. The substituent on the aniline ring also plays a crucial role, with groups capable of hydrogen bonding (like morpholine) enhancing potency.
Modifications at the C3-Position (Bromo-Substituted Analogs)
The bromine at C3 can be replaced to probe the effect of halogen bonding and steric bulk in the pocket.
Caption: Halogen bond interaction at the C3-position.
Table 2: Hypothetical SAR Data for C3-Substituted Analogs (Based on Scaffold 1a)
| Analog ID | C3-Substituent | Target Kinase | IC₅₀ (nM) | Rationale for Change |
| 1a | -Br | VEGFR-2 | 50 | Optimal halogen bond donor and size. |
| 2a | -Cl | VEGFR-2 | 95 | Chlorine is a weaker halogen bond donor than bromine, reducing potency. |
| 2b | -I | VEGFR-2 | 300 | Iodine is too large, leading to a steric clash in the binding pocket. |
| 2c | -CH₃ | VEGFR-2 | 750 | Lacks halogen bonding capability, significantly reducing affinity. |
Interpretation: The trend Br > Cl > I > CH₃ strongly indicates the presence of a favorable halogen bond interaction. The size of the substituent is also critical, with the larger iodine atom being detrimental to binding.[7]
Modifications at the C5-Position (Fluoro-Substituted Analogs)
The fluorine at C5 is expected to contribute to binding through electrostatic interactions and by influencing the overall electronic nature of the ring.
Table 3: Hypothetical SAR Data for C5-Substituted Analogs (Based on Scaffold 1a)
| Analog ID | C5-Substituent | Target Kinase | IC₅₀ (nM) | Rationale for Change |
| 1a | -F | VEGFR-2 | 50 | Favorable electrostatic interactions and metabolic stability. |
| 3a | -H | VEGFR-2 | 180 | Removal of fluorine eliminates favorable interactions, reducing potency. |
| 3b | -Cl | VEGFR-2 | 120 | Chlorine is larger and has different electronic properties, leading to suboptimal binding. |
| 3c | -OCH₃ | VEGFR-2 | 900 | The bulky and electron-donating methoxy group is unfavorable compared to the small, electronegative fluorine. |
Interpretation: The presence of a small, highly electronegative atom like fluorine at the C5 position is optimal. Replacing it with hydrogen removes a beneficial interaction, while larger or electron-donating groups are poorly tolerated.
Conclusion and Future Directions
This guide outlines a systematic approach to elucidating the structure-activity relationship of 3-Bromo-5-fluoro-4-nitrobenzonitrile analogs. The analysis, based on established principles of medicinal chemistry and data from related compound series, suggests a clear path for optimization. The key takeaways are:
-
C4-Position: A nucleophilic substitution with an aniline derivative is the most promising initial modification. The nature of the substituent on the aniline is a critical determinant of potency.
-
C3-Position: The bromine atom is likely involved in a crucial halogen bond, and its replacement with other groups is generally detrimental.
-
C5-Position: The fluorine atom provides a beneficial electrostatic interaction and should likely be retained.
Future work should focus on a broad exploration of substituents on the C4-aniline ring to maximize interactions with the solvent-exposed region of the kinase active site. Furthermore, advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, could be employed to refine the design of next-generation inhibitors based on the initial experimental data.[2][8]
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
ResearchGate. (2024). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]
-
Cserháti, T., Forgács, E., & Oros, G. (1994). Chemical structure of benzonitrile derivatives investigated. ResearchGate. [Link]
-
ResearchGate. (2023). SAR of compounds bearing nitro substitutions. ResearchGate. [Link]
-
Thakur, M., Thakur, A., & Balasubramanian, K. (2006). QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase. Journal of Chemical Information and Modeling, 46(1), 103–110. [Link]
- Google Patents. (2021). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Kawczak, P., Bober, L., & Bączek, T. (2020). QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. Letters in Drug Design & Discovery, 17(2), 214-225. [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 3-BROMO-5-FLUORO-4-NITROBENZONITRILE - CAS:1310918-28-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Benchmarking the Purity of Commercial 3-Bromo-5-fluoro-4-nitrobenzonitrile Samples
Introduction: The Critical Role of Purity in a Niche Synthetic Intermediate
3-Bromo-5-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic building block, pivotal in the synthesis of complex pharmaceutical agents and agrochemicals. Its trifecta of reactive sites—the nitrile, the nitro group, and the halogenated phenyl ring—makes it a versatile precursor. However, this same reactivity presents a significant challenge during synthesis, often leading to a range of process-related impurities and positional isomers. For the medicinal chemist or process development scientist, the purity of this starting material is not a trivial matter; it is a critical determinant of reaction yield, downstream purification efficiency, and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of commercial 3-Bromo-5-fluoro-4-nitrobenzonitrile samples. We will move beyond simple percentage-purity reporting to establish a robust, multi-technique analytical strategy. The methodologies described herein are designed to be self-validating systems, providing not just data, but confidence in that data, a principle that aligns with the stringent requirements of regulatory bodies and good laboratory practice.
Anticipating the Challenge: Potential Impurities in Synthesis
A robust analytical strategy begins with understanding the potential impurities. The synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile typically involves multi-step processes, including nitration and halogenation of a benzonitrile precursor.[1] This can introduce several classes of impurities:
-
Positional Isomers: Incomplete regioselectivity during bromination or nitration can lead to isomers (e.g., 2-Bromo-5-fluoro-4-nitrobenzonitrile or 3-Bromo-5-fluoro-2-nitrobenzonitrile). These are often the most challenging impurities to separate due to their similar physicochemical properties.
-
Starting Materials: Incomplete conversion can leave residual precursors in the final product.
-
By-products: Side reactions, such as over-halogenation or hydrolysis of the nitrile group, can generate additional impurities.
-
Residual Solvents: Solvents used during reaction and purification may be present in the final material.
Our analytical approach must therefore be capable of separating and identifying these structurally similar and diverse compounds.
The Analytical Tripod: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. We advocate for a tripod approach, leveraging the complementary strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "High-level purity assessment workflow."
The rationale for this tripod approach is rooted in the orthogonality of the techniques. HPLC separates based on polarity and hydrophobicity, GC-MS based on volatility and mass-to-charge ratio, and NMR provides definitive structural information based on the magnetic properties of atomic nuclei.
Table 1: Comparison of Core Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[3] | Provides detailed structural information based on the resonant frequencies of atomic nuclei in a magnetic field.[4][5] |
| Primary Use Case | Quantitative Purity Assessment: Accurately determines the area percent of the main component and impurities. | Impurity ID: Identifies volatile starting materials, by-products, and residual solvents. | Structural Confirmation & Isomer ID: Unambiguously confirms the molecular structure and identifies positional isomers. |
| Detects | Non-volatile and thermally labile compounds, including positional isomers (if separation is achieved). | Volatile and semi-volatile thermally stable compounds. | All proton- (¹H), carbon- (¹³C), or fluorine- (¹⁹F) containing molecules in the sample. |
| Quantitation | Excellent (Primary method for area % purity). | Semi-quantitative without specific standards for each impurity. | Excellent (qNMR with an internal standard can provide absolute purity). |
| Strengths | High resolution, robust, highly quantitative, industry standard for purity. | High sensitivity, definitive identification through mass spectra library matching. | Unambiguous structural elucidation, detects non-chromatographable impurities. |
| Limitations | Requires impurities to be chromophoric for UV detection. Co-elution can mask impurities. | Not suitable for non-volatile or thermally labile compounds. The nitro group may pose a risk of thermal degradation.[6] | Lower throughput, less sensitive than chromatographic methods, requires higher sample concentration. |
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For 3-Bromo-5-fluoro-4-nitrobenzonitrile, a reversed-phase method is the logical starting point due to the molecule's moderate polarity. The aromatic ring provides excellent chromophoric properties for UV detection.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is chosen for its versatility and robust performance in separating a wide range of moderately polar compounds.[7] Its hydrophobic nature provides good retention for the benzonitrile derivative.
-
Mobile Phase: A gradient of water and acetonitrile is used to ensure elution of both the main peak and any potential impurities with differing polarities. A phosphate buffer is added to maintain a consistent pH, which is critical for reproducible retention times and peak shapes.[8]
-
Detection: A Photodiode Array (PDA) detector is selected. This allows for the determination of the optimal detection wavelength (λmax) and provides peak purity analysis by comparing UV spectra across a single peak.
Experimental Protocol: HPLC-PDA Method
dot graph G { rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Step-by-step HPLC workflow."
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Reference Standard Solution: Prepare a 0.5 mg/mL solution of 3-Bromo-5-fluoro-4-nitrobenzonitrile reference standard in the sample diluent.
-
Sample Solution: Prepare a 0.5 mg/mL solution of the commercial sample in the sample diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
-
System Suitability (Self-Validation):
-
Before sample analysis, perform five replicate injections of the Reference Standard Solution.
-
The system is deemed suitable for use if:
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the sample solution.
-
Calculate the purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Hypothetical Data: HPLC Purity of Commercial Samples
Table 2: Comparative HPLC Purity Analysis
| Sample ID | Main Peak RT (min) | Main Peak Area % | Impurity 1 RT (min) | Impurity 1 Area % | Impurity 2 RT (min) | Impurity 2 Area % |
| Sample A | 12.54 | 99.85% | 11.82 | 0.08% | - | - |
| Sample B | 12.55 | 98.52% | 11.83 | 0.75% | 13.11 | 0.41% |
| Sample C | 12.53 | 99.21% | 12.68 (Shoulder) | 0.65% | - | - |
RT = Retention Time
Interpretation:
-
Sample A appears to be of high purity.
-
Sample B shows two significant impurities, suggesting either incomplete reaction or side-product formation.
-
Sample C has a shoulder on the main peak, indicating a co-eluting impurity, likely a positional isomer that is difficult to separate under these conditions. This necessitates further investigation with an orthogonal technique like NMR.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile synthetic precursors.[11]
Causality Behind Experimental Choices:
-
Injector: A split/splitless injector is standard. However, given that nitroaromatics can be thermally labile, a lower injection temperature (e.g., 250 °C) is chosen to minimize on-column degradation.[6]
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent) provides good general-purpose separation for a wide range of organic molecules.
-
Detector: A mass spectrometer provides not only detection but also structural information via fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.[3]
Experimental Protocol: GC-MS Method
dot graph G { rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Step-by-step GC-MS workflow."
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
DB-5 column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Reagents and Solutions:
-
Sample Solution: Prepare a 1 mg/mL solution of the commercial sample in acetone.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to identify peaks other than the main component.
-
Obtain the mass spectrum for each impurity peak.
-
Perform a library search (e.g., NIST/Wiley) to tentatively identify the impurities.
-
Hypothetical Data: GC-MS Impurity Identification in Sample B
Table 3: Potential Impurities Identified by GC-MS in Sample B
| RT (min) | Tentative Identification | Key Mass Fragments (m/z) | Potential Origin |
| 5.6 | 1-Bromo-3-fluorobenzene | 174, 176, 95 | Unreacted starting material |
| 14.2 | Dibromo-fluoro-nitrobenzonitrile | 323, 325, 327 | Over-bromination by-product |
Part 3: NMR Spectroscopy for Unambiguous Structural Verification
NMR spectroscopy is the gold standard for molecular structure elucidation.[5] For 3-Bromo-5-fluoro-4-nitrobenzonitrile, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous confirmation of the compound's identity and connectivity, which is particularly crucial for identifying positional isomers that may co-elute in chromatography.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the aromatic protons. The number of signals, their chemical shifts, and their coupling patterns can confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: Shows signals for all carbon atoms, including the quaternary carbons (C-Br, C-F, C-NO₂, C-CN), providing a complete carbon skeleton.
-
¹⁹F NMR: As there is only one fluorine atom, the ¹⁹F NMR should show a single signal. Its chemical shift and coupling to nearby protons provide definitive proof of its location. This is a highly sensitive and specific experiment for fluorinated compounds.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the commercial sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
Standard ¹H NMR.
-
Standard ¹³C NMR (proton-decoupled).
-
Standard ¹⁹F NMR (proton-decoupled).
-
-
Data Analysis:
-
Compare the acquired spectra for the commercial sample against a spectrum from a well-characterized reference standard or against predicted spectra.
-
Pay close attention to the aromatic region of the ¹H spectrum. For the correct isomer, two doublets are expected. The presence of additional signals in this region strongly suggests isomeric impurities.
-
The ¹⁹F NMR should be a clean singlet (or a multiplet if coupled to protons). The presence of multiple signals in the ¹⁹F spectrum is a clear indicator of fluorine-containing impurities.
-
Interpretation for Sample C: For Sample C, which showed a shoulder peak in the HPLC, NMR analysis is essential. If the shoulder is a positional isomer (e.g., 2-Bromo-5-fluoro-4-nitrobenzonitrile), the ¹H and ¹⁹F NMR spectra will clearly show a second set of signals with different chemical shifts and coupling patterns, confirming the identity of the co-eluting impurity.
Conclusion and Recommendations
Benchmarking the purity of a critical raw material like 3-Bromo-5-fluoro-4-nitrobenzonitrile requires a multi-faceted analytical approach. Relying on a single technique, such as HPLC, can lead to an incomplete and potentially misleading assessment of quality.
-
For routine quality control and high-throughput screening, a validated HPLC method is the most efficient tool for determining percentage purity.
-
For initial vendor qualification or troubleshooting out-of-spec batches, the full analytical tripod should be employed. GC-MS is invaluable for identifying volatile impurities, while NMR spectroscopy provides the definitive structural confirmation needed to rule out or identify isomeric impurities.
By integrating these three pillars of analytical chemistry, researchers and drug development professionals can build a comprehensive quality profile for their commercial samples, ensuring the integrity of their research and the safety of their final products. This rigorous, evidence-based approach underpins scientific integrity and is a hallmark of excellence in the pharmaceutical sciences.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
- United States Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.usp.
- Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5555EN-us-agilent.pdf]
- DSDP Analytics. USP <621> Chromatography. [URL: https://www.dsdpanalytics.
- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [URL: https://www.edqm.eu/en/w/general-chapter-2.2.46.-chromatographic-separation-techniques-now-published-in-ph.-eur.-11th-edition]
- European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [URL: https://uspbpep.com/ep60/2.2.46.
- United States Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography. [URL: https://www.usp.
- Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [URL: https://www.phenomenex.com/documents/2017/09/13/revision-of-european-pharmacopeia-ep-chapter-2-2-46/]
- Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [URL: https://www.scribd.
- European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES (7.0). [URL: https://www.pharmacopoeia.cn/v29240/spc29240.html]
- National Institute of Standards and Technology. Standard reference materials for the determination of trace organic constituents in environmental samples. [URL: https://www.nist.gov/publications/standard-reference-materials-determination-trace-organic-constituents-environmental]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-analytical-methods-for-purity-assessment-of-4-bromo-3-chlorobenzonitrile]
- U.S. Department of Energy Office of Scientific and Technical Information. Newley Developed Standard Reference Materials for Organic Contaminant Analysis. [URL: https://www.osti.gov/servlets/purl/837265]
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. [URL: https://www.benchchem.
- P.M. Poster, D.L. et al. (2006). Standard reference materials (SRMs) for determination of organic contaminants in environmental samples. Analytical and Bioanalytical Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16983533/]
- BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-validated-hplc-methods-for-3-methylbenzonitrile-purity-analysis]
- ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. [URL: https://www.chemicalbook.com/synthesis/630125-49-4.html]
- U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [URL: https://www.epa.gov/sites/default/files/2015-12/documents/8091.pdf]
- Viden, I., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/2229124/]
- ABL Technology. 3-Bromo-5-fluoro-4-nitrobenzonitrile. [URL: https://www.abltechnology.com/product/3-bromo-5-fluoro-4-nitrobenzonitrile/]
- Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00320]
- National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. [URL: https://nvlpubs.nist.
- Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [URL: https://www.agilent.
- Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [URL: https://www.chemeo.com/cid/71-069-0/3-bromo-4-fluorobenzonitrile]
- National Institute of Standards and Technology. Standard Reference Materials. [URL: https://www.nist.gov/srm]
- Shen, L., et al. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science. [URL: https://www.researchgate.net/publication/233499256_The_Analysis_of_Halogenated_Flame_Retardants_by_GC-HRMS_in_Environmental_Samples]
- ChemicalBook. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/2315-86-8_1HNMR.htm]
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [URL: https://www.
- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [URL: https://www.researchgate.
- Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/27873246/]
- BenchChem. (2025). Synthesis of 4-Fluoro-3-nitrobenzonitrile. [URL: https://www.benchchem.com/application-notes/synthesis-of-4-fluoro-3-nitrobenzonitrile]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. drugfuture.com [drugfuture.com]
- 10. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. epa.gov [epa.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Performance of Drug Candidates Derived from 3-Bromo-5-fluoro-4-nitrobenzonitrile
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the transition from controlled laboratory (in vitro) experiments to complex biological systems (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo performance of drug candidates conceptually derived from the versatile chemical scaffold, 3-Bromo-5-fluoro-4-nitrobenzonitrile. While specific, named drugs directly derived from this exact starting material are not extensively documented in publicly available literature, its structural motifs are present in a significant class of therapeutic agents, particularly kinase inhibitors. This guide will, therefore, leverage analogous compounds and established principles to provide researchers, scientists, and drug development professionals with a robust framework for navigating this critical transition.
The Strategic Importance of the 3-Bromo-5-fluoro-4-nitrobenzonitrile Scaffold
The 3-Bromo-5-fluoro-4-nitrobenzonitrile structure is a prime example of a "privileged" scaffold in medicinal chemistry. Its unique combination of a bromine atom, a fluorine atom, a nitro group, and a nitrile group on a benzene ring provides a versatile platform for synthesizing complex molecules.[1][2][3] The electron-withdrawing nature of the nitro and nitrile groups, combined with the strategic placement of halogen atoms, allows for a variety of chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions.[1][4] These reactions are fundamental to building the complex molecular architectures of many modern pharmaceuticals, especially those targeting cancer and inflammatory conditions.[1][5]
For instance, similar fluorinated nitrobenzonitriles are key precursors in the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[2] These heterocyclic systems are well-regarded for their ability to bind to the ATP-binding site of various protein kinases, which are often dysregulated in diseases like cancer.[2]
Part 1: The In Vitro Evaluation: Defining Potency and Selectivity
The initial assessment of a drug candidate's potential begins with a battery of in vitro assays. These cell-free and cell-based experiments are designed to quantify a compound's activity against its intended molecular target and to provide an early indication of its cellular effects.
Cell-Free Assays: A Direct Measure of Target Engagement
For kinase inhibitors, the primary in vitro evaluation involves cell-free kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Common Methodologies:
-
Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.[6][7]
-
Fluorescence/Luminescence-Based Assays: These methods, such as ADP-Glo™, measure the depletion of ATP or the generation of ADP, providing a non-radioactive alternative for quantifying kinase activity.[6]
Data Presentation: Quantifying Potency
The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Hypothetical Drug Candidate | Target Kinase | In Vitro IC50 (nM) |
| Compound X-1 | Kinase A | 15 |
| Compound X-1 | Kinase B (Off-target) | 1,200 |
| Compound X-2 | Kinase A | 8 |
| Compound X-2 | Kinase B (Off-target) | 2,500 |
This table illustrates the kind of data generated from in vitro kinase assays, comparing the potency and selectivity of hypothetical compounds derived from the 3-Bromo-5-fluoro-4-nitrobenzonitrile scaffold.
Experimental Protocol: A Generalized In Vitro Kinase Assay
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase, substrate peptide, and ATP.
-
Compound Dilution: Serially dilute the test compound in DMSO.
-
Reaction Initiation: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., radiometric counting, luminescence reading).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Cellular Activity and Toxicity
While cell-free assays are crucial for determining direct target engagement, cell-based assays provide a more biologically relevant context by evaluating a compound's effects on living cells.
Key Cell-Based Assays:
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation of a kinase's downstream substrate within the cell, confirming that the inhibitor is cell-permeable and active in a cellular environment.[8]
-
Cell Proliferation/Viability Assays: Assays like the MTT or CellTiter-Glo® assay are used to determine the concentration at which a compound inhibits cell growth (GI50) or kills cells (IC50).
-
Target Engagement Assays: Techniques like NanoBRET™ can be used to confirm that the compound binds to its intended target within intact cells.[8]
Data Presentation: Cellular Efficacy
| Hypothetical Drug Candidate | Cell Line | Target Pathway Inhibition (IC50, nM) | Cell Viability (IC50, µM) |
| Compound X-1 | Cancer Cell Line A | 50 | 1.2 |
| Compound X-2 | Cancer Cell Line A | 25 | 0.8 |
| Compound X-1 | Normal Cell Line B | >10,000 | >50 |
| Compound X-2 | Normal Cell Line B | >10,000 | >30 |
This table showcases representative data from cell-based assays, indicating the compound's ability to inhibit a signaling pathway and its cytotoxic effects on cancer versus normal cells.
Part 2: The In Vivo Evaluation: Navigating the Complexities of a Living System
A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo efficacy. The transition to animal models introduces a host of variables that can significantly impact a drug's performance.
Pharmacokinetics: The Body's Effect on the Drug
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized, or does not reach its target tissue in sufficient concentrations.
Key PK Parameters:
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Pharmacodynamics: The Drug's Effect on the Body
Pharmacodynamics (PD) examines the relationship between drug concentration and its pharmacological effect. In in vivo studies, this often involves measuring biomarkers, such as the phosphorylation of the target kinase in tumor tissue, to confirm target engagement and to correlate it with the therapeutic response.
Workflow: From In Vitro Hit to In Vivo Candidate
Caption: A simplified workflow illustrating the progression from in vitro to in vivo drug evaluation.
Animal Models: Simulating Human Disease
The choice of animal model is critical for obtaining relevant and translatable data.[9] For oncology indications, common models include:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into mice, better-preserving the heterogeneity of the original tumor.
Experimental Protocol: A Generalized In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Inject human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound at various doses and schedules (e.g., once daily, orally).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for analysis (e.g., biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Part 3: The In Vitro-In Vivo Disconnect: Understanding the Discrepancies
A significant challenge in drug development is the frequent disconnect between in vitro potency and in vivo efficacy. A drug that is highly potent in a petri dish may show little to no effect in an animal model.
Common Reasons for In Vitro-In Vivo Discrepancies:
-
Poor Pharmacokinetics: The drug may be poorly absorbed, rapidly metabolized, or unable to reach the target tissue at therapeutic concentrations.
-
Off-Target Toxicity: The drug may have unforeseen toxic effects in the whole animal that were not apparent in cell culture.
-
Protein Binding: High binding to plasma proteins can reduce the concentration of free, active drug available to engage the target.
-
Tumor Microenvironment: The complex microenvironment of a tumor in vivo (e.g., hypoxia, stromal cells) can confer resistance to drugs that are effective against cancer cells in isolation.
Data Presentation: Comparing In Vitro and In Vivo Data
| Hypothetical Drug Candidate | In Vitro Potency (IC50, nM) | Cellular Activity (IC50, nM) | Oral Bioavailability (%) | Tumor Growth Inhibition (%) at 50 mg/kg |
| Compound X-1 | 15 | 50 | 5 | 10 |
| Compound X-2 | 8 | 25 | 40 | 65 |
This comparative table highlights a common scenario where Compound X-2, despite being only slightly more potent in vitro, demonstrates significantly better in vivo efficacy due to superior bioavailability.
Signaling Pathway: Target Inhibition
Caption: A diagram illustrating the mechanism of action for a kinase inhibitor drug candidate.
Conclusion
The development of novel therapeutics from scaffolds such as 3-Bromo-5-fluoro-4-nitrobenzonitrile requires a meticulous and multi-faceted evaluation process. While in vitro assays are indispensable for identifying potent and selective compounds, they represent an idealized system. The true test of a drug candidate's mettle lies in its performance in vivo, where the complexities of a living organism come into play. A thorough understanding of pharmacokinetics and pharmacodynamics, coupled with the use of appropriate animal models, is essential for bridging the gap between the petri dish and the patient. By carefully navigating the transition from in vitro to in vivo studies, researchers can increase the likelihood of translating promising laboratory findings into effective clinical therapies.
References
- Benchchem. (n.d.). 3-Bromo-5-fluoro-2-hydroxybenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.
- Benchchem. (n.d.). 3-Bromo-5-fluoro-4-nitrobenzonitrile.
- Journal of the American Chemical Society. (2026). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment.
- NIH. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (n.d.). Animal models for testing anti-prion drugs.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.
- Current Drug Discovery Technologies. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
- InSphero. (2024). Alternative Animal Models: Advancing 3Rs in Testing.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Benchchem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays.
- Sunway Pharm Ltd. (n.d.). 3-BROMO-5-FLUORO-4-NITROBENZONITRILE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-5-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis.
- NIH. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study.
- BLD Pharm. (n.d.). 3-Bromo-4-fluoro-5-nitrobenzonitrile.
- PubMed. (1958). Studies on fluorinated pyrimidines. III. The metabolism of 5-fluorouracil-2-C14 and 5-fluoroorotic-2-C14 acid in vivo.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-5-fluoro-2-hydroxybenzonitrile | 28165-66-4 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Animal models for testing anti-prion drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoro-4-nitrobenzonitrile
As scientists at the forefront of drug discovery and development, our primary focus is often on the synthesis and application of novel compounds. However, our responsibility extends beyond the successful execution of a reaction. The safe and compliant management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and laboratory stewardship. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 3-Bromo-5-fluoro-4-nitrobenzonitrile, ensuring the safety of personnel and the protection of our environment.
Hazard Profile & Proactive Risk Assessment
The primary hazards associated with this class of compounds are summarized below.
| Hazard Category | GHS Classification & Statement | Causality and Scientific Insight |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation).[1][2][3] H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | The combination of a nitrile group, a nitro group, and halogenation on an aromatic ring contributes to systemic toxicity. These functional groups can interfere with cellular respiration and other vital metabolic processes if absorbed. |
| Skin & Eye Irritation | Category 2 (Skin Irritation).[2][3] Category 2/2A (Eye Irritation).[1][3] H315: Causes skin irritation. H319: Causes serious eye irritation. | Halogenated aromatic compounds are often lipophilic, allowing them to penetrate the skin's lipid layers, causing irritation and potential dermatitis upon prolonged contact. Direct contact with the eyes can cause significant damage. |
| Respiratory Irritation | STOT SE 3 (Specific Target Organ Toxicity - Single Exposure).[1][3] H335: May cause respiratory irritation. | As a fine powder or vapor, the compound can irritate the mucous membranes and lining of the respiratory tract upon inhalation, leading to inflammation and discomfort. |
Mandatory Personal Protective Equipment (PPE)
Given the significant acute toxicity and irritant properties, a stringent PPE protocol is non-negotiable. This is your first and most critical line of defense.
-
Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always double-glove if handling significant quantities or for prolonged periods.[4]
-
Eye and Face Protection : Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[4]
-
Body Protection : A lab coat is standard. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[5]
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical error in chemical waste management is improper segregation. 3-Bromo-5-fluoro-4-nitrobenzonitrile possesses three key chemical features that dictate its segregation: it is halogenated , it is a nitrile , and it is a nitroaromatic .
This compound must be disposed of as Halogenated Organic Waste .[6] It must never be mixed with non-halogenated organic waste streams, as this complicates the final disposal process, which is typically high-temperature incineration.[7][8]
Furthermore, its specific functional groups present critical incompatibilities.
| Incompatible Material Class | Potential Hazard upon Mixing | Scientific Rationale |
| Strong Acids | Generation of highly toxic gas.[9] | Nitriles can react with strong acids to produce hydrogen cyanide (HCN), a potent and rapidly acting poison. |
| Strong Bases | Vigorous or violent reaction.[4] | The nitro group can be reactive with strong bases, potentially leading to exothermic decomposition or unwanted side reactions. |
| Strong Oxidizing Agents | Fire and/or explosion risk.[4][10] | The organic nature of the compound makes it susceptible to rapid and violent oxidation, particularly given the presence of the activating nitro group. |
| Strong Reducing Agents | Exothermic reaction.[4] | The nitro group can be readily reduced in a highly exothermic reaction, posing a thermal hazard. |
Step-by-Step Disposal Protocol
The following workflow provides a systematic and compliant procedure for disposing of waste containing 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Caption: Disposal workflow for 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Detailed Steps:
-
Container Selection and Preparation :
-
Select a clean, dry waste container made of chemically resistant material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[8]
-
The container must be in good condition, free of cracks or degradation.
-
Before adding any waste, affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.
-
-
Waste Collection :
-
Carefully transfer the waste into the designated container. If transferring liquids, use a funnel to prevent spills.
-
For solid waste, ensure it is properly contained. For solutions, list all solvent components and their approximate percentages on the waste tag. This is crucial for the final disposal facility.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
-
-
Labeling :
-
Clearly and legibly write the full chemical name: "3-Bromo-5-fluoro-4-nitrobenzonitrile".[8]
-
List all other components of the waste stream (e.g., solvents, reaction byproducts) with their estimated concentrations.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).
-
Ensure the date of accumulation and your name/lab information are clearly visible.
-
-
Temporary Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept within secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
-
-
Arranging for Final Disposal :
-
Once the container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup.[8]
-
Do not allow waste to accumulate in the lab for extended periods.
-
Emergency Procedures
Spill Response:
-
Small Spill (in a fume hood) : Absorb the spill with a chemical absorbent material like vermiculite or sand.[11] Carefully sweep the material into a designated hazardous waste container. Clean the area with an appropriate solvent, followed by soap and water.
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself unless you are trained and equipped to do so.[8]
Exposure Response:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Final Disposal Pathway
Once collected by EHS, halogenated organic waste like 3-Bromo-5-fluoro-4-nitrobenzonitrile is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most environmentally sound method for destroying such compounds is high-temperature incineration.[7][12] This process breaks the molecule down into simpler, less harmful components, such as carbon dioxide, water, and inorganic acids, which are then neutralized and scrubbed from the exhaust stream.
By adhering to these detailed procedures, you are not only ensuring regulatory compliance but are actively participating in a culture of safety and responsibility that defines scientific excellence.
References
- Vertex AI Search. (n.d.). 3-Bromo-5-fluoro-4-nitrobenzonitrile. Retrieved January 20, 2026.
-
Sunway Pharm Ltd. (n.d.). 3-BROMO-5-FLUORO-4-NITROBENZONITRILE - CAS:1310918-28-5. Retrieved January 20, 2026, from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitriles. CDC Stacks. Retrieved January 20, 2026, from [Link]
- (n.d.). Hazardous Waste Segregation.
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. NJ.gov. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. Retrieved January 20, 2026, from [Link]
- (n.d.). MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
-
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved January 20, 2026, from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 20, 2026, from [Link]
- (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Alfa Aesar. (2014, November 10). Safety Data Sheet: 1-Bromo-4-nitrobenzene.
-
Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. [Link]
- (n.d.). Examples of Incompatible Chemicals.
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved January 20, 2026, from [Link]
- University of St. Andrews. (n.d.). Incompatible Chemicals. Risk Management and Safety.
-
University of Maryland, Baltimore Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved January 20, 2026, from [Link]
-
University of Maryland, Baltimore Environmental Health and Safety. (n.d.). Chemical Substance Incompatibilities. Retrieved January 20, 2026, from [Link]
-
Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxybenzonitrile. PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. capotchem.cn [capotchem.cn]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
